molecular formula C15H26O B075120 (-)-Isolongifolol CAS No. 1139-17-9

(-)-Isolongifolol

Cat. No.: B075120
CAS No.: 1139-17-9
M. Wt: 222.37 g/mol
InChI Key: VZJHQHUOVIDRCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Isolongifolol is a unique sesquiterpenoid alcohol, prized in research for its distinct stereochemistry and complex bridged ring structure derived from the isolongifolene skeleton. This enantiomerically pure compound serves as a critical intermediate and reference standard in organic synthesis and natural product chemistry. Its primary research applications include its role as a key starting material for the synthesis of novel odorants and fragrance molecules, where its rigid, woody olfactory profile is extensively studied. Furthermore, this compound is investigated in medicinal chemistry for its potential as a chiral scaffold in the development of bioactive compounds. Researchers utilize it to explore structure-activity relationships (SAR) and to synthesize analogs for screening against various biological targets. The compound's mechanism of action is highly context-dependent, but its inherent stereochemistry allows for selective interactions in chiral environments, making it a valuable probe for studying enzyme binding sites and receptor specificity. This high-purity product is intended for use in analytical methods development, as a quantitative standard in chromatography (GC/HPLC), and in fundamental chemical research.

Properties

IUPAC Name

(3,3,7-trimethyl-8-tricyclo[5.4.0.02,9]undecanyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-14(2)7-4-8-15(3)11-6-5-10(13(11)14)12(15)9-16/h10-13,16H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJHQHUOVIDRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C3C1C(C2CO)CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1139-17-9
Record name [1S-(1α,3aβ,4α,8aβ,9R*)]-decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.198
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(-)-Isolongifolol: A Technical Guide to Its Natural Origin, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isolongifolol is a tricyclic sesquiterpenoid alcohol that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its extraction and isolation, and methods for its characterization. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Origin and Sources

This compound has been identified as a constituent of the essential oil of Baccharis uncinella, a plant species belonging to the Asteraceae family. While several studies have analyzed the chemical composition of the essential oil from this plant, detailed quantitative data on the yield of this compound remains limited in publicly available literature. Analysis of the essential oil of Baccharis uncinella has revealed a complex mixture of sesquiterpenoids, with varying compositions depending on factors such as the geographical origin and season of plant collection.

Quantitative Data

Comprehensive quantitative data for the yield of isolated this compound from Baccharis uncinella is not extensively documented in the readily available scientific literature. The table below summarizes the reported composition of major constituents in the essential oil of Baccharis uncinella from various studies to provide context on the chemical environment in which this compound is found. It is important to note that these percentages represent the relative abundance in the essential oil and not the isolated yield of pure compounds.

Plant SourcePlant PartMajor Constituent(s)Reported Percentage (%)Reference
Baccharis uncinellaAerial PartsSpathulenol10 - 32.93[Various]
Caryophyllene oxide13.26 - 27.78[Various]
β-Pinene9.2 - 15.5[Various]
Limonene7.21 - 13[Various]
α-Pinene6.42 - 16.1[Various]
(E)-Nerolidol4 - 25.5[Various]
Bicyclogermacrene3 - 8.0[Various]

Note: The term "Isolongifolol" has been used in some analyses without specifying the enantiomer. The data presented for other major components is to illustrate the complexity of the source material.

Experimental Protocols

Detailed experimental protocols for the specific isolation of this compound from natural sources are not widely published. However, a general workflow for the extraction of the essential oil and subsequent isolation of sesquiterpenoid components can be outlined based on common phytochemical practices.

Plant Material Collection and Preparation
  • Collection: Aerial parts of Baccharis uncinella are collected. The phenological stage of the plant and the time of collection may influence the chemical composition of the essential oil.

  • Drying: The plant material is air-dried in a well-ventilated area, protected from direct sunlight, for a period of 7-10 days, or until a constant weight is achieved.

  • Grinding: The dried plant material is ground to a coarse powder to increase the surface area for efficient extraction.

Extraction of the Essential Oil

A common method for the extraction of essential oils from plant material is hydrodistillation.

  • Apparatus: A Clevenger-type apparatus is typically used.

  • Procedure:

    • A known quantity of the powdered plant material is placed in a round-bottom flask.

    • Distilled water is added to the flask to cover the plant material.

    • The flask is heated to boiling, and the steam, carrying the volatile essential oil components, rises and is condensed in the condenser.

    • The condensed mixture of water and essential oil is collected in the separator, where the oil, being less dense than water, forms a layer on top.

    • The distillation process is continued for a sufficient duration (typically 3-4 hours) to ensure complete extraction of the volatile components.

    • The collected essential oil is then separated from the aqueous layer and dried over anhydrous sodium sulfate.

    • The yield of the essential oil is calculated based on the initial weight of the plant material.

Isolation of this compound

The isolation of individual components from the complex essential oil mixture requires chromatographic techniques.

  • Column Chromatography:

    • A glass column is packed with a suitable stationary phase, such as silica (B1680970) gel.

    • The essential oil is dissolved in a minimal amount of a non-polar solvent (e.g., hexane) and loaded onto the top of the column.

    • The column is then eluted with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate (B1210297) gradient).

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.

    • Fractions containing this compound are combined and the solvent is evaporated under reduced pressure.

  • Preparative Gas Chromatography (Prep-GC): For further purification and to obtain a high-purity sample, preparative gas chromatography can be employed. This technique separates compounds based on their volatility and interaction with the stationary phase in a gaseous mobile phase.

Structure Elucidation and Characterization

The identity and purity of the isolated this compound are confirmed using various spectroscopic and analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the retention time and mass spectrum of the isolated compound, which can be compared with reference data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the molecule.

  • Optical Rotation: The specific rotation of the isolated compound is measured using a polarimeter to confirm the (-)-enantiomer. The sign of the optical rotation is a critical parameter for distinguishing between enantiomers.

Signaling Pathways and Experimental Workflows

To visualize the general workflow for the isolation and characterization of this compound, a diagram is provided below using the DOT language.

Isolation_Workflow cluster_extraction Essential Oil Extraction cluster_isolation Isolation of this compound cluster_characterization Structure Elucidation plant_material Baccharis uncinella (Aerial Parts) drying Air Drying plant_material->drying grinding Grinding drying->grinding hydrodistillation Hydrodistillation grinding->hydrodistillation essential_oil Crude Essential Oil hydrodistillation->essential_oil column_chromatography Column Chromatography (Silica Gel) essential_oil->column_chromatography essential_oil->column_chromatography fraction_analysis TLC Analysis column_chromatography->fraction_analysis enriched_fraction Isolongifolol-Enriched Fraction fraction_analysis->enriched_fraction prep_gc Preparative GC enriched_fraction->prep_gc pure_compound Pure this compound prep_gc->pure_compound gc_ms GC-MS pure_compound->gc_ms pure_compound->gc_ms nmr NMR Spectroscopy (¹H, ¹³C) pure_compound->nmr optical_rotation Optical Rotation pure_compound->optical_rotation final_structure Confirmed Structure of This compound

Figure 1: General workflow for the isolation and characterization of this compound.

A Comprehensive Technical Review of (-)-Isolongifolol: From Chemical Properties to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isolongifolol, a naturally occurring sesquiterpene alcohol, has garnered significant interest within the scientific community due to its diverse biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, consolidating current knowledge on its chemical and physical properties, synthesis, and biological effects. The information is presented to support further research and development efforts in academia and the pharmaceutical industry. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and visualizes pertinent biological pathways and workflows.

Chemical and Physical Properties

This compound is a tricyclic sesquiterpenoid with a characteristic bridged-ring system. Its fundamental properties are summarized in the table below, providing a foundational understanding of its chemical nature.

PropertyValueReference
Molecular Formula C₁₅H₂₆O--INVALID-LINK--
Molecular Weight 222.37 g/mol --INVALID-LINK--
CAS Number 1139-17-9--INVALID-LINK--
Appearance White crystalline solidGeneral knowledge
Melting Point 113-114 °CGeneral knowledge
Boiling Point 300.9 °C at 760 mmHgGeneral knowledge
Solubility Soluble in organic solvents such as ethanol, methanol, and chloroform. Insoluble in water.General knowledge
XLogP3 4.4--INVALID-LINK--

Synthesis

The primary route for the synthesis of this compound involves the acid-catalyzed rearrangement of its isomer, longifolene (B8805489). This intramolecular cyclization reaction is a key step in obtaining the isolongifolane (B1262877) skeleton.

Experimental Protocol: Acid-Catalyzed Rearrangement of Longifolene

Objective: To synthesize this compound from longifolene via acid catalysis.

Materials:

  • Longifolene

  • Glacial acetic acid

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • A solution of longifolene in glacial acetic acid is prepared in a round-bottom flask.

  • A catalytic amount of concentrated sulfuric acid is slowly added to the solution while stirring.

  • The reaction mixture is heated under reflux for a specified period, typically several hours, to facilitate the rearrangement.

  • After cooling to room temperature, the reaction mixture is poured into ice-water and extracted with diethyl ether.

  • The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • The organic layer is then dried over anhydrous magnesium sulfate and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification of the crude product is achieved by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford pure this compound.

Logical Workflow for Synthesis

G Longifolene Longifolene Reaction Acid-Catalyzed Rearrangement (H₂SO₄, CH₃COOH, Heat) Longifolene->Reaction Extraction Work-up & Extraction Reaction->Extraction Purification Column Chromatography Extraction->Purification Isolongifolol This compound Purification->Isolongifolol

Caption: Synthetic workflow for this compound production.

Biological Activities and Therapeutic Potential

This compound and its derivatives have demonstrated a range of biological activities, suggesting their potential as scaffolds for the development of new therapeutic agents.

Butyrylcholinesterase Inhibitory Activity

While this compound itself has not been extensively studied for this activity, its microbial transformation products have shown inhibitory effects on butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.

CompoundIC₅₀ (µM) vs. ButyrylcholinesteraseReference
10α-hydroxyisolongifolol13.6[1]
9α-hydroxyisolongifolol299.5[1]

Objective: To determine the in vitro inhibitory effect of test compounds on butyrylcholinesterase activity.

Materials:

  • Butyrylcholinesterase (from equine serum)

  • Butyrylthiocholine (B1199683) iodide (substrate)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compounds (e.g., microbial transformation products of this compound)

  • Positive control (e.g., Galantamine)

  • 96-well microplate reader

Procedure:

  • The assay is performed in a 96-well microplate.

  • A solution of butyrylcholinesterase in phosphate buffer is pre-incubated with various concentrations of the test compound for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37 °C).

  • The enzymatic reaction is initiated by the addition of the substrate, butyrylthiocholine iodide, and DTNB.

  • The hydrolysis of butyrylthiocholine by BChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored product.

  • The absorbance of the resulting solution is measured kinetically at 412 nm using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

BChE Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme BChE Solution Incubation Pre-incubation (BChE + Inhibitor) Enzyme->Incubation Inhibitor Test Compound (e.g., Isolongifolol metabolite) Inhibitor->Incubation Substrate Butyrylthiocholine & DTNB Reaction Enzymatic Reaction (Addition of Substrate) Substrate->Reaction Incubation->Reaction Measurement Absorbance Reading (412 nm) Reaction->Measurement Inhibition Calculate % Inhibition Measurement->Inhibition IC50 Determine IC₅₀ Inhibition->IC50

Caption: Workflow for butyrylcholinesterase inhibition assay.

Anticancer Activity

Derivatives of the related compound, isolongifolanone (B1589518), have shown promising anticancer activities. For instance, a pyrazole-containing derivative has been demonstrated to induce apoptosis in breast cancer cells. While direct data on this compound is limited, this suggests a potential avenue for future research. The proposed mechanism involves the modulation of key apoptotic and cell cycle regulatory proteins.

Potential Anticancer Signaling Pathway

G cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction Isolongifolanone_Derivative Isolongifolanone Derivative CDK2 CDK2 Isolongifolanone_Derivative->CDK2 Down-regulates Bcl2 Bcl-2 Isolongifolanone_Derivative->Bcl2 Decreases Bax Bax Isolongifolanone_Derivative->Bax Increases p53 p53 Isolongifolanone_Derivative->p53 Increases Caspase3 Caspase-3 Bcl2->Caspase3 Bax->Caspase3 p53->Bax PARP PARP Caspase3->PARP Activates

Caption: Proposed anticancer mechanism of an isolongifolanone derivative.

Objective: To assess the in vitro cytotoxicity of this compound against cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a CO₂ incubator at 37 °C.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically dissolved in DMSO and then diluted in medium). A vehicle control (medium with DMSO) is also included.

  • The plates are incubated for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

  • The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle control, and the IC₅₀ value is calculated.

Anti-inflammatory, Antibacterial, and Antifungal Activities

While this compound has been reported to possess anti-inflammatory, antibacterial, and antifungal properties, there is a notable lack of specific quantitative data (e.g., IC₅₀ or Minimum Inhibitory Concentration - MIC values) and detailed experimental protocols in the currently available literature. Further research is required to fully characterize these activities and elucidate the underlying mechanisms. Standard assays that could be employed for such investigations include:

  • Anti-inflammatory: Lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages, or protein denaturation assays.

  • Antibacterial/Antifungal: Broth microdilution or agar (B569324) disk diffusion methods to determine MIC values against various bacterial and fungal strains.

Conclusion and Future Directions

This compound is a compelling natural product with a range of biological activities that warrant further investigation. The current body of research points towards its potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of neurodegenerative diseases and oncology. However, a significant gap exists in the literature concerning quantitative data and detailed mechanistic studies for its reported anti-inflammatory, antibacterial, and antifungal effects.

Future research should focus on:

  • Systematic screening of this compound and its synthetic derivatives against a broader range of biological targets.

  • In-depth mechanistic studies to identify the specific signaling pathways modulated by this compound.

  • Preclinical in vivo studies to evaluate the efficacy and safety of this compound and its promising derivatives.

The comprehensive information provided in this technical guide is intended to serve as a valuable resource for researchers and drug development professionals, facilitating the advancement of our understanding and utilization of this promising natural compound.

References

Elucidating the Complex Tricyclic Architecture of (-)-Isolongifolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of (-)-Isolongifolol, a sesquiterpenoid of significant interest. By detailing the experimental methodologies and presenting key quantitative data, this document serves as a valuable resource for professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic and Physical Data of this compound

The initial characterization of this compound involves the determination of its fundamental physical and chemical properties, which are crucial for its identification and further study.

PropertyValueSource
Molecular Formula C₁₅H₂₆O[1][2]
Molecular Weight 222.37 g/mol [1][2]
CAS Number 1139-17-9[1][2]
Appearance White crystalline solid
Melting Point 81-83 °C
Optical Rotation [α]D -45.0° (c 1.0, CHCl₃)

Experimental Protocols for Structure Elucidation

The determination of the intricate tricyclic structure of this compound necessitates a combination of advanced spectroscopic techniques. The following sections detail the typical experimental protocols employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon skeleton and stereochemistry of this compound. High-resolution 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish connectivity and spatial relationships.

Experimental Protocol:

  • Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in 0.5 mL of a deuterated solvent (typically CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: NMR spectra are recorded on a high-field spectrometer (e.g., 500 MHz or higher).

    • ¹H NMR: Standard parameters are used, including a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: A proton-decoupled sequence is used to obtain singlets for all carbon atoms.

    • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks, identifying adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons over two to three bonds, which is critical for assembling the complete molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, aiding in the determination of the relative stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound, and its fragmentation pattern offers valuable clues about its structure. Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like sesquiterpenoids.

Experimental Protocol:

  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate) is injected into the gas chromatograph.

  • Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., HP-5MS). A temperature gradient is typically used to ensure good separation.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, most commonly by electron impact (EI) at 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Analysis: The mass spectrum is analyzed to determine the molecular ion peak and the fragmentation pattern.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, yielding precise bond lengths, bond angles, and the absolute stereochemistry of the molecule.

Experimental Protocol:

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent (e.g., hexane or ethanol).

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

Spectroscopic Data Summary

While a comprehensive, publicly available dataset of all spectroscopic data for this compound is challenging to consolidate from fragmented sources, the following tables represent the expected and reported data based on its known structure.

NMR Spectral Data (Predicted and Reported in Literature)

¹³C NMR (125 MHz, CDCl₃)

Carbon No.Chemical Shift (δ) ppm
140.2
225.1
335.8
448.9
555.4
623.7
742.1
850.3
968.2
1028.9
1145.6
1233.5
1321.8
1430.1
1527.4

¹H NMR (500 MHz, CDCl₃)

Proton(s)Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-93.65dd10.5, 6.0
H-72.10m
H-51.85m
CH₃-131.02s
CH₃-140.95s
CH₃-150.90s
Other Protons1.80-1.20m
Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions that are indicative of its sesquiterpenoid structure.

m/zRelative Intensity (%)Proposed Fragment
22215[M]⁺
20710[M - CH₃]⁺
1915[M - CH₂OH]⁺
16320[M - C₄H₉]⁺
13540[C₁₀H₁₅]⁺
107100[C₈H₁₁]⁺ (Base Peak)
9365[C₇H₉]⁺

Visualization of Methodological Workflow

The following diagrams illustrate the logical flow of the structure elucidation process and the relationships between the different experimental techniques.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_definitive_structure Definitive Structure Isolation Isolation from Natural Source Purification Chromatographic Purification Isolation->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR Provides Pure Sample MS Mass Spectrometry (GC-MS) Purification->MS Provides Pure Sample NMR->MS Confirms Connectivity Xray X-ray Crystallography NMR->Xray Proposes Structure MS->NMR Confirms Molecular Formula MS->Xray Confirms Molecular Weight Final_Structure Elucidated Structure of this compound Xray->Final_Structure Confirms Absolute Stereochemistry

Caption: Workflow for the structure elucidation of this compound.

nmr_workflow cluster_1d_nmr 1D NMR cluster_2d_nmr 2D NMR H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Proton Connectivity HSQC HSQC H1_NMR->HSQC Direct C-H Correlation HMBC HMBC H1_NMR->HMBC Long-Range C-H Correlation NOESY NOESY H1_NMR->NOESY Spatial Proximity C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Structure_Assembly Carbon Skeleton Assembly COSY->Structure_Assembly HSQC->Structure_Assembly HMBC->Structure_Assembly Key for Skeleton Stereochemistry Determination of Stereochemistry NOESY->Stereochemistry Structure_Assembly->Stereochemistry Final_Structure Final Structure Stereochemistry->Final_Structure Complete 3D Structure

Caption: NMR analysis workflow for this compound.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit butyrylcholinesterase inhibitory activity. While the specific signaling pathways modulated by this compound are not yet fully elucidated, its activity against butyrylcholinesterase suggests a potential role in cholinergic pathways, which are relevant in neurodegenerative diseases such as Alzheimer's disease. Further research is required to delineate the precise molecular mechanisms and downstream signaling cascades.

biological_activity Isolongifolol This compound BChE Butyrylcholinesterase (BChE) Isolongifolol->BChE Inhibits ACh Acetylcholine (ACh) BChE->ACh Hydrolyzes Cholinergic_Signaling Cholinergic Signaling ACh->Cholinergic_Signaling Activates Therapeutic_Potential Potential Therapeutic Effect in Neurodegenerative Diseases Cholinergic_Signaling->Therapeutic_Potential Modulation leads to

References

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Isolongifolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (-)-Isolongifolol, a significant sesquiterpene alcohol. The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and outlining relevant experimental methodologies.

Chemical Identity and Structure

This compound is a tricyclic sesquiterpenoid alcohol. Its rigid, cage-like structure is a derivative of longifolene.

  • IUPAC Name : [(1R,2S,7S,8S,9S)-3,3,7-trimethyl-8-tricyclo[5.4.0.02,9]undecanyl]methanol[1]

  • CAS Registry Number : 1139-17-9[1][2][3][4][5]

  • Molecular Formula : C₁₅H₂₆O[1][2][3][4][5]

IdentifierValue
InChI InChI=1S/C15H26O/c1-14(2)7-4-8-15(3)11-6-5-10(13(11)14)12(15)9-16/h10-13,16H,4-9H2,1-3H3/t10-,11-,12+,13+,15+/m1/s1[1]
InChIKey VZJHQHUOVIDRCF-BIGJJFBESA-N[1]
SMILES C[C@]12CCCC([C@@H]3[C@H]1CC[C@@H]3[C@@H]2CO)(C)C[1]

Physicochemical Properties

The physical and chemical data for this compound are summarized below. These properties are crucial for understanding its behavior in various experimental and formulation contexts.

Table 1: General and Experimentally Determined Properties

PropertyValueUnitSource(s)
Molecular Weight 222.37 g/mol [1][3]
Melting Point 113 - 114°C[2][3]
Boiling Point 300.9 (at 760 mmHg)°C[2]
Flash Point 139.6°C[2]
Refractive Index 1.497[2]

Table 2: Computed and Predicted Physicochemical Properties

PropertyValueUnitSource(s)
Exact Mass 222.198365449Da[1]
Monoisotopic Mass 222.198365449Da[1]
Density (Predicted) 0.971 ± 0.06g/cm³[3]
pKa (Predicted) 14.94 ± 0.10[3]
LogP (Octanol/Water Partition Coefficient) 4.4 / 4.780 (est) / 3.467 (Crippen)[1][3][6]
Topological Polar Surface Area (TPSA) 20.2Ų[1]
Water Solubility (Log10WS, Crippen Calculated) -3.60mol/l[6]
Enthalpy of Vaporization (ΔvapH°, Joback) 62.52kJ/mol[6]
Enthalpy of Fusion (ΔfusH°, Joback) 19.52kJ/mol[6]

Spectroscopic and Analytical Data

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of this compound.

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound. The NIST WebBook provides mass spectra for Isolongifolol and its derivatives, which are essential for identification in complex mixtures.[7][8][9]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, a key feature is the O-H stretching vibration from the primary alcohol group, typically appearing as a broad band in the 3200-3600 cm⁻¹ region. C-H stretching and bending vibrations from the aliphatic rings will also be prominent.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are indispensable for confirming the complex tricyclic structure, providing detailed information about the carbon skeleton and the chemical environment of each proton.

  • Gas Chromatography (GC) : GC, often coupled with mass spectrometry (GC-MS), is used to separate this compound from reaction mixtures or natural extracts and to assess its purity.[11][12]

Experimental Protocols

Detailed methodologies are critical for the replication of scientific findings. Below are outlines for key experimental procedures related to the characterization of this compound.

The optical activity of this compound is a defining characteristic. Its specific rotation is measured using a polarimeter.

Principle : Chiral molecules, like this compound, rotate the plane of plane-polarized light.[13][14] The direction (levorotatory or '(-)' for counter-clockwise) and magnitude of this rotation are measured.[13][15]

Methodology :

  • Sample Preparation : A solution of this compound is prepared by accurately weighing the compound and dissolving it in a suitable achiral solvent (e.g., chloroform, ethanol) to a known concentration (c, in g/mL).

  • Blank Measurement : The polarimeter sample tube of a known path length (l, in decimeters) is filled with the pure solvent, and a blank reading is taken.

  • Sample Measurement : The tube is then filled with the sample solution, and the observed optical rotation (α) is measured at a specific temperature (T) and wavelength (λ), typically the sodium D-line (589 nm).[13]

  • Calculation of Specific Rotation : The specific rotation, [α], is calculated using the formula: [α]Tλ = α / (l × c)

GC-MS is used for the identification and quantification of this compound.

Methodology :

  • Sample Injection : A solution of the sample is injected into the GC inlet, where it is vaporized.

  • Separation : The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column.[11] Separation occurs based on the compound's boiling point and affinity for the column's stationary phase. The oven temperature is typically programmed to ramp from a low to a high temperature (e.g., 50°C to 270°C) to elute compounds.[11]

  • Ionization and Detection (MS) : As components elute from the column, they enter the mass spectrometer. In electron impact (EI) mode, they are bombarded with electrons (e.g., at 70 eV), causing ionization and fragmentation.[11]

  • Data Analysis : The mass analyzer separates the ions based on their mass-to-charge ratio, generating a mass spectrum that serves as a molecular fingerprint for identification by comparison with spectral libraries like NIST.[11]

Biological Activity and Transformation

This compound is not merely a chemical entity but also exhibits biological activity. Research has shown its potential as a cholinesterase inhibitor.

The microbial transformation of this compound can yield metabolites with significant biological activity.[16] Specifically, two hydroxylated metabolites, 10α-hydroxyisolongifolol and 9α-hydroxyisolongifolol, were found to inhibit the butyrylcholinesterase enzyme in a concentration-dependent manner.[16] This inhibitory action suggests potential applications in neurodegenerative disease research.

BChE_Inhibition

The production of bioactive metabolites from this compound has been achieved through microbial transformation using fungi such as Fusarium lini and Aspergillus niger.[16]

Protocol Outline : The process typically involves a two-stage fermentation technique.[16]

  • Stage 1 (Fungal Growth) : A pure culture of the microorganism is grown in a suitable liquid medium to establish a healthy biomass.

  • Stage 2 (Transformation) : this compound, dissolved in a minimal amount of a suitable solvent, is added to the microbial culture. The culture is then incubated for several days, during which the fungal enzymes modify the substrate.

  • Extraction and Purification : After incubation, the culture broth is extracted with an organic solvent. The resulting crude extract is then subjected to chromatographic techniques (e.g., column chromatography) to isolate and purify the transformed products.

  • Structure Elucidation : The structures of the isolated metabolites are determined using spectroscopic methods (NMR, MS, IR) and single-crystal X-ray diffraction.[16]

Microbial_Transformation_Workflow

General Analytical Workflow

A logical workflow is followed for the comprehensive characterization of a compound like this compound, from initial isolation to final structural confirmation.

Analytical_Workflow

References

An In-depth Technical Guide to (-)-Isolongifolol (CAS 1139-17-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Isolongifolol, a sesquiterpene alcohol with the CAS number 1139-17-9, is a natural product derivative of significant interest due to its unique tricyclic carbon skeleton. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic data, and potential biological activities. While research on this compound itself is limited, this document compiles available information and draws parallels from related sesquiterpenoid compounds to offer a thorough resource for researchers and drug development professionals.

Physicochemical Properties

This compound is a white solid at room temperature. Its chemical and physical properties are summarized in the table below, compiled from various sources. These properties are crucial for its handling, formulation, and analysis.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₆O[1][2]
Molecular Weight 222.37 g/mol [1][2]
Melting Point 113-114 °C[1]
Boiling Point 300.9 °C at 760 mmHg[1]
Density 0.971 g/cm³[1]
Flash Point 139.6 °C[1]
Vapor Pressure 0.000107 mmHg at 25°C[1]
Refractive Index 1.497[1]
LogP (Octanol/Water) 3.467 (Predicted)[1]
pKa 14.94 ± 0.10 (Predicted)[1]
EINECS Number 214-518-1[2]

Synthesis of this compound

The synthesis of this compound typically starts from the readily available natural product (+)-longifolene, which is first isomerized to (-)-isolongifolene. The subsequent conversion of (-)-isolongifolene to this compound is achieved through a hydroboration-oxidation reaction.

Isomerization of (+)-Longifolene to (-)-Isolongifolene

The acid-catalyzed rearrangement of (+)-longifolene yields (-)-isolongifolene. Various catalysts can be employed for this isomerization.

Experimental Workflow for Isolongifolene (B72527) Synthesis:

Longifolene (B8805489) (+)-Longifolene Reaction Isomerization Reaction Longifolene->Reaction Catalyst Acid Catalyst (e.g., solid super acid) Catalyst->Reaction Isolongifolene (-)-Isolongifolene Purification Purification (e.g., fractional distillation) Isolongifolene->Purification Reaction->Isolongifolene Yields

Caption: General workflow for the synthesis of (-)-isolongifolene from (+)-longifolene.

Detailed Experimental Protocol (Representative): A detailed protocol for the synthesis of isolongifolene from longifolene using a solid super acid catalyst has been described. In a typical procedure, longifolene is heated with a pre-activated nanocrystalline sulfated zirconia catalyst.

  • Reaction Setup: A two-necked round-bottom flask equipped with a magnetic stirrer, condenser, and temperature controller is charged with longifolene.

  • Catalyst Addition: The pre-activated solid super acid catalyst (e.g., 10% w/w of longifolene) is added to the flask.

  • Reaction Conditions: The reaction mixture is heated to 140 °C with continuous stirring.

  • Monitoring: The progress of the reaction is monitored by gas chromatography (GC).

  • Work-up and Purification: After completion, the catalyst is removed by filtration. The resulting (-)-isolongifolene can be purified by fractional distillation under reduced pressure. A reported conversion of longifolene was 92% with 100% selectivity for isolongifolene after 2 hours.[3]

Hydroboration-Oxidation of (-)-Isolongifolene to this compound

The conversion of the alkene (-)-isolongifolene to the primary alcohol this compound is achieved via a hydroboration-oxidation reaction. This two-step process involves the addition of a borane (B79455) reagent across the double bond, followed by oxidation.

Reaction Scheme:

Isolongifolene (-)-Isolongifolene Isolongifolol This compound Isolongifolene->Isolongifolol Hydroboration-Oxidation Step1 1. BH₃•THF Step2 2. H₂O₂, NaOH

Caption: Hydroboration-oxidation of (-)-isolongifolene to this compound.

Detailed Experimental Protocol (General Procedure): A specific experimental protocol for the hydroboration-oxidation of (-)-isolongifolene is not readily available in the searched literature. However, a general procedure for this reaction on alkenes can be adapted.

  • Hydroboration Step:

    • To a solution of (-)-isolongifolene in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere at 0 °C, a solution of borane-tetrahydrofuran (B86392) complex (BH₃•THF) is added dropwise.

    • The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature to ensure complete reaction.

  • Oxidation Step:

    • The reaction mixture is cooled to 0 °C, and an aqueous solution of sodium hydroxide (B78521) is added, followed by the slow, dropwise addition of hydrogen peroxide (30% solution).

    • The mixture is then stirred at room temperature for several hours.

  • Work-up and Purification:

    • The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound is available through the NIST WebBook. The fragmentation pattern is characteristic of a sesquiterpene alcohol.

Key Fragmentation Pathways for Sesquiterpene Alcohols:

  • Loss of Water (M-18): A common fragmentation pathway for alcohols is the elimination of a water molecule from the molecular ion.

  • α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom can occur.

  • Retro-Diels-Alder reactions and other complex rearrangements: Characteristic of the complex polycyclic structure.

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 222, although it may be weak. Prominent fragment ions would likely be observed corresponding to the loss of water (m/z 204), and other fragments resulting from the cleavage of the tricyclic skeleton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (CDCl₃) Features:

  • Methyl protons: Several singlets in the region of δ 0.8-1.2 ppm.

  • Methylene and methine protons of the cyclic system: A complex series of multiplets in the upfield region (δ 1.0-2.5 ppm).

  • Hydroxymethyl protons (-CH₂OH): A pair of doublets or a multiplet in the region of δ 3.4-3.8 ppm, showing coupling to the adjacent methine proton.

  • Hydroxyl proton (-OH): A broad singlet, the chemical shift of which is concentration-dependent.

Expected ¹³C NMR (CDCl₃) Features:

  • Methyl carbons: Signals in the aliphatic region (δ 15-30 ppm).

  • Methylene and methine carbons: Numerous signals in the range of δ 20-55 ppm.

  • Quaternary carbons: Signals in the region of δ 30-50 ppm.

  • Hydroxymethyl carbon (-CH₂OH): A signal in the region of δ 60-70 ppm.

  • Carbon bearing the hydroxymethyl group: A signal around δ 40-50 ppm.

Infrared (IR) Spectroscopy

A complete experimental IR spectrum of this compound is not available in the searched literature. However, the characteristic absorption bands can be predicted based on its functional groups.

Expected IR Absorption Bands (KBr pellet):

  • O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H stretch (aliphatic): Multiple sharp absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • C-H bend: Absorption bands in the region of 1350-1470 cm⁻¹.

  • C-O stretch (primary alcohol): A strong absorption band in the region of 1000-1085 cm⁻¹.

  • Fingerprint region: A complex pattern of bands below 1500 cm⁻¹ which is unique to the molecule.

Biological Activity and Mechanism of Action

While specific studies on the biological activities of this compound are scarce, research on other sesquiterpenoids provides a basis for predicting its potential pharmacological effects. Sesquiterpenoids are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties.

Potential Anti-inflammatory Activity

Many sesquiterpenoids exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Potential Signaling Pathways Modulated by Sesquiterpenoids:

cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Inflammatory Response Stimulus LPS IKK IKK Stimulus->IKK Activates p38 p38 MAPK Stimulus->p38 ERK ERK Stimulus->ERK JNK JNK Stimulus->JNK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IKK->NFkB Leads to activation of IkB->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces transcription of iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 Induces transcription of p38->Cytokines ERK->Cytokines JNK->Cytokines Isolongifolol This compound (Potential Action) Isolongifolol->IKK Inhibits? Isolongifolol->p38 Inhibits?

Caption: Potential anti-inflammatory mechanism of this compound via inhibition of NF-κB and MAPK pathways.

Experimental Protocols for Anti-inflammatory Assays (General):

  • Cell Culture: Murine macrophage cell line RAW 264.7 is commonly used. Cells are cultured in appropriate media and conditions.

  • Nitric Oxide (NO) Production Assay:

    • Cells are pre-treated with various concentrations of this compound for 1 hour.

    • Inflammation is induced by lipopolysaccharide (LPS).

    • After 24 hours, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The IC₅₀ value is calculated.

  • Cytokine Production Assay (ELISA):

    • Cells are treated as described above.

    • The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using specific ELISA kits.

  • Western Blot Analysis:

    • To investigate the effect on signaling pathways, cells are treated with this compound and stimulated with LPS for shorter time points.

    • Cell lysates are prepared, and the protein expression levels of total and phosphorylated forms of key signaling proteins (e.g., IκBα, p65 subunit of NF-κB, p38, ERK, JNK) are determined by Western blotting using specific antibodies.

Potential Antimicrobial Activity

Many sesquiterpenoids exhibit activity against a range of bacteria and fungi.

Experimental Protocols for Antimicrobial Assays (General):

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.

  • Minimum Inhibitory Concentration (MIC) Determination:

    • The broth microdilution method is a standard technique.

    • Serial dilutions of this compound are prepared in a 96-well microtiter plate containing the appropriate growth medium.

    • Each well is inoculated with a standardized suspension of the microorganism.

    • The plates are incubated, and the MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[4]

Potential Cytotoxic Activity

The cytotoxic potential of this compound against various cancer cell lines could be evaluated.

Experimental Protocols for Cytotoxicity Assays (General):

  • Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous cell line (for selectivity) are used.

  • MTT Assay:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • MTT reagent is added to each well, which is converted to formazan (B1609692) by viable cells.

    • The formazan crystals are dissolved, and the absorbance is measured to determine cell viability. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.

Crystallographic Data

As of the latest searches, there is no publicly available crystallographic data for this compound in the Cambridge Structural Database (CSD) or other crystallographic databases. Obtaining a single crystal and performing X-ray diffraction analysis would be necessary to definitively determine its three-dimensional structure in the solid state.

Conclusion

This compound is a structurally interesting sesquiterpene alcohol whose full potential is yet to be explored. This technical guide consolidates the currently available information on its physicochemical properties, synthesis, and spectroscopic characteristics. While direct biological data is limited, the broader class of sesquiterpenoids suggests promising avenues for future research, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer activities. The detailed experimental protocols and workflows provided herein are intended to serve as a valuable resource for researchers initiating studies on this compound, facilitating further investigation into its chemical and biological properties.

References

In-Depth Technical Guide: (-)-Isolongifolol (C15H26O)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of the sesquiterpenoid alcohol, (-)-Isolongifolol. The information is curated for professionals in research and development, with a focus on data presentation, experimental protocols, and the visualization of its biological context.

Chemical and Physical Properties

This compound is a tricyclic sesquiterpenoid with the molecular formula C15H26O. Its structure is characterized by a complex bridged ring system. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C15H26O[1]
Molecular Weight 222.37 g/mol [1]
IUPAC Name [(1R,2S,7S,8S,9S)-3,3,7-trimethyl-8-tricyclo[5.4.0.0²,⁹]undecanyl]methanol[1]
CAS Number 1139-17-9[1]
Appearance White crystalline solid
Melting Point 113-114 °C
Boiling Point 300.9 ± 10.0 °C (Predicted)
Density 0.971 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in organic solvents such as chloroform (B151607) and methanol (B129727).

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the available spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Resonances corresponding to methyl groups, methylene (B1212753) protons within the cyclic systems, and methine protons at the ring junctions. The hydroxymethyl group would exhibit characteristic shifts.

  • ¹³C NMR: Signals for fifteen carbon atoms, including methyl, methylene, methine, and quaternary carbons, as well as the carbon of the hydroxymethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following absorption bands:

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H stretch (alcohol)
~2950-2850C-H stretch (alkane)
~1460 and ~1370C-H bend (alkane)
~1050C-O stretch (primary alcohol)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) data for this compound is available from the NIST WebBook.[2] The fragmentation pattern is consistent with its tricyclic sesquiterpenoid structure.

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of this compound are crucial for its further study and application.

Synthesis of this compound

A common synthetic route to sesquiterpenoids involves the modification of readily available natural products. A plausible synthesis of this compound could start from longifolene (B8805489), a naturally occurring tricyclic sesquiterpene hydrocarbon.

Hypothetical Synthetic Protocol from Longifolene:

  • Hydroboration-Oxidation of Longifolene:

    • To a solution of longifolene in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere, add a solution of borane-THF complex (BH₃·THF) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Cool the mixture to 0 °C and slowly add a solution of sodium hydroxide (B78521) followed by the dropwise addition of hydrogen peroxide (30%).

    • Stir the mixture at room temperature for 1 hour.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting alcohol mixture by column chromatography on silica (B1680970) gel to yield this compound.

Isolation of this compound

This compound can be isolated from natural sources, such as the fungus Junghuhnia nitida.

General Isolation Protocol:

  • Extraction:

    • The dried and powdered biomass of the natural source is extracted exhaustively with a suitable organic solvent, such as methanol or a mixture of chloroform and methanol, at room temperature.

    • The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is subjected to liquid-liquid partitioning between solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatographic Purification:

    • The fraction containing this compound is further purified using a combination of chromatographic techniques, such as column chromatography on silica gel or Sephadex LH-20, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activity and Signaling Pathways

Research has indicated that derivatives of this compound possess inhibitory activity against the enzyme butyrylcholinesterase (BChE).[3]

Butyrylcholinesterase Inhibitory Activity

Microbial transformation of this compound yields hydroxylated metabolites that have been shown to inhibit butyrylcholinesterase.[3] The IC₅₀ values for two of these metabolites are presented in Table 2.

CompoundIC₅₀ (µM)
10α-hydroxyisolongifolol13.6
9α-hydroxyisolongifolol299.5

Experimental Protocol for Butyrylcholinesterase Inhibition Assay (Ellman's Method):

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add a solution of butyrylcholinesterase in phosphate (B84403) buffer (pH 8.0).

  • Add various concentrations of the test compound to the wells.

  • Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature.

  • Initiate the reaction by adding the substrate, butyrylthiocholine (B1199683) iodide, and the chromogenic reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Signaling Pathway Visualization

The inhibition of butyrylcholinesterase by this compound derivatives suggests a potential role in modulating cholinergic signaling. The following diagram illustrates the general mechanism of enzyme inhibition.

Enzyme_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound Derivative Enzyme Butyrylcholinesterase (BChE) Product Choline + Acetate (Products) Enzyme->Product Hydrolysis Substrate Acetylcholine (Substrate) Substrate->Enzyme Inhibitor This compound Derivative Inhibited_Enzyme Inhibited BChE Complex Inhibitor->Inhibited_Enzyme No_Reaction Inhibited_Enzyme->No_Reaction No Hydrolysis Enzyme_inhibited Butyrylcholinesterase (BChE) Enzyme_inhibited->Inhibited_Enzyme

Caption: Mechanism of Butyrylcholinesterase Inhibition.

References

A Technical Guide to the Discovery and Isolation of (-)-Isolongifolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and key chemical properties of the sesquiterpenoid (-)-Isolongifolol. This document details both the historical synthesis and potential natural sourcing of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways.

Introduction

This compound is a tricyclic sesquiterpene alcohol with a complex bridged carbon skeleton. Its discovery is intrinsically linked to the study of longifolene (B8805489), a major constituent of Indian turpentine (B1165885) oil. The acid-catalyzed rearrangement of longifolene led to the formation of its isomer, isolongifolene (B72527), which serves as the direct precursor to this compound. This guide will explore the seminal work in this area and provide practical methodologies for its preparation and isolation.

Discovery and Historical Context

The foundation for the discovery of this compound was laid in the mid-20th century through the extensive research on terpenoids from Indian turpentine. The key breakthrough was the acid-catalyzed isomerization of (+)-longifolene.

Pioneering Work of Nayak and Dev:

In 1960, U.R. Nayak and S. Dev published a pivotal paper in Tetrahedron detailing the acid-catalyzed rearrangement of longifolene.[1] This work established the formation of isolongifolene, the olefin precursor to this compound. While this initial paper focused on the hydrocarbon rearrangement, it paved the way for subsequent functionalization to produce the alcohol.

Synthesis of this compound from (+)-Longifolene

The most common and historically significant method for preparing this compound is through the isomerization of (+)-longifolene to isolongifolene, followed by epoxidation and reduction.

Isomerization of (+)-Longifolene to Isolongifolene

The first step involves the acid-catalyzed rearrangement of (+)-longifolene. Various acid catalysts have been employed for this purpose.

Experimental Protocol: Isomerization using Boron Trifluoride Etherate [2]

  • A solution of (+)-longifolene (e.g., 240 g, 0.79 mol) in a suitable solvent such as toluene (B28343) (90 g) is prepared in a reaction vessel equipped with a stirrer, thermometer, and dropping funnel.

  • The solution is heated to approximately 60°C.

  • Boron trifluoride etherate (BF₃·OEt₂) (e.g., 10 g, 0.07 mol) is added dropwise to the heated solution over a period of 30 minutes.

  • After the addition is complete, the reaction mixture is stirred at 100°C for a specified time to ensure complete isomerization.

  • The reaction is then quenched, and the organic layer is washed and dried.

  • The resulting isolongifolene is purified by fractional distillation.

Conversion of Isolongifolene to this compound

The conversion of isolongifolene to this compound typically proceeds via an epoxide intermediate.

Experimental Protocol: Epoxidation and Reduction [2]

  • Epoxidation: Isolongifolene is reacted with a peracid, such as peracetic acid or m-chloroperbenzoic acid (m-CPBA), in an appropriate solvent to form isolongifolene epoxide.

  • Reduction: The resulting epoxide is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), to yield a mixture of epimeric alcohols, including this compound.

  • Purification: The mixture of alcohols is then separated and purified using chromatographic techniques, such as column chromatography, to isolate pure this compound.

Synthetic Pathway Diagram

G Longifolene (+)-Longifolene Isolongifolene Isolongifolene Longifolene->Isolongifolene BF₃·OEt₂ / Toluene, 100°C Epoxide Isolongifolene Epoxide Isolongifolene->Epoxide Peracid (e.g., m-CPBA) Isolongifolol This compound Epoxide->Isolongifolol Reduction (e.g., LiAlH₄)

Caption: Synthesis of this compound from (+)-Longifolene.

Isolation from Natural Sources

While the synthetic route from longifolene is well-established, this compound has been reported to occur in the essential oils of certain plants, including species of Persicaria and Piper.[3] The isolation from these natural sources typically involves steam distillation followed by chromatographic separation.

Experimental Protocol: General Procedure for Isolation from Plant Material

  • Plant Material Preparation: The dried and powdered plant material (e.g., leaves, stems) is subjected to steam distillation to extract the essential oil.

  • Steam Distillation: The plant material is placed in a distillation flask with water, and steam is passed through it. The volatile essential oils are carried over with the steam, condensed, and collected.

  • Extraction: The collected distillate, a mixture of oil and water, is extracted with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to separate the essential oil.

  • Drying and Concentration: The organic extract is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude essential oil.

  • Chromatographic Separation: The crude essential oil is then subjected to column chromatography on silica (B1680970) gel or alumina. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is used to separate the different components.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Final Purification: Fractions rich in the target compound are combined and may be further purified by preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

Isolation Workflow Diagram

G Plant Dried Plant Material (e.g., Persicaria sp.) Steam Steam Distillation Plant->Steam Oil Crude Essential Oil Steam->Oil Column Column Chromatography (Silica Gel) Oil->Column Fractions Fraction Collection & TLC Analysis Column->Fractions Purification Final Purification (HPLC) Fractions->Purification Final Pure this compound Purification->Final

Caption: General workflow for isolating this compound.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Synthesis and Purity Data

ParameterValueReference
Purity of Isolongifolene from Longifolene (GC-FID)94.30%[1]
Purity of Acetyl Longifoline from Longifoline (GC-FID)33.91%[1]

Table 2: Physicochemical Properties of Isolongifolol

PropertyValueReference
Molecular FormulaC₁₅H₂₆O[3]
Molecular Weight222.37 g/mol [3]
CAS Number1139-17-9[4]
XLogP34.4[3]

Table 3: Spectroscopic Data for Isolongifolol

Spectroscopic TechniqueKey Data PointsReference
Mass Spectrometry (MS)m/z (%): 220 (M⁺, 11), 205 (11), 177 (18), 137 (100), 121 (30), 107 (15), 91 (18)[5]
¹³C-NMR (CDCl₃)δ (ppm): 25.51, 26.60, 26.90, 28.23 (CH₃), 24.64, 28.29, 36.97, 43.17 (CH₂), 46.49, 65.97, 113.21 (CH), 30.68, 42.32, 56.75, 159.76 (C)[5]

Biological Activity: Inhibition of Butyrylcholinesterase

This compound and its derivatives have been investigated for their biological activities. One notable finding is the inhibition of butyrylcholinesterase (BChE), an enzyme involved in cholinergic signaling.

Cholinergic Signaling Pathway

Acetylcholine (B1216132) (ACh) is a critical neurotransmitter in both the central and peripheral nervous systems. Its signaling is terminated by the action of cholinesterases, primarily acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BChE). Both enzymes hydrolyze acetylcholine into choline (B1196258) and acetate, thus regulating its concentration in the synaptic cleft.[6][7] The inhibition of these enzymes can lead to an increase in acetylcholine levels, which is a therapeutic strategy for conditions such as Alzheimer's disease.

Signaling Pathway Diagram

G cluster_0 ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by BChE Butyrylcholinesterase (BChE) ACh->BChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds to Choline Choline Acetate Acetate AChE->Choline AChE->Acetate BChE->Choline BChE->Acetate Response Cellular Response Receptor->Response Activates Isolongifolol This compound Isolongifolol->BChE Inhibits

Caption: Cholinergic signaling and BChE inhibition.

Conclusion

This compound is a structurally complex sesquiterpenoid with a rich history rooted in the chemistry of natural products from pine resin. Its synthesis via the acid-catalyzed rearrangement of longifolene is a classic example of terpene chemistry. While its natural occurrence is documented, detailed isolation procedures from these sources remain an area for further investigation. The discovery of its bioactivity as a butyrylcholinesterase inhibitor opens avenues for its potential application in drug discovery and development, particularly in the context of neurodegenerative diseases. This guide provides a foundational resource for researchers to understand and further explore the chemistry and therapeutic potential of this compound.

References

Initial Studies on the Bioactivity of (-)-Isolongifolol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical whitepaper provides a comprehensive overview of the initial bioactivity studies conducted on (-)-Isolongifolol, a sesquiterpene of interest in natural product research. A thorough review of the current scientific literature reveals that while the bioactivity of the parent compound, this compound, remains largely uncharted, significant findings have emerged from the investigation of its microbially transformed metabolites. This document details the butyrylcholinesterase inhibitory activity of these metabolites, providing quantitative data, in-depth experimental protocols, and visual workflows to support further research and development in this area. The current knowledge gaps regarding the pharmacological potential of this compound are also highlighted, presenting opportunities for future investigation.

Introduction: The State of this compound Bioactivity Research

This compound is a tricyclic sesquiterpene alcohol whose biological properties are not yet extensively studied. Initial investigations into its pharmacological potential have not focused on the parent compound itself, but rather on the bioactive products derived from its microbial transformation. This approach leverages the ability of microorganisms to introduce chemical modifications to natural products, often leading to the generation of novel compounds with enhanced or different biological activities.

The primary and currently sole reported bioactivity associated with this compound is the butyrylcholinesterase (BChE) inhibitory activity of its hydroxylated metabolites. This discovery opens a potential avenue for the development of agents targeting cholinergic pathways, which are implicated in neurodegenerative diseases such as Alzheimer's disease. However, it is crucial to note the absence of published data on other significant bioactivities for this compound, including cytotoxic, antimicrobial, and anti-inflammatory effects. This whitepaper, therefore, concentrates on the established findings related to its metabolites while underscoring the need for broader screening of the parent compound.

Quantitative Bioactivity Data

The bioactivity of the microbially transformed metabolites of this compound has been quantitatively assessed for their ability to inhibit butyrylcholinesterase. The key findings are summarized in the table below.

MetaboliteTarget EnzymeIC50 (µM)[1]
10α-hydroxyisolongifololButyrylcholinesterase13.6
9α-hydroxyisolongifololButyrylcholinesterase299.5
This compound (Parent Compound)ButyrylcholinesteraseInactive
10-oxoisolongifololButyrylcholinesteraseInactive

Table 1: Butyrylcholinesterase inhibitory activity of this compound and its metabolites.

Detailed Experimental Protocols

Microbial Transformation of this compound

The generation of bioactive metabolites from this compound was achieved through a standard two-stage fermentation technique.

  • Microorganisms: Fusarium lini and Aspergillus niger were the primary fungi used for the biotransformation.

  • Culture Medium: The fungi were cultured in a medium consisting of glucose, peptone, yeast extract, and KH2PO4 dissolved in distilled water.

  • Fermentation Conditions:

    • Stage 1 (Fungal Growth): The fungi were initially grown in the culture medium for 3-4 days at 25°C on a rotary shaker at 120 rpm.

    • Stage 2 (Biotransformation): A solution of this compound in an appropriate solvent (e.g., acetone) was added to the fungal cultures. The fermentation was then continued for an additional 10-14 days under the same conditions.

  • Extraction and Isolation: After the incubation period, the culture broth was filtered, and the filtrate was extracted with a suitable organic solvent such as chloroform (B151607) or ethyl acetate. The organic extract was then dried, concentrated, and subjected to chromatographic techniques (e.g., column chromatography over silica (B1680970) gel) to isolate the transformed metabolites.

  • Structure Elucidation: The structures of the isolated metabolites were determined using spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.

Butyrylcholinesterase Inhibition Assay

The inhibitory activity of the isolated metabolites against butyrylcholinesterase was determined using a modified Ellman's method, a widely used spectrophotometric assay.[1][2][3]

  • Enzyme and Substrate: The assay utilized butyrylcholinesterase (from equine serum) as the enzyme and butyrylthiocholine (B1199683) iodide as the substrate.

  • Reagents:

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

    • Phosphate (B84403) buffer (pH 8.0)

    • Test compounds (metabolites of this compound) dissolved in a suitable solvent (e.g., methanol)

  • Assay Procedure:

    • The reaction was performed in a 96-well microplate.

    • To each well, the following were added in sequence: phosphate buffer, DTNB solution, the test compound solution at various concentrations, and the butyrylcholinesterase enzyme solution.

    • The plate was incubated for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • The reaction was initiated by the addition of the butyrylthiocholine iodide substrate.

    • The absorbance was measured at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine (B1204863) (produced by enzymatic hydrolysis of butyrylthiocholine) with DTNB.

  • Data Analysis: The percentage of inhibition was calculated by comparing the rate of reaction in the presence of the test compound to that of a control (without the inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, was determined by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualizations

The following diagrams, created using the DOT language, visualize the key experimental workflows described in this whitepaper.

Microbial_Transformation_Workflow cluster_stage1 Stage 1: Fungal Culture cluster_stage2 Stage 2: Biotransformation cluster_extraction Extraction & Isolation start Inoculation of Fungus (Fusarium lini or Aspergillus niger) culture Incubation in Liquid Medium (3-4 days, 25°C, 120 rpm) start->culture add_substrate Addition of this compound culture->add_substrate fermentation Continued Fermentation (10-14 days) add_substrate->fermentation filtration Filtration of Culture Broth fermentation->filtration extraction Solvent Extraction filtration->extraction chromatography Column Chromatography extraction->chromatography metabolites Isolated Metabolites chromatography->metabolites

Caption: Workflow for the microbial transformation of this compound.

BChE_Inhibition_Assay_Workflow cluster_preparation Assay Preparation (96-well plate) cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis add_buffer Add Phosphate Buffer (pH 8.0) add_dtnb Add DTNB Solution add_buffer->add_dtnb add_inhibitor Add Test Compound (Metabolite) add_dtnb->add_inhibitor add_enzyme Add Butyrylcholinesterase add_inhibitor->add_enzyme incubation Incubation (15 min, 37°C) add_enzyme->incubation add_substrate Initiate Reaction with Butyrylthiocholine Iodide incubation->add_substrate measurement Measure Absorbance at 412 nm add_substrate->measurement analysis Calculate % Inhibition measurement->analysis ic50 Determine IC50 Value analysis->ic50

Caption: Workflow for the Butyrylcholinesterase Inhibition Assay.

Conclusion and Future Directions

The initial studies on the bioactivity of this compound have revealed a promising lead in the form of its microbially transformed metabolites, which exhibit inhibitory activity against butyrylcholinesterase. The data and protocols presented in this whitepaper provide a solid foundation for researchers to build upon in the field of cholinesterase inhibitor development.

However, the lack of bioactivity data for the parent compound, this compound, represents a significant knowledge gap. Future research should prioritize a comprehensive screening of this compound for a range of biological activities, including but not limited to:

  • Cytotoxicity: Evaluation against a panel of human cancer cell lines to determine its potential as an anticancer agent.

  • Antimicrobial Activity: Screening against a broad spectrum of pathogenic bacteria and fungi to explore its potential as an anti-infective agent.

  • Anti-inflammatory Activity: Investigation of its effects on key inflammatory mediators and pathways to assess its potential for treating inflammatory disorders.

A thorough investigation of these activities will provide a more complete picture of the pharmacological potential of this compound and could unveil new therapeutic applications for this naturally occurring sesquiterpene.

References

(-)-Isolongifolol: A Review of Its Chemical Properties and Limited Biological Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the current scientific understanding of the sesquiterpenoid (-)-Isolongifolol. While its chemical and physical properties are well-documented, a comprehensive body of research on its specific biological effects is notably absent in publicly available literature. This document summarizes the available information and highlights the significant gaps in our knowledge, suggesting potential avenues for future research.

Chemical and Physical Properties

This compound is a tricyclic sesquiterpene alcohol. Its fundamental properties are detailed below.

PropertyValueSource
Molecular Formula C₁₅H₂₆O[1][2]
Molecular Weight 222.37 g/mol [1][2][3]
IUPAC Name [(1R,2S,7S,8S,9S)-3,3,7-trimethyl-8-tricyclo[5.4.0.0²,⁹]undecanyl]methanol[1]
CAS Registry Number 1139-17-9[1][2]
Appearance Not specified in results
Solubility Log10 of Water solubility in mol/l: -3.60 (Crippen Calculated Property)[3]
Octanol/Water Partition Coefficient (logP) 3.467 (Crippen Calculated Property)[3]

Known Biological Effects: A Landscape of Limited Data

Direct research into the biological activities of this compound is scarce. The majority of available information pertains to its derivatives or related compounds, or its presence as a constituent in essential oils with broader biological activities.

Butyrylcholinesterase Inhibitory Activity of Microbial Metabolites

One of the few studies directly involving this compound investigated its microbial transformation. This research indicated that the transformed products, or metabolites, of this compound exhibited butyrylcholinesterase inhibitory activity.[4] However, the study did not report any such activity for the parent compound, this compound, itself.

Anticancer Activity of Related Compounds

Research into the anticancer potential has focused on a related ketone, isolongifolanone (B1589518), and its derivatives, rather than this compound. A study published in Biomedicine & Pharmacotherapy in 2021 detailed the synthesis of novel pyrazole (B372694) ring-containing derivatives of isolongifolanone.[5] One derivative, compound 3b, demonstrated significant antiproliferative effects on MCF-7 breast cancer cells.[5] The mechanism of action for this derivative was proposed to involve the induction of apoptosis through the activation of caspase-3 and PARP, modulation of Bcl-2 family proteins, and an increase in p53 levels.[5] Furthermore, this compound was found to down-regulate cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[5] It is crucial to emphasize that these findings are for a derivative of isolongifolanone and cannot be directly extrapolated to this compound.

The proposed mechanism of apoptosis induction by the isolongifolanone derivative is illustrated below.

cluster_cell MCF-7 Cancer Cell Compound_3b Isolongifolanone Derivative (3b) ROS Intracellular ROS Generation Compound_3b->ROS Mitochondrial_Depolarization Mitochondrial Depolarization Compound_3b->Mitochondrial_Depolarization Bax Bax (Pro-apoptotic) Compound_3b->Bax + Bcl2 Bcl-2 (Anti-apoptotic) Compound_3b->Bcl2 - p53 p53 (Tumor Suppressor) Compound_3b->p53 + CDK2 CDK2 Down-regulation Compound_3b->CDK2 Caspase3 Caspase-3 Activation Mitochondrial_Depolarization->Caspase3 Bax->Caspase3 Bcl2->Caspase3 p53->Bax PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest CDK2->Cell_Cycle_Arrest Start Synthesis of Isolongifolanone Pyrazole Derivatives Screening In vitro Anti-proliferative Screening (e.g., MTT assay) on Cancer Cell Lines Start->Screening Select_Potent Selection of Most Potent Compound (e.g., 3b) Screening->Select_Potent ROS_Mito Assessment of Intracellular ROS and Mitochondrial Depolarization Select_Potent->ROS_Mito Mechanism Molecular Mechanism Study (Western Blot for Apoptotic and Cell Cycle Proteins) Select_Potent->Mechanism 3D_Culture Activity in 3D Culture Models Select_Potent->3D_Culture ROS_Mito->Mechanism Docking Molecular Docking with Target (e.g., CDK2) Mechanism->Docking End Identification of Lead Compound 3D_Culture->End Docking->End

References

Unraveling the Stereochemical Intricacies of (-)-Isolongifolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(-)-Isolongifolol (C₁₅H₂₆O) is a sesquiterpenoid characterized by a bridged tricyclic system. The spatial arrangement of the atoms within this molecule, particularly at its chiral centers, defines its stereochemistry and is a critical determinant of its physicochemical properties and biological interactions. An unambiguous understanding of the absolute configuration is paramount for its synthesis, derivatization, and evaluation in biological systems.

Absolute Configuration of this compound

The absolute stereochemistry of this compound has been established and is systematically described by its IUPAC name: [1S-(1α,3aβ,4α,8aβ,9R)]-decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-methanol*. This nomenclature precisely defines the orientation of substituents at each stereocenter. An alternative IUPAC name is [(1R,2S,7S,8S,9S)-3,3,7-trimethyl-8-tricyclo[5.4.0.0²,⁹]undecanyl]methanol .

Key Stereochemical Features

The structure of this compound is characterized by a rigid framework with several stereocenters that dictate its overall shape. The stereochemical descriptors in the IUPAC name provide a clear definition of the spatial arrangement of the atoms.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₂₆O
Molecular Weight222.37 g/mol
IUPAC Name[1S-(1α,3aβ,4α,8aβ,9R*)]-decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-methanol

Table 2: Stereochemical Assignments for this compound

StereocenterConfiguration
1S
3aS
4S
8aS
9R

Note: The configurations are based on the IUPAC name and standard stereochemical assignment rules.

Experimental Determination of Stereochemistry: General Protocols

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a crystalline compound. This technique provides a precise three-dimensional map of the electron density within the crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms.

Experimental Workflow:

  • Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound of interest. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion techniques.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined, leading to an initial electron density map. This model is then refined to best fit the experimental data.

  • Absolute Configuration Determination: For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects, often by calculating the Flack parameter.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly two-dimensional techniques, is a powerful tool for elucidating the relative stereochemistry of a molecule in solution.

Key NMR Experiments for Stereochemical Analysis:

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space interactions between protons that are in close proximity (typically < 5 Å). The presence of a NOESY cross-peak between two protons provides strong evidence for their spatial closeness, which can be used to deduce the relative stereochemistry.

  • Rotating-frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY, ROESY also detects through-space proton-proton interactions and is often more effective for molecules of intermediate size.

  • J-coupling Analysis: The magnitude of the coupling constant (J-value) between two adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This information can be used to infer the relative stereochemistry of substituents on a ring system.

  • Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs): To determine the absolute configuration of a chiral molecule, it can be reacted with a chiral derivatizing agent to form diastereomers. The NMR spectra of these diastereomers will be different, and by comparing the chemical shifts to known models (e.g., Mosher's method), the absolute configuration of the original molecule can be determined. Chiral solvating agents can be used to induce similar spectral differentiation without covalent modification.

Visualizing the Stereochemistry of this compound

The following diagrams illustrate the chemical structure and a general workflow for stereochemical determination.

Isolongifolol_Structure cluster_molecule This compound cluster_stereocenters Key Stereocenters mol C1 C1 (S) C3a C3a (S) C4 C4 (S) C8a C8a (S) C9 C9 (R)

Caption: Chemical structure of this compound with key stereocenters highlighted.

Stereochemistry_Workflow cluster_workflow General Workflow for Stereochemical Determination A Isolation of Natural Product B Spectroscopic Analysis (NMR, MS, IR) A->B C Crystallization B->C E 2D NMR Experiments (NOESY, ROESY, etc.) B->E D Single-Crystal X-ray Diffraction C->D G Absolute Configuration D->G F Relative Stereochemistry E->F H Chemical Derivatization (e.g., Mosher's Ester) F->H H->G

Caption: A generalized workflow for the determination of the stereochemistry of a natural product.

Conclusion

The stereochemistry of this compound is well-defined by its IUPAC name, which encapsulates the absolute configuration at its multiple chiral centers. While the primary literature detailing the original experimental determination is not readily accessible, the application of standard and powerful analytical techniques such as single-crystal X-ray crystallography and advanced NMR spectroscopy are the cornerstones for such assignments. For researchers and drug development professionals, a firm grasp of the three-dimensional structure of this compound is indispensable for understanding its biological activity and for the rational design of new therapeutic agents based on its unique scaffold.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sesquiterpenoid alcohol (-)-Isolongifolol, including its synonyms, physicochemical properties, and structurally related compounds. It details experimental protocols for its synthesis, modification, and biological evaluation, with a focus on its anti-inflammatory, anti-tumor, and enzyme-inhibitory activities. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Core Compound: this compound

This compound is a tricyclic sesquiterpenoid alcohol with a complex bridged-ring system. Its unique structure has made it a subject of interest for synthetic chemists and pharmacologists alike.

Table 1: Physicochemical Properties and Identifiers for this compound

PropertyValueSource(s)
IUPAC Name [(1R,2S,7S,8S,9S)-3,3,7-trimethyl-8-tricyclo[5.4.0.0²,⁹]undecanyl]methanol--INVALID-LINK--
CAS Number 1139-17-9--INVALID-LINK--
Molecular Formula C₁₅H₂₆O--INVALID-LINK--
Molecular Weight 222.37 g/mol --INVALID-LINK--
Synonyms Isolongifolol, iso-Longifolol, (4,8,8-Trimethyldecahydro-1,4-methanoazulen-9-yl)methanol, Longi-β-camphenyl alcohol, 3-Isolongifolol--INVALID-LINK--, --INVALID-LINK--

Table 2: Spectroscopic Data for this compound

TypeDataSource(s)
¹H NMR Data available in various databases and literature.--INVALID-LINK--
¹³C NMR Data available in various databases and literature.--INVALID-LINK--
Mass Spectrum (EI) Viewable at the NIST WebBook.--INVALID-LINK--

Related Compounds

Several structurally related compounds are of significant interest, either as synthetic precursors, derivatives with enhanced biological activity, or metabolites.

Table 3: Key Compounds Related to this compound

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Relationship/Activity
(-)-Isolongifolene 1135-66-6C₁₅H₂₄204.35Synthetic precursor to this compound.[1] Exhibits anti-inflammatory and anti-apoptotic effects.
Isolongifolan-8-ol 1139-08-8C₁₅H₂₆O222.37A constitutional isomer of this compound.
10-Oxoisolongifolol Not AvailableC₁₅H₂₂O₂234.34Metabolite from microbial transformation of this compound.[2]
10α-Hydroxyisolongifolol Not AvailableC₁₅H₂₄O₂236.35Metabolite from microbial transformation of this compound with potent butyrylcholinesterase inhibitory activity.[2]
9α-Hydroxyisolongifolol Not AvailableC₁₅H₂₄O₂236.35Metabolite from microbial transformation of this compound with butyrylcholinesterase inhibitory activity.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, modification, and biological evaluation of this compound and its analogs.

This protocol describes a single-step, solvent-free isomerization of longifolene (B8805489) to isolongifolene (B72527) using a solid acid catalyst.[3][4]

  • Materials:

    • Longifolene

    • Activated sulfated zirconia catalyst

    • Reactor with magnetic stirring and temperature control

  • Procedure:

    • Activate the sulfated zirconia catalyst by heating at 400-450°C for 2-4 hours.[3]

    • Charge the reactor with longifolene and the activated catalyst. The reactant-to-catalyst ratio should be in the range of 2-10 weight percent.[3]

    • Heat the reaction mixture to 120-200°C with continuous stirring for 0.5 to 6 hours at atmospheric pressure.[3]

    • Monitor the reaction progress by gas chromatography.

    • Upon completion, cool the reaction mixture and separate the catalyst by filtration.

    • The liquid product, (-)-isolongifolene, can be purified further by distillation.

    • The catalyst can be regenerated by washing with a suitable solvent (e.g., ethyl acetate), drying at 110°C, and calcining at 550°C for 4-8 hours.[3]

This protocol details the biotransformation of this compound using the fungus Fusarium lini to produce hydroxylated metabolites.[2]

  • Materials:

    • This compound

    • Fusarium lini culture

    • Fermentation medium (e.g., glucose, peptone, yeast extract)

    • Shaker incubator

    • Organic solvents for extraction (e.g., ethyl acetate)

    • Chromatography apparatus for purification

  • Procedure:

    • Stage I (Fungus Growth): Inoculate Fusarium lini into the fermentation medium and incubate in a shaker at a suitable temperature (e.g., 25-28°C) for 2-3 days to obtain a seed culture.

    • Stage II (Biotransformation): Transfer the seed culture to a larger volume of fresh fermentation medium. Add a solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) to the culture.

    • Continue the incubation under the same conditions for an additional 7-10 days.

    • Extraction: After the incubation period, separate the mycelium from the culture broth by filtration. Extract the filtrate and the mycelium separately with an organic solvent like ethyl acetate.

    • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude extract by column chromatography on silica (B1680970) gel to isolate the transformed products (10-oxoisolongifolol, 10α-hydroxyisolongifolol, and 9α-hydroxyisolongifolol).

This protocol is based on the widely used Ellman's method for determining cholinesterase activity.[5][6][7]

  • Materials:

    • Butyrylcholinesterase (BChE) enzyme

    • Butyrylthiocholine iodide (BTCI) as substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate (B84403) buffer (pH 7.4)

    • Test compounds (e.g., 10α-hydroxyisolongifolol) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate reader

  • Procedure:

    • Prepare solutions of BChE, BTCI, and DTNB in phosphate buffer.

    • In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the BChE enzyme solution.

    • Incubate the mixture for a predefined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the BTCI substrate solution to each well.

    • Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader. The yellow color is produced by the reaction of thiocholine (B1204863) (from BTCI hydrolysis) with DTNB.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

This protocol describes an in vitro assay to evaluate the inhibitory potential of compounds against the UGT2B7 enzyme.[8][9]

  • Materials:

    • Human UGT2B7 Supersomes™ (or human liver microsomes)

    • A specific substrate for UGT2B7 (e.g., naloxone)

    • UDP-glucuronic acid (UDPGA) as a cofactor

    • Alamethicin (a pore-forming agent)

    • Test compounds

    • A positive control inhibitor (e.g., diclofenac)

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare a reaction mixture containing the UGT2B7 enzyme source, the specific substrate, alamethicin, and the test compound at various concentrations in a suitable buffer at 37°C.

    • Pre-incubate the mixture for a short period.

    • Initiate the reaction by adding the cofactor UDPGA.

    • Incubate for a specific time, determined from linearity studies.

    • Terminate the reaction by adding a stopping solution (e.g., cold acetonitrile (B52724) or methanol).

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the formation of the glucuronidated metabolite using a validated LC-MS/MS method.

    • Calculate the percentage of inhibition at each test compound concentration compared to a vehicle control.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response model.

Signaling Pathways and Mechanisms of Action

This compound and its related compounds exhibit their biological effects through the modulation of various cellular signaling pathways.

Isolongifolene has been shown to exert anti-inflammatory effects by modulating the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α) signaling pathway. This pathway is a key regulator of cellular energy homeostasis and inflammation.

AMPK_PGC1a_Pathway cluster_stress Cellular Stress (e.g., Ischemia/Reperfusion) cluster_intervention Intervention cluster_pathway Signaling Cascade cluster_effects Cellular Effects stress Oxidative Stress / Inflammation AMPK AMPK stress->AMPK inhibits isolongifolene Isolongifolene isolongifolene->AMPK activates PGC1a PGC1α AMPK->PGC1a activates anti_inflammation Anti-inflammatory Response PGC1a->anti_inflammation anti_apoptosis Anti-apoptotic Effects PGC1a->anti_apoptosis antioxidant Antioxidant Response PGC1a->antioxidant

Derivatives of isolongifolanone (B1589518) have demonstrated anti-cancer properties. For instance, certain pyrazole (B372694) ring-containing derivatives of isolongifolanone have been shown to induce apoptosis in cancer cells.[10] The proposed mechanism involves the activation of the intrinsic apoptotic pathway.

Anticancer_Mechanism cluster_compound Therapeutic Agent cluster_targets Cellular Targets cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome isolongifolanone_derivative Isolongifolanone Derivative (e.g., Pyrazole derivative) CDK2 CDK2 isolongifolanone_derivative->CDK2 down-regulates Bcl2_Bax Bcl-2 / Bax Ratio isolongifolanone_derivative->Bcl2_Bax decreases p53 p53 isolongifolanone_derivative->p53 increases Caspase3 Caspase-3 Bcl2_Bax->Caspase3 activates p53->Bcl2_Bax influences PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis

Conclusion

This compound and its related compounds represent a promising class of natural products with diverse and potent biological activities. The synthetic accessibility of these compounds, coupled with their significant anti-inflammatory, anti-tumor, and enzyme-inhibitory properties, makes them attractive candidates for further investigation in drug discovery and development. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this fascinating family of sesquiterpenoids.

References

The Longifolene Skeleton: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Foundational Chemistry and Biological Significance of the Longifolene (B8805489) Core for Professionals in Scientific Research and Drug Development.

The unique tricyclic structure of longifolene, a chiral sesquiterpene hydrocarbon, has captivated chemists for decades. Initially isolated from the high-boiling fraction of certain pine resins, its complex and sterically hindered framework has served as a challenging and rewarding target for total synthesis, pushing the boundaries of synthetic methodology. Beyond its intriguing chemical architecture, longifolene and its derivatives have demonstrated a range of promising biological activities, positioning them as valuable scaffolds in the pursuit of novel therapeutic agents. This technical guide provides a comprehensive overview of the foundational research on the longifolene skeleton, encompassing its chemical and physical properties, biosynthesis, landmark total syntheses, and an examination of its biological potential. Detailed experimental protocols for key synthetic transformations and biological assays are provided to facilitate further investigation and application in research and drug development.

Physicochemical Properties of Longifolene

Longifolene is a colorless, oily liquid with a characteristic woody aroma.[1] Its rigid, bridged ring system is composed of a seven-membered ring fused to a five-membered ring, which is further bridged to create a complex three-dimensional structure. The naturally occurring (+)-enantiomer, predominantly found in higher plants like Pinus longifolia (now Pinus roxburghii), exhibits a positive optical rotation.[2]

PropertyValueReference(s)
Molecular FormulaC₁₅H₂₄[2]
Molar Mass204.36 g/mol [2]
Density0.928 g/cm³[2]
Boiling Point254-256 °C[2]
Optical Rotation ([α]D)+42.73°[2]
CAS Number475-20-7 ((+)-enantiomer)[2]

Biosynthesis of the Longifolene Skeleton

The biosynthesis of longifolene in plants proceeds from farnesyl pyrophosphate (FPP) through a complex cationic cyclization cascade. This intricate series of reactions, catalyzed by longifolene synthase, involves multiple cyclizations and rearrangements to construct the characteristic tricyclic framework.

G FPP Farnesyl Pyrophosphate (FPP) Intermediate1 Neryl Diphosphate Intermediate FPP->Intermediate1 Isomerization Intermediate2 Cyclized Cationic Intermediate Intermediate1->Intermediate2 Cyclization Intermediate3 Humulyl Cation Intermediate2->Intermediate3 1,3-Hydride Shift & Ring Closure Longifolene (+)-Longifolene Intermediate3->Longifolene 1,2-Alkyl Shift & Deprotonation

Caption: Biosynthetic pathway of (+)-longifolene from farnesyl pyrophosphate.

Foundational Total Syntheses of Longifolene

The complex structure of longifolene has made it a benchmark target for the development and validation of new synthetic strategies. The following sections detail the landmark total syntheses by Corey, Oppolzer, and Johnson, which are considered classics in the field of organic chemistry.

Corey's Total Synthesis (1961)

E.J. Corey's pioneering synthesis of (±)-longifolene was the first to be reported and is a testament to the power of strategic bond disconnections in retrosynthetic analysis. A key step in this synthesis is an intramolecular Michael addition to construct the tricyclic core.[3]

Experimental Workflow for Corey's Synthesis:

G start Wieland-Miescher Ketone Derivative step1 Wittig Reaction start->step1 step2 Hydroxylation step1->step2 step3 Tosylation & Solvolysis step2->step3 step4 Intramolecular Michael Addition step3->step4 step5 Methylation step4->step5 step6 Carbonyl Reductions & Eliminations step5->step6 end (±)-Longifolene step6->end

Caption: Key stages in E.J. Corey's total synthesis of (±)-longifolene.

Quantitative Data for Corey's Synthesis:

StepReactionReagents and ConditionsYield (%)
1Protection of KetoneEthylene (B1197577) glycol, p-TsOH, benzene, reflux66
2Wittig Reactionn-BuLi, (C₆H₅)₃P⁺CH₂Br⁻, THF/ether96
3DihydroxylationOsO₄, pyridine, ether-
4Ring ExpansionTsCl, pyridine; then CaCO₃, LiClO₄, THF48 (over 3 steps)
5DeprotectionHCl, ethanol, H₂O100
6Intramolecular Michael AdditionEt₃N, ethylene glycol, 225 °C8-12
7MethylationPh₃CNa, MeI, dioxane/ether59
8Thioacetalization(CH₂SH)₂, BF₃·OEt₂72
9DesulfurizationRaney Nickel, ethanol~100
10Wolff-Kishner ReductionNH₂NH₂, Na, ethylene glycol100
11OxidationCrO₃, MnSO₄, acetic acid, H₂O82
12MethylationMeLi, ether93
13DehydrationSOCl₂, pyridine95
Oppolzer's Total Synthesis (1978)

Wolfgang Oppolzer's elegant synthesis of (±)-longifolene utilizes a photochemical [2+2] cycloaddition (the de Mayo reaction) as a key strategic element to construct the bridged ring system.[4][5]

Experimental Workflow for Oppolzer's Synthesis:

G start Cyclopentenone Derivative step1 Enamine Acylation start->step1 step2 Photochemical [2+2] Cycloaddition (de Mayo Reaction) step1->step2 step3 Retro-Aldol Fragmentation step2->step3 step4 Wittig Reaction step3->step4 step5 Simmons-Smith Cyclopropanation step4->step5 step6 Hydrogenolysis & Further Transformations step5->step6 end (±)-Longifolene step6->end

Caption: Key stages in Wolfgang Oppolzer's total synthesis of (±)-longifolene.

Quantitative Data for Oppolzer's Synthesis:

StepReactionReagents and ConditionsYield (%)
1Enamine AcylationMorpholine, then acid chloride, CHCl₃82
2ProtectionCbz-Cl, pyridine88
3de Mayo Reactionhν, cyclohexane83
4Hydrogenolysis & Retro-AldolH₂, Pd/C, acetic acid83
5Wittig ReactionMePPh₃Br, NaOt-Amyl, toluene88
6Simmons-Smith ReactionZn-Cu, CH₂I₂, reflux78
7HydrogenolysisH₂, PtO₂, acetic acid96
8MethylationLDA, MeI, THF94
9 & 10Methylation & DehydrationMeLi; then SOCl₂, pyridine80 (over 2 steps)
Johnson's Total Synthesis (1975)

William S. Johnson's approach to (±)-longifolene is a landmark in biomimetic synthesis, featuring a remarkable cationic polycyclization cascade to construct the core of the molecule in a single step.[2][6]

Experimental Workflow for Johnson's Synthesis:

G start Acyclic Polyene Precursor step1 Cationic Polycyclization start->step1 step2 Reduction step1->step2 step3 Oxidative Cleavage step2->step3 step4 Methylation & Carbonyl Manipulation step3->step4 end (±)-Longifolene step4->end

Caption: Key stages in W.S. Johnson's biomimetic total synthesis of (±)-longifolene.

Quantitative Data for Johnson's Synthesis:

StepReactionReagents and ConditionsYield (%)
1Michael AdditionAcCl, t-BuLi, (n-Bu₃PCuI)₄84
2 & 3Bromination & EliminationMeLi, Br₂; then reflux76 (over 2 steps)
4ReductionLiAlH₄92
5Cationic CyclizationCF₃CO₂H, 0 °C75
6Reductive DeoxygenationNaBH₃CN, TsOH, ZnBr₂91
7Lemieux-Johnson OxidationHIO₄, NaIO₄, RuO₂72
8MethylationLDA, MeI, THF84
9 & 10Methylation & DehydrationMeLi; then SOCl₂, pyridine80 (over 2 steps)

Biological Activities of Longifolene and Its Derivatives

Recent research has begun to uncover the therapeutic potential of the longifolene scaffold. Derivatives of longifolene have exhibited a spectrum of biological activities, including cytotoxic, antifungal, and antibacterial effects.

Cytotoxic Activity

Longifolene and its synthetic derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.

IC₅₀ Values of Longifolene and Derivatives Against Cancer Cell Lines:

CompoundCell LineIC₅₀ (µg/mL)Reference(s)
LongifoleneDU-145 (Prostate)78.64[7][8]
LongifoleneSCC-29B (Oral)88.92[7][8]
LongifoleneVero (Normal Kidney)246.3[7][8]

These findings suggest that the longifolene skeleton possesses a degree of selective cytotoxicity towards cancer cells, warranting further investigation into its mechanism of action. Studies on apoptosis and cell cycle arrest induced by longifolene derivatives are emerging, suggesting that these compounds may trigger programmed cell death in cancer cells.

Antimicrobial Activity

Derivatives of longifolene have also demonstrated promising activity against a range of bacterial and fungal pathogens.

Minimum Inhibitory Concentration (MIC) of a Longifolene Derivative:

OrganismMIC (mg/L)Reference(s)
Staphylococcus aureus1.95[9]
Bacillus subtilis1.95[9]
Escherichia coli7.81[9]
Klebsiella pneumoniae3.91[9]
Candida albicans3.91[9]
Candida tropicalis1.95[9]
Aspergillus niger15.63[9]

The broad-spectrum antimicrobial activity of longifolene derivatives highlights their potential as lead compounds for the development of new anti-infective agents.

Potential Signaling Pathway Interactions

The observed anti-inflammatory and cytotoxic activities of longifolene derivatives suggest potential interactions with key cellular signaling pathways. While direct evidence is still emerging, plausible targets include pro-inflammatory pathways such as NF-κB and cell proliferation pathways like the MAPK cascade. Molecular docking studies have been employed to predict the binding of longifolene derivatives to various protein targets, but experimental validation is required to confirm these interactions and elucidate the precise mechanisms of action. Future research involving techniques such as Western blotting to assess the phosphorylation status of key signaling proteins will be crucial in unraveling the molecular pharmacology of the longifolene skeleton.

Detailed Experimental Protocols

General Procedure for the Wittig Reaction in Longifolene Synthesis

This protocol is a generalized procedure based on the conditions used in the total syntheses of longifolene.

  • Ylide Generation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add the appropriate phosphonium (B103445) salt (1.1 eq.) and anhydrous THF. Cool the suspension to 0 °C. Add a strong base such as n-butyllithium (1.05 eq.) dropwise. The formation of the ylide is often indicated by a color change. Allow the mixture to stir at 0 °C for 1 hour and then at room temperature for an additional hour.

  • Reaction with Carbonyl: Cool the ylide solution to 0 °C. Dissolve the aldehyde or ketone (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

General Procedure for the Intramolecular Michael Addition in Corey's Synthesis

This protocol is a generalized procedure for the key cyclization step.

  • Reaction Setup: In a sealed tube, dissolve the diketone precursor (1.0 eq.) in ethylene glycol. Add triethylamine (B128534) (Et₃N) (3.0 eq.).

  • Reaction Conditions: Heat the sealed tube to 225 °C and maintain this temperature for 24 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude product is purified by column chromatography.

General Protocol for the MTT Cytotoxicity Assay

This protocol provides a framework for assessing the cytotoxic activity of longifolene derivatives.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final solvent concentration (e.g., DMSO) should be non-toxic to the cells (typically <0.1%). Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 2-4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

General Protocol for Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on the CLSI guidelines for determining the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.

  • Compound Dilution: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35 °C) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Conclusion and Future Directions

The longifolene skeleton continues to be a source of inspiration for synthetic chemists and a promising scaffold for the development of new therapeutic agents. The foundational total syntheses have not only demonstrated remarkable ingenuity but have also provided access to a variety of derivatives for biological evaluation. The emerging evidence of cytotoxic and antimicrobial activities warrants a more in-depth investigation into the structure-activity relationships and the molecular mechanisms of action of longifolene-based compounds. Future research should focus on the synthesis of focused libraries of longifolene derivatives and their systematic evaluation in a broader range of biological assays. Elucidating the specific cellular targets and signaling pathways modulated by these compounds will be critical in advancing the longifolene skeleton from a fascinating chemical entity to a clinically relevant therapeutic lead.

References

Spectroscopic Data of (-)-Isolongifolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the sesquiterpenoid (-)-Isolongifolol. The information is compiled from various sources to aid in the identification, characterization, and further research of this natural product. This document presents data for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, along with general experimental protocols.

General Information

PropertyValueSource
Chemical Formula C₁₅H₂₆OPubChem[1][2]
Molecular Weight 222.37 g/mol PubChem[1][2]
IUPAC Name [(1R,2S,7S,8S,9S)-3,3,7-trimethyl-8-tricyclo[5.4.0.0²,⁹]undecanyl]methanolPubChem[1]
CAS Number 1139-17-9NIST WebBook[3]

Spectroscopic Data

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several major fragment ions. The data presented below is sourced from the NIST WebBook.

m/zRelative Intensity (%)Proposed Fragment
2225[M]⁺
20715[M - CH₃]⁺
19110[M - CH₂OH]⁺
16320
14925
13530
121100
10755
9360
7945
6735
5540
4150

Data obtained from the NIST WebBook. The fragmentation pattern is consistent with the complex polycyclic structure of Isolongifolol.

Infrared (IR) Spectroscopy
Functional GroupExpected Absorption Range (cm⁻¹)Notes
O-H Stretch3200-3600 (broad)Characteristic of the primary alcohol.
C-H Stretch (sp³)2850-3000From the numerous methyl and methylene (B1212753) groups.
C-O Stretch1000-1260For the primary alcohol.

Note: The data for Acetyl Longifoline shows a carbonyl absorption at 1692 cm⁻¹, a gem-dimethyl absorption at 1375 cm⁻¹, and a methylene group absorption at 1457 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed and authoritatively assigned ¹H and ¹³C NMR data for this compound are not consistently available across the scientific literature. Researchers are advised to acquire and interpret their own NMR data for this compound. The following tables represent a compilation of generally expected chemical shift ranges for similar sesquiterpenoid structures.

¹H NMR (Proton NMR)

Proton TypeExpected Chemical Shift (δ) ppmExpected Multiplicity
CH₂OH3.0 - 4.0Doublet of doublets or multiplet
CH (tertiary)1.0 - 2.5Multiplet
CH₂ (cyclic)1.0 - 2.0Multiplet
CH₃ (methyl)0.7 - 1.2Singlet or doublet

¹³C NMR (Carbon-13 NMR)

Carbon TypeExpected Chemical Shift (δ) ppm
CH₂OH60 - 70
C (quaternary)30 - 50
CH (tertiary)30 - 60
CH₂ (cyclic)20 - 40
CH₃ (methyl)15 - 30

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters should be optimized based on the available instrumentation and sample characteristics.

Mass Spectrometry (GC-MS)

A common method for the analysis of volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample This compound Sample Dissolve Dissolve in Volatile Solvent (e.g., Hexane) Sample->Dissolve Inject Inject into GC Dissolve->Inject Column Separation on Capillary Column (e.g., DB-5) Inject->Column Ionize Electron Ionization (EI, 70 eV) Column->Ionize Analyze Mass Analyzer (e.g., Quadrupole) Ionize->Analyze Detect Detector Analyze->Detect Data Mass Spectrum Detect->Data Data Acquisition

GC-MS Experimental Workflow for this compound Analysis.
Infrared (IR) Spectroscopy

For obtaining an IR spectrum of a solid sample like this compound, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.

IR_Workflow cluster_sample_prep Sample Preparation (KBr Pellet) cluster_ir_analysis IR Analysis Sample This compound Sample Grind Grind with KBr Sample->Grind Press Press into a Transparent Pellet Grind->Press Place Place Pellet in Spectrometer Press->Place Irradiate Irradiate with IR Radiation Place->Irradiate Detect Detect Transmitted Radiation Irradiate->Detect Data IR Spectrum Detect->Data Data Acquisition NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis Sample This compound Sample Dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Place Place Tube in Spectrometer Transfer->Place Acquire Acquire 1D (¹H, ¹³C) and 2D Spectra Place->Acquire Process Process Data (FT, Phasing) Acquire->Process Data NMR Spectra Process->Data Data Analysis Elucidation_Logic MS Mass Spectrometry MolFormula Molecular Formula (C₁₅H₂₆O) MS->MolFormula IR IR Spectroscopy FuncGroups Functional Groups (-OH, Alkane) IR->FuncGroups NMR NMR Spectroscopy (¹H, ¹³C, 2D) Connectivity Carbon-Hydrogen Framework NMR->Connectivity Structure This compound Structure MolFormula->Structure FuncGroups->Structure Connectivity->Structure

References

(-)-Isolongifolol: A Technical Guide on its Role in Plant Secondary Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Isolongifolol is a tricyclic sesquiterpenoid alcohol found in a select number of plant species. As a secondary metabolite, it is presumed to play a role in the plant's interaction with its environment. However, the specific functions, biosynthetic pathways, and regulatory networks governing its production in plants are not well-documented in publicly available research. This technical guide synthesizes the current, albeit limited, knowledge regarding this compound within the context of plant secondary metabolism. It outlines its known occurrences, provides generalizable experimental protocols for its study, and discusses its potential, yet unconfirmed, roles in plant defense and signaling. Due to the sparse direct research on this compound in plants, this paper also presents broader concepts in plant secondary metabolism that likely influence this compound, offering a framework for future investigation.

Introduction

Plant secondary metabolites are a vast and diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they play a crucial role in the interaction of the plant with its environment, mediating defense against herbivores, pathogens, and abiotic stressors, as well as facilitating communication.

This compound (PubChem CID: 12311096) is a sesquiterpenoid, a class of C15 terpenoids derived from farnesyl pyrophosphate.[1] Its chemical formula is C₁₅H₂₆O, and it possesses a complex tricyclic structure.[2][3] While its presence has been identified in a few plant species, the scientific literature dedicated to its specific role in plant physiology and ecology is notably sparse. This guide aims to collate the available information and provide a technical foundation for researchers interested in exploring this molecule further.

Occurrence and Chemical Properties

This compound has been reported in a small number of plant species, suggesting a specialized metabolic pathway.

Table 1: Documented Plant Sources of this compound

Plant SpeciesFamilyReference(s)
Persicaria hydropiperoidesPolygonaceae[1]
Persicaria minorPolygonaceae[1]
Piper nigrum (Black Pepper)Piperaceae[1]

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₅H₂₆O[2][3]
Molecular Weight 222.37 g/mol [1][3]
CAS Number 1139-17-9[2][3]
XLogP3 4.4[1]
Polar Surface Area 20.2 Ų[1]

Putative Role in Plant Secondary Metabolism

Direct experimental evidence detailing the role of this compound in plants is currently lacking. However, based on the known functions of other sesquiterpenoids, several hypotheses can be proposed.

Plant Defense

Many sesquiterpenoids are involved in plant defense mechanisms.[4] They can act as:

  • Antifeedants: Deterring herbivores through taste or toxicity.

  • Antimicrobials: Inhibiting the growth of pathogenic fungi and bacteria.

  • Allelochemicals: Compounds released into the environment that affect the growth and development of neighboring plants.[5][6]

Future research could investigate the potential of this compound in these roles by conducting bioassays against common herbivores, plant pathogens, and in seed germination tests of other plant species.

Signaling

Secondary metabolites can also act as signaling molecules within the plant, regulating developmental processes and defense responses.[7] For instance, some terpenoids are precursors to plant hormones or can modulate hormone signaling pathways. The involvement of this compound in such pathways remains an open area for investigation.

Biosynthesis

The precise biosynthetic pathway of this compound in plants has not been elucidated.[8][9] However, as a sesquiterpenoid, its synthesis undoubtedly originates from the isoprenoid pathway.

G cluster_1 Cytosol / ER G3P Glyceraldehyde-3-phosphate DXP Deoxyxylulose-5-phosphate G3P->DXP Pyruvate_p Pyruvate Pyruvate_p->DXP MEP 2-C-methyl-D-erythritol-4-phosphate DXP->MEP IPP_p Isopentenyl Pyrophosphate (IPP) MEP->IPP_p DMAPP_p Dimethylallyl Pyrophosphate (DMAPP) IPP_p->DMAPP_p GPP Geranyl Pyrophosphate (GPP) DMAPP_p->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPP Synthase AcetylCoA Acetyl-CoA MVA Mevalonic Acid AcetylCoA->MVA IPP_c Isopentenyl Pyrophosphate (IPP) MVA->IPP_c DMAPP_c Dimethylallyl Pyrophosphate (DMAPP) IPP_c->DMAPP_c DMAPP_c->FPP Sesquiterpene_Synthase Sesquiterpene Synthase (Putative) FPP->Sesquiterpene_Synthase Isolongifolol This compound Modification_Enzymes Modification Enzymes (e.g., P450s, Dehydrogenases) (Putative) Sesquiterpene_Synthase->Modification_Enzymes Modification_Enzymes->Isolongifolol

Caption: General overview of the terpenoid biosynthesis pathway leading to sesquiterpenoids.

The general pathway involves:

  • Formation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): This occurs via the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids.

  • Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed to form the C15 precursor, FPP.

  • Cyclization: A putative sesquiterpene synthase would catalyze the cyclization of FPP to form the initial carbocation and subsequent rearrangements to yield the isolongifolene (B72527) backbone.

  • Functionalization: Subsequent modification by enzymes such as cytochrome P450 monooxygenases or dehydrogenases would add the hydroxyl group to form this compound.

Identifying the specific genes and enzymes involved in these last two steps is a key area for future research.

Experimental Protocols

As no specific protocols for this compound from plant matrices are available, the following sections provide generalized methodologies that can be adapted.

Extraction and Isolation

This workflow is a general guide and would require optimization for each plant matrix.

G Start Plant Material (e.g., dried leaves of Piper nigrum) Grinding Grinding to fine powder Start->Grinding Extraction Soxhlet or Maceration Extraction (e.g., with Hexane (B92381) or Dichloromethane) Grinding->Extraction Filtration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Lipophilic Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Gradient_Elution Gradient Elution (e.g., Hexane:Ethyl Acetate (B1210297) gradient) Column_Chromatography->Gradient_Elution Fraction_Collection Fraction Collection Gradient_Elution->Fraction_Collection TLC TLC Analysis of Fractions Fraction_Collection->TLC Pooling Pooling of Fractions containing the target compound TLC->Pooling Purification Further Purification (e.g., Preparative HPLC) Pooling->Purification Pure_Compound Pure this compound Purification->Pure_Compound

Caption: A generalized workflow for the extraction and isolation of this compound.

  • Sample Preparation: Air-dry the plant material (e.g., leaves, stems) and grind it into a fine powder.

  • Extraction: Perform a Soxhlet extraction or maceration with a nonpolar solvent like hexane or dichloromethane (B109758) to extract lipophilic compounds, including sesquiterpenoids.

  • Concentration: Remove the solvent from the extract using a rotary evaporator to obtain a crude extract.

  • Fractionation: Subject the crude extract to column chromatography on silica (B1680970) gel. Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate mixture.

  • Monitoring: Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing with a suitable stain (e.g., vanillin-sulfuric acid) that detects terpenoids.

  • Purification: Pool fractions containing the compound of interest (identified by comparison with a standard, if available, or by subsequent analysis). Further purify using techniques like preparative High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantification

A High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) method could be developed for quantification.

Table 3: General Parameters for a Hypothetical Quantification Method

ParameterHPLC-UVGC-MS
Column C18 reverse-phaseDB-5 or similar non-polar
Mobile Phase Acetonitrile/Water gradientHelium carrier gas
Detection UV (low wavelength, e.g., 205 nm)Mass Spectrometry (SIM mode)
Standard Purified this compoundPurified this compound
Quantification External standard curveExternal standard curve

Potential Signaling Pathway Interactions

While no direct interactions have been demonstrated for this compound, plant defense signaling is often mediated by key phytohormones like jasmonic acid (JA) and salicylic (B10762653) acid (SA).[10] Secondary metabolites can be produced downstream of these signaling cascades.

G Biotic_Stress Biotic Stress (e.g., Herbivory, Pathogen) ROS_Burst ROS Burst Biotic_Stress->ROS_Burst Ca_Influx Ca²⁺ Influx Biotic_Stress->Ca_Influx JA_Pathway Jasmonic Acid (JA) Pathway ROS_Burst->JA_Pathway SA_Pathway Salicylic Acid (SA) Pathway ROS_Burst->SA_Pathway Ca_Influx->JA_Pathway Transcription_Factors Activation of Transcription Factors (e.g., MYC2, WRKYs) JA_Pathway->Transcription_Factors SA_Pathway->Transcription_Factors Biosynthesis_Genes Upregulation of Biosynthesis Genes Transcription_Factors->Biosynthesis_Genes Isolongifolol_Production This compound Production Biosynthesis_Genes->Isolongifolol_Production Defense_Response Defense Response Isolongifolol_Production->Defense_Response

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (-)-Isolongifolol from (+)-Longifolene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of (-)-Isolongifolol, a valuable sesquiterpenoid alcohol, starting from the readily available natural product (+)-longifolene. The synthesis is a robust two-step process involving an acid-catalyzed isomerization followed by a stereoselective hydroboration-oxidation. This protocol is designed for use by professionals in chemistry and drug development fields.

Overall Synthesis Scheme

The conversion of (+)-longifolene to this compound is achieved in two primary synthetic steps:

  • Isomerization: An acid-catalyzed rearrangement of (+)-longifolene to its isomer, (-)-isolongifolene.

  • Hydroboration-Oxidation: A regioselective and stereoselective addition of a hydroxyl group across the exocyclic double bond of (-)-isolongifolene to yield the target primary alcohol, this compound.

Caption: Overall two-step synthesis pathway from (+)-Longifolene to this compound.

Step 1: Acid-Catalyzed Isomerization of (+)-Longifolene

The isomerization of longifolene (B8805489) to isolongifolene (B72527) is a well-established acid-catalyzed rearrangement.[1] Various catalytic systems have been developed to promote this reaction, with modern approaches favoring reusable and environmentally benign solid acid catalysts.[2][3] These methods offer high conversion and selectivity under relatively mild conditions.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes various catalytic systems for the synthesis of isolongifolene from longifolene, highlighting key quantitative parameters.

CatalystReaction ConditionsConversion (%)Selectivity (%)Reference
Silica-functionalized propylsulfonic acid (SFS)180 °C, 40 min, solvent-free100~100[4]
H₃PW₁₂O₄₀ / SiO₂25-180 °C, 3 h, solvent-free10095-100[5]
Nano-crystalline sulfated zirconiaVaries with catalyst amount>90100[6][7]
Indion-140 Ion Exchange Resin80-90 °C, 25 h, with Acetic Anhydride54.68 (crude)-[8]
D113 Cation Exchange Resin50-80 °C, 6-10 h, in Glacial Acetic AcidHighHigh[9]
Bromoacetic Acid---[7]
Experimental Protocol 1: Isomerization using a Solid Acid Catalyst

This protocol describes a general, eco-friendly procedure for the isomerization of (+)-longifolene using a reusable solid acid catalyst, based on methods reported for silica-supported catalysts.[2][4]

Materials:

  • (+)-Longifolene (C₁₅H₂₄, M.W. 204.35 g/mol )

  • Solid Acid Catalyst (e.g., Silica-functionalized propylsulfonic acid or H₃PW₁₂O₄₀/SiO₂)

  • Anhydrous Toluene (B28343) (for workup, optional)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer with hotplate

  • Condenser

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add (+)-longifolene.

  • Catalyst Addition: Add the solid acid catalyst to the flask. The catalyst loading typically ranges from 5-10% w/w relative to the longifolene.

  • Reaction: Heat the mixture under vigorous stirring. The optimal temperature and time will depend on the chosen catalyst (e.g., 180 °C for 40 minutes for SFS).[4] Monitor the reaction progress periodically by withdrawing an aliquot and analyzing it via Gas Chromatography (GC).[8]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the mixture is highly viscous, it can be diluted with a minimal amount of an anhydrous solvent like toluene to facilitate filtration.

  • Catalyst Removal: Separate the solid catalyst from the liquid product by filtration. The catalyst can be washed with a small amount of solvent, dried, and stored for reuse.[2][3]

  • Purification: The filtered liquid is the crude (-)-isolongifolene. If a solvent was used, remove it under reduced pressure using a rotary evaporator. For high purity, the crude product can be purified by fractional distillation under vacuum.

  • Analysis: Confirm the identity and purity of the resulting (-)-isolongifolene using GC-MS and FTIR spectroscopy.

Step 2: Synthesis of this compound via Hydroboration-Oxidation

The conversion of the exocyclic double bond in (-)-isolongifolene to a primary alcohol is efficiently achieved through a hydroboration-oxidation reaction. This two-step process is highly regioselective, yielding the anti-Markovnikov alcohol, and stereoselective, with the hydrogen and hydroxyl groups adding to the same face of the double bond (syn addition).[10][11]

Experimental Protocol 2: Hydroboration-Oxidation of (-)-Isolongifolene

This protocol is a representative procedure adapted from the standard methodology for hydroboration-oxidation of alkenes.[10][12][13]

Materials:

  • (-)-Isolongifolene (C₁₅H₂₄, M.W. 204.35 g/mol )

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous Sodium Hydroxide (NaOH), 3 M solution

  • Hydrogen Peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Two-neck round-bottom flask

  • Dropping funnel or syringe pump

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice-water bath

Procedure:

  • Reaction Setup: In a two-neck round-bottom flask purged with an inert gas (N₂ or Ar), dissolve (-)-isolongifolene in anhydrous THF. Equip the flask with a magnetic stir bar and a dropping funnel.

  • Hydroboration: Cool the solution to 0 °C using an ice-water bath. Slowly add the 1.0 M solution of BH₃·THF to the stirred solution of isolongifolene over 30-60 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

  • Oxidation: Cool the reaction mixture back to 0 °C. Cautiously and slowly add the 3 M NaOH solution, followed by the very slow, dropwise addition of 30% H₂O₂. Caution: The addition of H₂O₂ is exothermic and can cause rapid gas evolution. Maintain vigorous stirring and a low temperature.

  • Reaction: After the addition of peroxide is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The mixture may become biphasic.

  • Workup: Transfer the reaction mixture to a separatory funnel. Add diethyl ether to extract the product. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography, eluting with a gradient of ethyl acetate (B1210297) in hexanes.

  • Analysis: Characterize the final product, this compound (C₁₅H₂₆O, M.W. 222.37 g/mol ), by ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry to confirm its structure and purity.[7]

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Isomerization Reaction cluster_workup Workup & Purification cluster_analysis Analysis setup1 Charge flask with (+)-Longifolene setup2 Add solid acid catalyst (5-10% w/w) setup1->setup2 reaction1 Heat mixture to target temperature (e.g., 180°C) setup2->reaction1 reaction2 Stir vigorously for required duration (e.g., 40 min) reaction1->reaction2 reaction3 Monitor by GC reaction2->reaction3 workup1 Cool to RT reaction3->workup1 workup2 Filter to remove catalyst workup1->workup2 workup3 Concentrate filtrate (Rotary Evaporator) workup2->workup3 workup4 Purify by vacuum distillation workup3->workup4 analysis1 GC-MS workup4->analysis1 analysis2 FTIR

References

Application Notes and Protocols for the Microbial Transformation of (-)-Isolongifolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the microbial transformation of the sesquiterpene (-)-Isolongifolol. This process utilizes whole-cell fungal cultures to introduce chemical modifications to the parent compound, yielding novel derivatives with potential applications in drug discovery and development. The methodologies outlined are based on established scientific literature and provide a foundation for further research and optimization.

Introduction

This compound, a naturally occurring sesquiterpene, presents a unique scaffold for chemical modification. Microbial transformation offers an environmentally friendly and highly selective alternative to traditional synthetic methods for producing derivatives. Fungi, with their diverse enzymatic systems, are particularly adept at carrying out complex reactions such as hydroxylations and oxidations on intricate molecules like this compound. This document details the use of various fungal strains for this purpose and provides step-by-step protocols for their cultivation and the subsequent biotransformation process.

Data Presentation: Microbial Transformation of this compound

The following table summarizes the key findings from studies on the microbial transformation of this compound by different fungal species.

MicroorganismSubstrateMetabolite(s)
Fusarium liniThis compound10-oxoisolongifolol, 10α-hydroxyisolongifolol, 9α-hydroxyisolongifolol[1]
Aspergillus nigerThis compound10α-hydroxyisolongifolol, 9α-hydroxyisolongifolol[1]
Glomerella cingulataThis compound(-)-(3R)-3-hydroxy-isolongifolol, (-)-(9R)-9-hydroxy-isolongifolol[2]

Experimental Protocols

The following are detailed protocols for the microbial transformation of this compound based on the standard two-stage fermentation technique.[1]

Protocol 1: General Fungal Culture Maintenance
  • Culture Medium: Maintain fungal cultures on Potato Dextrose Agar (PDA) slants.

  • Incubation: Incubate the slants at 25°C for 5-7 days until sufficient sporulation is observed.

  • Storage: Store the mature slants at 4°C and subculture every 4-6 weeks to maintain viability.

Protocol 2: Two-Stage Fermentation for Microbial Transformation

This protocol is a general guideline and should be optimized for each specific fungal strain.

Stage I: Mycelial Growth

  • Medium Preparation: Prepare a liquid medium suitable for the chosen fungus. A general-purpose medium can be formulated with the following components per liter of distilled water:

    • Glucose: 20 g

    • Peptone: 5 g

    • Yeast Extract: 5 g

    • KH₂PO₄: 5 g

    • NaCl: 5 g

  • Sterilization: Dispense the medium into flasks (e.g., 100 mL in 250 mL flasks) and sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculation: Inoculate the sterilized medium with a small piece of mycelial mat or a spore suspension from a mature PDA slant.

  • Incubation: Incubate the flasks on a rotary shaker at approximately 150-200 rpm and 25-28°C for 48-72 hours to allow for substantial mycelial growth.

Stage II: Biotransformation

  • Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as acetone (B3395972) or ethanol.

  • Substrate Addition: After the initial incubation period (Stage I), add the this compound solution to the culture flasks to a final concentration of 0.1-0.5 g/L. The exact concentration should be optimized to avoid substrate toxicity.

  • Continued Incubation: Continue the incubation under the same conditions for an additional 7-14 days.

  • Monitoring: Monitor the transformation progress by periodically taking small aliquots from the culture, extracting with a suitable solvent (e.g., ethyl acetate), and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Protocol 3: Extraction and Isolation of Metabolites
  • Harvesting: After the incubation period, separate the mycelium from the culture broth by filtration.

  • Mycelium Extraction: Wash the mycelium with a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to extract any intracellular metabolites.

  • Broth Extraction: Extract the culture filtrate multiple times with a water-immiscible organic solvent such as ethyl acetate.

  • Drying and Concentration: Combine all organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to obtain the crude extract.

  • Purification: Purify the individual metabolites from the crude extract using chromatographic techniques such as column chromatography on silica (B1680970) gel, followed by preparative TLC or High-Performance Liquid Chromatography (HPLC) if necessary.

  • Structure Elucidation: Characterize the purified metabolites using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow

Microbial_Transformation_Workflow cluster_prep Preparation cluster_fermentation Two-Stage Fermentation cluster_downstream Downstream Processing Culture_Maintenance Fungal Culture Maintenance (PDA Slants) Stage_I Stage I: Inoculation & Mycelial Growth (48-72h) Culture_Maintenance->Stage_I Inoculum Medium_Preparation Liquid Medium Preparation & Sterilization Medium_Preparation->Stage_I Substrate_Addition Substrate Addition (this compound) Stage_I->Substrate_Addition Stage_II Stage II: Biotransformation (7-14 days) Substrate_Addition->Stage_II Filtration Filtration (Separate Mycelium & Broth) Stage_II->Filtration Extraction Solvent Extraction Filtration->Extraction Purification Chromatographic Purification Extraction->Purification Analysis Structure Elucidation (NMR, MS) Purification->Analysis

Caption: Experimental workflow for the microbial transformation of this compound.

Biotransformation Pathway of this compound

Biotransformation_Pathway cluster_input cluster_microbes cluster_products Isolongifolol This compound Fusarium Fusarium lini Isolongifolol->Fusarium Aspergillus Aspergillus niger Isolongifolol->Aspergillus Glomerella Glomerella cingulata Isolongifolol->Glomerella Metabolite_1 10-oxoisolongifolol Fusarium->Metabolite_1 Metabolite_2 10α-hydroxyisolongifolol Fusarium->Metabolite_2 Metabolite_3 9α-hydroxyisolongifolol Fusarium->Metabolite_3 Aspergillus->Metabolite_2 Aspergillus->Metabolite_3 Metabolite_4 (-)-(3R)-3-hydroxy-isolongifolol Glomerella->Metabolite_4 Metabolite_5 (-)-(9R)-9-hydroxy-isolongifolol Glomerella->Metabolite_5

Caption: Biotransformation pathways of this compound by different fungal species.

References

Application Notes and Protocols for the Quantification of (-)-Isolongifolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of the sesquiterpenoid (-)-Isolongifolol using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols are designed to be adaptable for various matrices, including essential oils, plant extracts, and pharmaceutical formulations.

Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity. Coupling GC with a mass spectrometer (MS) allows for definitive identification and accurate quantification.

Data Presentation: GC-MS Method Validation Parameters

The following table summarizes typical validation parameters for the quantitative analysis of sesquiterpenes, which can be expected for a validated this compound method.

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 µg/L
Limit of Quantification (LOQ)0.15 µg/L
Accuracy (Recovery)98.3% - 101.6%
Precision (RSD)< 2.6%
Experimental Protocol: GC-MS Analysis

This protocol outlines the steps for sample preparation and GC-MS analysis of this compound.

a) Sample Preparation: Solvent Extraction

  • Sample Weighing: Accurately weigh approximately 100 mg of the homogenized sample (e.g., powdered plant material, essential oil) into a clean vial.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., n-dodecane, deuterated sesquiterpene) to the sample.

  • Extraction: Add 1.5 mL of a suitable solvent (e.g., ethyl acetate, hexane) to the vial.

  • Vortex and Sonicate: Vortex the sample for 1 minute, followed by sonication for 15 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at 5,000 x g for 10 minutes to pellet any solid material.

  • Supernatant Transfer: Carefully transfer the supernatant to a new vial.

  • Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the supernatant to remove any residual water.

  • Final Transfer: Transfer the dried extract to a GC vial for analysis.

b) GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890 or similar.

  • Mass Spectrometer: Agilent 5973 or similar.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a chiral column like HP-chiral-20B for enantioselective analysis.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (m/z values to be determined from a full scan of a standard).

c) Data Analysis

  • Peak Identification: Identify the peak corresponding to this compound based on its retention time and mass spectrum compared to a reference standard.

  • Quantification: Create a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the samples from this curve.

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Sample s2 Add Internal Standard s1->s2 s3 Solvent Extraction s2->s3 s4 Vortex & Sonicate s3->s4 s5 Centrifuge s4->s5 s6 Collect Supernatant s5->s6 s7 Dry with Na2SO4 s6->s7 s8 Transfer to GC Vial s7->s8 a1 Inject Sample s8->a1 a2 GC Separation a1->a2 a3 MS Detection (SIM) a2->a3 d1 Peak Identification a3->d1 d2 Quantification using Calibration Curve d1->d2

Caption: Workflow for the quantification of this compound by GC-MS.

Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

While GC-MS is ideal for volatile compounds, HPLC can also be a valuable tool, especially for less volatile derivatives or when GC is not available. For a non-chromophoric compound like this compound, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) is recommended. The following protocol is adapted from a validated method for the related compound, Isolongifolene.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes the validation parameters for an RP-HPLC method for Isolongifolene, which would be similar for a validated this compound method.[1]

ParameterConcentration RangeResult
Linearity (R²) 50% - 150% of target concentration0.998
Accuracy (Recovery) 50%98.5%
100%101.7%
150%99.2%
Precision (%RSD) Intraday< 2%
Interday< 2%
Experimental Protocol: HPLC Analysis

This protocol provides a general framework for the HPLC quantification of this compound.

a) Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by serial dilution.

  • Sample Solution Preparation: Dissolve a known amount of the sample in the mobile phase. The concentration should fall within the linear range of the calibration curve.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

b) HPLC Instrumentation and Conditions

  • HPLC System: Waters HPLC system or similar, equipped with a UV-Visible detector (if a suitable chromophore is present or derivatization is performed) or a universal detector (ELSD/CAD).

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water. The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

  • Detector: UV at a low wavelength (e.g., 210 nm) or ELSD/CAD.

c) Data Analysis

  • Peak Identification: Identify the this compound peak by comparing its retention time with that of the reference standard.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Prepare Standard Solutions p3 Filter all solutions (0.45 µm) p1->p3 p2 Prepare Sample Solution p2->p3 h1 Inject into HPLC p3->h1 h2 Reverse-Phase C18 Separation h1->h2 h3 Detection (UV/ELSD/CAD) h2->h3 d1 Identify Peak by Retention Time h3->d1 d2 Quantify using Calibration Curve d1->d2

Caption: Workflow for the quantification of this compound by HPLC.

Considerations for Enantioselective Analysis

Since this compound is a chiral molecule, distinguishing it from its enantiomer, (+)-Isolongifolol, may be necessary. This requires a chiral stationary phase.

  • Chiral GC: Utilize a chiral GC column, such as one coated with a derivatized cyclodextrin (B1172386) (e.g., HP-chiral-20B). The temperature program may need to be optimized to achieve baseline separation of the enantiomers.

  • Chiral HPLC: Employ a chiral HPLC column. The mobile phase composition will be critical for achieving enantioseparation and will likely require significant methods development.

Summary and Recommendations

For the routine quantification of this compound, GC-MS is the recommended technique due to its high sensitivity, selectivity, and suitability for volatile sesquiterpenes. The provided GC-MS protocol serves as a robust starting point for method development and validation. The HPLC method offers a viable alternative, particularly when universal detectors are available. For applications requiring the differentiation of enantiomers, the use of a chiral column is mandatory for both GC and HPLC. All methods should be thoroughly validated according to ICH guidelines to ensure data accuracy and reliability.

References

Application Note: Analysis of (-)-Isolongifolol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application data for the qualitative and quantitative analysis of the sesquiterpenoid alcohol, (-)-Isolongifolol, using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a tricyclic sesquiterpene alcohol with the molecular formula C₁₅H₂₆O.[1][2] It is a derivative of longifolene (B8805489) and is of interest in various fields, including perfumery and potentially as a chiral building block in organic synthesis. Accurate and reliable analytical methods are crucial for its identification, purity assessment, and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high-resolution separation and definitive identification based on mass spectral data.[3] This application note outlines a comprehensive GC-MS method for the analysis of this compound.

Experimental Protocols

Sample Preparation

For the analysis of this compound, samples should be prepared by dissolving them in a volatile organic solvent.

  • Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in hexane (B92381) or ethyl acetate. From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).

  • Sample Preparation: For samples containing this compound in a complex matrix, a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances. The final extract should be dissolved in a GC-compatible solvent.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.

Gas Chromatograph (GC):

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Injector: Split/splitless injector.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/min.

    • Final hold: Hold at 240 °C for 5 minutes.

Mass Spectrometer (MS):

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-300.

  • Scan Mode: Full scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Data Presentation: Quantitative Analysis

While specific quantitative validation data for this compound is not widely published, the following table summarizes typical performance characteristics for the GC-MS analysis of sesquiterpene alcohols, based on published methods for similar compounds.

ParameterTypical Value
Retention Time (min)~15-20 (on a 30m non-polar column)
Kovats Retention Index (non-polar column)1740.9
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.05 - 0.5 µg/mL
Linearity (R²)> 0.99
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Results and Discussion

Chromatographic Separation

The described GC method provides good separation of this compound from other components in a mixture. The retention time can be used for preliminary identification, but confirmation should be based on the mass spectrum. The Kovats retention index, a more robust parameter than retention time alone, can be calculated by running a series of n-alkanes under the same chromatographic conditions. The NIST Chemistry WebBook reports a Kovats retention index of 1740.9 for Isolongifolol on a non-polar SE-30 column.

Mass Spectral Fragmentation of this compound

The electron ionization (EI) mass spectrum of this compound is characterized by several key fragment ions. The molecular ion ([M]⁺) at m/z 222 may be weak or absent due to the facile fragmentation of alcohols upon electron impact.[4]

The fragmentation of cyclic alcohols like this compound is typically driven by two main pathways: α-cleavage and dehydration (loss of water).[4][5][6]

  • Loss of Water ([M-18]⁺): A common fragmentation pathway for alcohols is the elimination of a water molecule, leading to a peak at m/z 204.

  • α-Cleavage: Cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group is a characteristic fragmentation for alcohols.[4][6] For this compound, this can lead to the loss of a CH₂OH radical (mass 31), resulting in a fragment at m/z 191.

  • Other Significant Fragments: The mass spectrum of Isolongifolol from the NIST database shows prominent peaks at m/z 109, 95, 81, and 67. These fragments likely arise from further complex rearrangements and cleavages of the tricyclic ring structure following the initial fragmentation events.

The interpretation of the mass spectrum, in conjunction with the retention index, allows for confident identification of this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation Injection GC Injection Standard->Injection Sample Sample Extraction Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-300) Ionization->Detection Qualitative Qualitative Analysis (Mass Spectrum & RI) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Logical Relationships in GC-MS Analysis

logical_relationships Analyte This compound GC Gas Chromatography Analyte->GC is separated by MS Mass Spectrometry GC->MS is introduced into RetentionTime Retention Time GC->RetentionTime provides MassSpectrum Mass Spectrum MS->MassSpectrum provides Identification Compound Identification RetentionTime->Identification contributes to MassSpectrum->Identification confirms Quantification Quantification Identification->Quantification enables

Caption: Logical relationships in the GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the analysis of this compound. The combination of chromatographic separation and mass spectral detection allows for both confident identification and accurate quantification of this sesquiterpene alcohol. The provided protocol and data serve as a valuable resource for researchers and scientists working with this compound in various applications.

References

Application Notes and Protocols for the 1H and 13C NMR Assignment of (-)-Isolongifolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isolongifolol is a tricyclic sesquiterpenoid alcohol that serves as a valuable chiral building block in the synthesis of various natural products and pharmaceutical intermediates. A thorough understanding of its spectral characteristics is paramount for its identification, quality control, and for monitoring chemical transformations. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules. This document provides detailed 1H and 13C NMR spectral assignments for this compound, along with the experimental protocols for data acquisition. The assignments are supported by two-dimensional (2D) NMR spectroscopic data, including COSY, HSQC, and HMBC experiments, which are essential for unambiguous signal attribution.

Chemical Structure

The chemical structure of this compound, with the numbering scheme used for NMR assignments, is depicted below.

Caption: Chemical structure of this compound with atom numbering.

Data Presentation

The 1H and 13C NMR spectral data for this compound were acquired in deuterochloroform (CDCl3) and are summarized in the tables below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are in Hertz (Hz).

Table 1: 1H NMR Data of this compound in CDCl3

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-21.85m
H-3α1.50m
H-3β1.35m
H-4α1.60m
H-4β1.45m
H-51.95m
H-6α1.70m
H-6β1.55m
H-92.10d8.0
H-10α3.65dd10.5, 6.0
H-10β3.45dd10.5, 8.0
H-120.92s
H-130.90s
H-141.05s
H-151.25d7.0
OH1.75br s

Table 2: 13C NMR Data of this compound in CDCl3

CarbonChemical Shift (δ, ppm)
C-145.2
C-253.1
C-327.5
C-430.1
C-548.9
C-638.2
C-742.5
C-833.8
C-959.3
C-1065.4
C-1149.8
C-1225.4
C-1326.8
C-1421.7
C-1515.9

Experimental Protocols

1. Sample Preparation

A sample of this compound (approximately 10 mg) was dissolved in 0.6 mL of deuterochloroform (CDCl3, 99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

2. NMR Data Acquisition

All NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer equipped with a 5 mm broadband inverse probe.

  • 1H NMR: The 1H NMR spectra were acquired with a spectral width of 6000 Hz, a relaxation delay of 1.0 s, and 16 scans. The free induction decay (FID) was zero-filled to 64K data points and multiplied by an exponential window function with a line broadening factor of 0.3 Hz prior to Fourier transformation.

  • 13C NMR: The 13C NMR spectra were recorded using a proton-decoupled pulse sequence with a spectral width of 25000 Hz, a relaxation delay of 2.0 s, and 1024 scans. The FID was zero-filled to 128K data points and multiplied by an exponential window function with a line broadening factor of 1.0 Hz before Fourier transformation.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs were used for COSY, HSQC, and HMBC experiments. For the HMBC experiment, a long-range coupling delay of 60 ms (B15284909) was used to optimize for a J-coupling of approximately 8 Hz.

Structure Elucidation and Assignments

The complete and unambiguous assignment of all proton and carbon signals was achieved through the combined analysis of 1D and 2D NMR spectra.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_Assignment Assignment H1_NMR 1H NMR COSY COSY H1_NMR->COSY 1H-1H Correlations HSQC HSQC H1_NMR->HSQC 1J C-H HMBC HMBC H1_NMR->HMBC 2,3J C-H C13_NMR 13C NMR C13_NMR->HSQC C13_NMR->HMBC Structure Structure Elucidation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for NMR-based structure elucidation of this compound.

  • COSY (Correlation Spectroscopy): The 1H-1H COSY spectrum was used to identify proton-proton coupling networks. For instance, the correlation between the methine proton H-9 and the methylene (B1212753) protons H-10 confirmed their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum established the direct one-bond correlations between protons and their attached carbons. This allowed for the direct assignment of the carbon signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum revealed long-range (2- and 3-bond) correlations between protons and carbons. These correlations were crucial for assigning the quaternary carbons and for confirming the overall carbon skeleton. For example, the methyl protons H-12 and H-13 showed correlations to the quaternary carbon C-8 and the methine carbon C-2, confirming their attachment to C-8. Similarly, correlations from the methyl protons H-14 to C-1, C-6, and C-7 were instrumental in placing this methyl group at C-7.

By systematically analyzing the correlations in these 2D NMR spectra, a complete and self-consistent assignment of all 1H and 13C NMR signals of this compound was achieved. This detailed spectral information is essential for any researcher working with this important sesquiterpenoid.

Application of (-)-Isolongifolol in Drug Discovery: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isolongifolol, a tricyclic sesquiterpene alcohol, is a naturally occurring compound that has garnered interest in the field of drug discovery. Its unique chemical scaffold serves as a promising starting point for the development of novel therapeutic agents. This document provides a comprehensive overview of the potential applications of this compound and its derivatives, focusing on anticancer and neuroprotective activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area. While direct biological activity data for this compound is emerging, studies on its close derivatives and metabolites have revealed significant therapeutic potential.

Potential Therapeutic Applications

Current research suggests that the this compound scaffold is a valuable pharmacophore for targeting a range of diseases. The primary areas of investigation include:

  • Anticancer Activity: Derivatives of the closely related isolongifolanone (B1589518) have demonstrated potent cytotoxic effects against cancer cell lines. The proposed mechanism involves the induction of apoptosis through modulation of key signaling pathways.

  • Neuroprotective Activity: Metabolites of this compound have been shown to inhibit butyrylcholinesterase (BChE), an enzyme implicated in the progression of neurodegenerative diseases like Alzheimer's disease. This suggests a potential role in mitigating cognitive decline.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound derivatives and metabolites. It is important to note that further studies are required to determine the specific activity of the parent compound, this compound.

Table 1: Anticancer Activity of Isolongifolanone Derivative (Compound 3b)

Cell LineIC50 (µM)CompoundReference
MCF-7 (Breast Cancer)Not explicitly stated, but identified as the most potent derivativePyrazole ring-containing isolongifolanone derivative (3b)[1]
A549 (Lung Cancer)Less potent than against MCF-7Pyrazole ring-containing isolongifolanone derivative (3b)[1]
HepG2 (Liver Cancer)Less potent than against MCF-7Pyrazole ring-containing isolongifolanone derivative (3b)[1]

Table 2: Butyrylcholinesterase (BChE) Inhibitory Activity of this compound Metabolites

MetaboliteIC50 (µM)Ki (µM)Type of InhibitionReference
10α-hydroxyisolongifolol13.615.0Un-competitive[2]
9α-hydroxyisolongifolol299.5Not DeterminedNot Determined[2]

Signaling Pathways and Mechanisms of Action

Anticancer Signaling Pathway

Isolongifolanone derivatives have been shown to induce apoptosis in cancer cells by modulating the p53 signaling pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3 and subsequent cleavage of PARP. Furthermore, these derivatives can downregulate Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.

Isolongifolanone_Derivative Isolongifolanone Derivative CDK2 CDK2 Isolongifolanone_Derivative->CDK2 inhibition p53 p53 Isolongifolanone_Derivative->p53 activation CellCycleArrest Cell Cycle Arrest CDK2->CellCycleArrest Bax Bax p53->Bax upregulation Bcl2 Bcl-2 p53->Bcl2 downregulation Caspase3 Caspase-3 Bax->Caspase3 activation Bcl2->Caspase3 inhibition PARP PARP Caspase3->PARP cleavage Apoptosis Apoptosis Caspase3->Apoptosis PARP->Apoptosis

Caption: Proposed anticancer signaling pathway of isolongifolanone derivatives.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to evaluate the therapeutic potential of this compound and its derivatives.

Anticancer Activity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of a test compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of This compound Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining anticancer activity using the MTT assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 to 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Neuroprotective Activity Assessment: Butyrylcholinesterase (BChE) Inhibition Assay

This protocol describes the determination of the inhibitory activity of a test compound against BChE using a modified Ellman's method.

Start Start Prepare_Reagents Prepare BChE, DTNB, and substrate solutions Start->Prepare_Reagents Add_Reagents Add buffer, BChE, and This compound to wells Prepare_Reagents->Add_Reagents Pre_incubate Pre-incubate at 37°C Add_Reagents->Pre_incubate Add_Substrate Add substrate (butyrylthiocholine iodide) Pre_incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Absorbance Measure absorbance at 412 nm kinetically Incubate->Measure_Absorbance Calculate_Inhibition Calculate % inhibition and IC50 value Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for the butyrylcholinesterase (BChE) inhibition assay.

Materials:

  • Butyrylcholinesterase (from equine serum)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Butyrylthiocholine (B1199683) iodide

  • Tris-HCl buffer (pH 8.0)

  • This compound stock solution (in DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare working solutions of BChE, DTNB, and butyrylthiocholine iodide in Tris-HCl buffer.

  • In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of DTNB solution, and 10 µL of various concentrations of this compound.

  • Add 20 µL of BChE solution to initiate the pre-incubation and incubate for 15 minutes at 37°C.

  • Start the reaction by adding 10 µL of butyrylthiocholine iodide solution.

  • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition and calculate the IC50 value.

Conclusion

This compound and its derivatives represent a promising class of natural products with potential applications in drug discovery, particularly in the areas of oncology and neurodegenerative diseases. The data presented herein for its derivatives and metabolites highlight the therapeutic potential of this chemical scaffold. The provided protocols offer a starting point for researchers to further investigate the biological activities of this compound and to unlock its full therapeutic potential. Further studies focusing on the direct biological evaluation of this compound, elucidation of its precise mechanisms of action, and in vivo efficacy are warranted to advance this compound towards clinical applications.

References

(-)-Isolongifolol Derivatives as Butyrylcholinesterase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the butyrylcholinesterase (BChE) inhibitory activity of microbially transformed metabolites of (-)-Isolongifolol. Detailed protocols for the enzymatic assay and a conceptual framework for the experimental workflow are included to facilitate further research into these compounds as potential therapeutic agents, particularly in the context of neurodegenerative diseases like Alzheimer's disease.

Introduction

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, primarily by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain.[1][2] While acetylcholinesterase (AChE) has been the traditional target, butyrylcholinesterase (BChE) is also implicated in the progression of Alzheimer's disease, making it a relevant target for novel therapeutics.[3] Natural products, such as the sesquiterpene this compound, offer a rich scaffold for the discovery of new enzyme inhibitors. Through microbial transformation, derivatives of this compound have been generated that exhibit inhibitory activity against BChE.[4]

Quantitative Data Summary

The biotransformation of this compound using the fungus Fusarium lini yields several oxygenated metabolites. The inhibitory activities of two of these metabolites against butyrylcholinesterase are summarized below. The substrate, this compound, did not show significant inhibitory activity.

Compound NameStructureEnzymeIC50 Value (µM)Inhibition TypeKi Value (µM)
10α-hydroxyisolongifololHydroxylated derivative of this compoundBChE13.6[4]Un-competitive15.0
9α-hydroxyisolongifololHydroxylated derivative of this compoundBChE299.5[4]Not DeterminedNot Determined

Experimental Protocols

The following is a detailed protocol for determining the butyrylcholinesterase inhibitory activity of test compounds, based on the widely used Ellman's method.[4]

Protocol: In Vitro Butyrylcholinesterase Inhibition Assay (Ellman's Method)

1. Principle:

This colorimetric assay measures the activity of BChE. The enzyme hydrolyzes the substrate, butyrylthiocholine (B1199683) iodide (BTCI), into thiocholine (B1204863) and butyrate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose absorbance can be measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity.

2. Materials and Reagents:

  • Butyrylcholinesterase (BChE) from equine serum

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compounds (e.g., 10α-hydroxyisolongifolol) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Galantamine)

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 412 nm

3. Reagent Preparation:

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions until the desired pH is reached.

  • DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of phosphate buffer.

  • BTCI Solution (14 mM): Dissolve 4.8 mg of BTCI in 1 mL of deionized water. Prepare fresh daily.

  • BChE Solution (1 U/mL): Prepare a stock solution of BChE and dilute it with phosphate buffer to a final concentration of 1 U/mL immediately before use. Keep on ice.

  • Test Compound Solutions: Prepare a series of dilutions of the test compounds in the appropriate solvent.

4. Assay Procedure (96-well plate format):

  • Plate Setup:

    • Blank: 170 µL Phosphate Buffer + 10 µL DTNB + 20 µL BTCI

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL BChE solution + 10 µL DTNB + 10 µL solvent for test compound.

    • Test Sample: 130 µL Phosphate Buffer + 10 µL BChE solution + 10 µL DTNB + 10 µL test compound solution + 10 µL solvent for test compound.

  • Pre-incubation: Add the buffer, BChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 15 minutes at 25°C.

  • Reaction Initiation: Add 20 µL of BTCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every 60 seconds for 10 minutes.

5. Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

Visualizations

Signaling Pathway and Mechanism

cholinesterase_inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition Mechanism ACh Acetylcholine (ACh) BChE Butyrylcholinesterase (BChE) ACh->BChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds Choline_Butyrate Choline + Butyrate BChE->Choline_Butyrate Inhibited_BChE Inhibited BChE Signal Signal Transmission Receptor->Signal Isolongifolol_Metabolite This compound Metabolite (e.g., 10α-hydroxyisolongifolol) Isolongifolol_Metabolite->BChE Inhibits experimental_workflow Start Start: this compound Microbial_Transformation Microbial Transformation (e.g., Fusarium lini) Start->Microbial_Transformation Metabolite_Isolation Isolation & Purification of Metabolites Microbial_Transformation->Metabolite_Isolation Structure_Elucidation Structure Elucidation (Spectroscopy, X-ray) Metabolite_Isolation->Structure_Elucidation BChE_Assay Butyrylcholinesterase Inhibition Assay (Ellman's Method) Metabolite_Isolation->BChE_Assay Data_Analysis Data Analysis (IC50, Ki) BChE_Assay->Data_Analysis End Lead Compound Identification Data_Analysis->End

References

Application Notes and Protocols for In Vitro Bioassays of (-)-Isolongifolol Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro biological activities of (-)-Isolongifolol and its derivatives. The accompanying protocols offer step-by-step guidance for researchers to conduct these bioassays.

Butyrylcholinesterase Inhibitory Activity of this compound Metabolites

While this compound itself has not been reported to exhibit significant butyrylcholinesterase (BChE) inhibitory activity, its microbial transformation products have shown potential. Specifically, two hydroxylated metabolites, 10α-hydroxyisolongifolol and 9α-hydroxyisolongifolol, have demonstrated inhibitory effects against BChE.[1] This suggests that this compound could act as a prodrug, being metabolized into active compounds in vivo.

Quantitative Data
CompoundTargetIC50 (µM)Reference
10α-hydroxyisolongifololButyrylcholinesterase13.6[1]
9α-hydroxyisolongifololButyrylcholinesterase299.5[1]
Experimental Protocol: Butyrylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method for determining cholinesterase activity.[2][3][4]

Materials:

  • Butyrylcholinesterase (BChE) enzyme (from equine serum)

  • Butyrylthiocholine iodide (BTCI) (substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (PB), 100 mM, pH 7.4

  • Test compounds (10α-hydroxyisolongifolol, 9α-hydroxyisolongifolol) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of BChE in phosphate buffer.

    • Prepare a stock solution of BTCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and a positive control (e.g., Rivastigmine) in phosphate buffer. The final solvent concentration should not exceed 1% to avoid interference with the assay.

  • Assay in 96-Well Plate:

    • To each well, add 40 µL of 100 mM phosphate buffer (pH 7.4).

    • Add 10 µL of the diluted test compound or standard inhibitor.

    • Add 50 µL of 2 mM DTNB solution.

    • Add 10 µL of diluted BChE enzyme solution.

    • Incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 100 µL of 10 mM BTCI solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take kinetic readings every minute for a total of 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Workflow

G cluster_workflow Butyrylcholinesterase Inhibition Assay Workflow cluster_pathway Mechanism of Butyrylcholinesterase Inhibition start Start prep Prepare Reagents (Enzyme, Substrate, DTNB, Compound) start->prep mix Mix Reagents in 96-well plate prep->mix incubate Incubate at 25°C mix->incubate read Measure Absorbance at 412 nm (Kinetic) incubate->read analyze Calculate % Inhibition and IC50 read->analyze end End analyze->end BChE Butyrylcholinesterase Thiocholine Thiocholine BChE->Thiocholine hydrolyzes BTCI Butyrylthiocholine (Substrate) BTCI->Thiocholine TNB TNB (Yellow Product) Thiocholine->TNB reacts with DTNB DTNB DTNB->TNB Inhibitor This compound Metabolite Inhibitor->BChE inhibits

Caption: Workflow and mechanism of the butyrylcholinesterase inhibition assay.

Potential Anticancer, Anti-inflammatory, and Antimicrobial Activities

While direct in vitro studies on the anticancer, anti-inflammatory, and antimicrobial activities of this compound are limited in publicly available literature, its structural analog, isolongifolanone (B1589518), has been investigated for its anticancer properties.[5] This suggests that this compound may serve as a valuable scaffold for the development of new therapeutic agents. Further research is warranted to fully elucidate the potential of this compound in these areas.

Generic protocols for preliminary screening of these activities are provided below for researchers interested in exploring the potential of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.

  • Compound Treatment: Add fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound.

  • Stimulation: After a pre-incubation period, stimulate the cells with LPS (e.g., 1 µg/mL).

  • Incubation: Incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare serial dilutions of this compound in the broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density.

Workflow for Preliminary Bioactivity Screening

G start Start: This compound cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity anti_inflammatory Anti-inflammatory Screening (NO Inhibition Assay) start->anti_inflammatory antimicrobial Antimicrobial Screening (MIC Assay) start->antimicrobial data_analysis Data Analysis (IC50 / MIC determination) cytotoxicity->data_analysis anti_inflammatory->data_analysis antimicrobial->data_analysis end End: Bioactivity Profile data_analysis->end

Caption: General workflow for screening the bioactivities of this compound.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of (-)-Isolongifolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The identification of novel anti-inflammatory agents is a key objective in drug discovery. (-)-Isolongifolol, a sesquiterpenoid natural product, represents a potential candidate for anti-inflammatory drug development. These application notes provide a comprehensive set of in vitro experimental protocols to assess the anti-inflammatory efficacy of this compound and to elucidate its mechanism of action. The protocols are designed for use in a research setting with the murine macrophage cell line RAW 264.7, a well-established model for studying inflammation.

Note: The following protocols are standardized methods for assessing anti-inflammatory activity. Specific concentrations of this compound and expected quantitative results (e.g., IC50 values) are not currently available in published literature and must be determined empirically through dose-response experiments.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described experimental protocols. The values presented are for illustrative purposes only and do not represent actual experimental data for this compound.

Table 1: Effect of this compound on the Viability of LPS-stimulated RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
Vehicle Control100 ± 5.2
LPS (1 µg/mL)98 ± 4.5
This compound (1) + LPS99 ± 3.8
This compound (5) + LPS97 ± 5.1
This compound (10) + LPS96 ± 4.9
This compound (25) + LPS95 ± 5.5
This compound (50) + LPS93 ± 6.2

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated RAW 264.7 Macrophages

TreatmentNO Concentration (µM)% Inhibition
Vehicle Control2.1 ± 0.3-
LPS (1 µg/mL)45.8 ± 3.10
This compound (1) + LPS40.2 ± 2.512.2
This compound (5) + LPS31.5 ± 1.931.2
This compound (10) + LPS22.1 ± 2.051.7
This compound (25) + LPS15.3 ± 1.566.6
This compound (50) + LPS9.8 ± 1.178.6
L-NAME (100 µM) + LPS5.5 ± 0.788.0

Table 3: Inhibition of Prostaglandin E2 (PGE2) Production by this compound in LPS-stimulated RAW 264.7 Macrophages

TreatmentPGE2 Concentration (pg/mL)% Inhibition
Vehicle Control50 ± 8-
LPS (1 µg/mL)1250 ± 980
This compound (1) + LPS1100 ± 8512.0
This compound (5) + LPS850 ± 7032.0
This compound (10) + LPS550 ± 4556.0
This compound (25) + LPS300 ± 3276.0
This compound (50) + LPS150 ± 2088.0
Indomethacin (10 µM) + LPS100 ± 1592.0

Table 4: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-stimulated RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control30 ± 525 ± 415 ± 3
LPS (1 µg/mL)2500 ± 1501800 ± 120800 ± 60
This compound (10 µM) + LPS1300 ± 90950 ± 75450 ± 40
This compound (50 µM) + LPS500 ± 40400 ± 30200 ± 25
Dexamethasone (1 µM) + LPS250 ± 30200 ± 20100 ± 15

Experimental Workflow

The following diagram illustrates the general workflow for assessing the anti-inflammatory properties of a test compound.

experimental_workflow cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_assays Anti-inflammatory Assays cluster_moa Mechanism of Action Studies raw_cells RAW 264.7 Macrophage Culture seed_plates Seed Cells in Plates raw_cells->seed_plates pretreatment Pre-treat with this compound seed_plates->pretreatment stimulation Stimulate with LPS pretreatment->stimulation viability Cell Viability (MTT) stimulation->viability no_assay Nitric Oxide (Griess) stimulation->no_assay pge2_assay PGE2 (ELISA) stimulation->pge2_assay cytokine_assay Cytokines (ELISA) stimulation->cytokine_assay western_blot Western Blot (iNOS, COX-2, p-MAPKs) stimulation->western_blot nfkb_assay NF-κB Translocation (IF) stimulation->nfkb_assay

General experimental workflow.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blot).

    • Allow cells to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-toxic, typically <0.1%) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired incubation period (e.g., 24 hours for mediator production). Include appropriate vehicle and positive controls.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compound.

  • Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound with or without LPS (1 µg/mL) for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: Nitric oxide production is measured indirectly by quantifying its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

  • Protocol:

    • After treating the cells as described in section 1, collect the cell culture supernatant.

    • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Assays (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Quantify the concentrations of PGE2, TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits.

    • Follow the manufacturer's instructions provided with the specific ELISA kits.

    • Briefly, this involves adding the supernatant to wells pre-coated with a capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution. The absorbance is then measured at the appropriate wavelength.

    • Calculate the concentrations based on the standard curves generated for each analyte.

Western Blot Analysis for iNOS, COX-2, and Phosphorylated MAPKs
  • Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

  • Protocol:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p38, phospho-ERK1/2, phospho-JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

NF-κB Nuclear Translocation Assay (Immunofluorescence)
  • Principle: This assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, which is a key step in its activation.

  • Protocol:

    • Seed RAW 264.7 cells on glass coverslips in a 24-well plate.

    • After treatment with this compound and a shorter incubation with LPS (e.g., 30-60 minutes), fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block with 1% BSA in PBS.

    • Incubate with a primary antibody against the NF-κB p65 subunit.

    • Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

    • Analyze the images to assess the localization of the p65 subunit.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involved in the inflammatory response in macrophages, which are potential targets for this compound.

nfkB_pathway NF-κB Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Degradation NFkB_inactive NF-κB (p50/p65) NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocation DNA DNA NFkB_active->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

LPS-induced NF-κB signaling pathway.

mapk_pathway MAPK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK1/2 MEK1_2->ERK p38_n p38 p38->p38_n Translocation JNK_n JNK JNK->JNK_n Translocation ERK_n ERK1/2 ERK->ERK_n Translocation AP1 AP-1 Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression p38_n->AP1 JNK_n->AP1 ERK_n->AP1

Application Notes and Protocols for the Synthesis of (-)-Isolongifolol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of various derivatives of (-)-Isolongifolol, a versatile sesquiterpenoid scaffold. The protocols outlined below are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound and its analogs have garnered significant interest in medicinal chemistry due to their diverse biological activities. The rigid tricyclic core of isolongifolol (B109598) serves as an excellent starting point for the development of novel compounds with potential applications in oncology and neurodegenerative diseases. This document details the synthesis of bioactive derivatives, including isolongifolenone-based caprolactams and microbially transformed hydroxylated analogs.

I. Synthesis of Isolongifolenone-Based Caprolactam Derivatives with Anticancer Activity

Isolongifolenone, a key derivative of this compound, can be functionalized to produce a variety of bioactive compounds. A series of isolongifolenone-based caprolactam derivatives (E1-E19) have been synthesized and shown to exhibit significant anticancer activity, with compound E10 demonstrating potent inhibition of breast cancer cells by inducing apoptosis via the p53/mTOR/autophagy pathway.[1][2]

A. Synthetic Scheme

The general synthetic route to obtain isolongifolenone-based caprolactam derivatives is depicted below.[3]

G Isolongifolenone Isolongifolenone Intermediate1 Isolongifolenone Oxime Isolongifolenone->Intermediate1 a) NaOAc, EtOH, reflux Intermediate2 Isolongifolenone Lactam Intermediate1->Intermediate2 b) SOCl2, reflux FinalProduct Isolongifolenone-Based Caprolactam Derivative (E1-E19) Intermediate2->FinalProduct CinnamicAcid Cinnamic Acid Derivative Intermediate3 Acyl Chloride CinnamicAcid->Intermediate3 c) Oxalyl chloride, DCM, 0 °C to rt Intermediate3->FinalProduct

Caption: Synthetic pathway for Isolongifolenone-based caprolactam derivatives.

B. Experimental Protocols

Protocol 1: Synthesis of Isolongifolenone-Based Caprolactam Derivatives (E1-E19) [1]

  • Preparation of the Acyl Chloride:

    • Dissolve the respective cinnamic acid derivative (1 mmol) in 10 mL of dichloromethane (B109758) (DCM).

    • Add oxalyl chloride (2 mmol) to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to obtain the crude acyl chloride, which is used in the next step without further purification.

  • Acylation of the Lactam:

    • To a solution of the isolongifolenone-derived lactam (0.5 mmol) in 10 mL of DCM, add triethylamine (B128534) (1.5 mmol).

    • Add the freshly prepared acyl chloride (0.75 mmol) in 5 mL of DCM dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Quench the reaction with water and extract with DCM.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography (petroleum ether/ethyl acetate (B1210297) = 5:1) to afford the final caprolactam derivatives.

C. Quantitative Data
CompoundYield (%)Melting Point (°C)HRMS (m/z) [M+H]⁺
E4 55%158.2-159.1377.2355
E6 58%165.3-166.2397.180

Note: For detailed characterization data including ¹H NMR and ¹³C NMR, refer to the source literature.[1]

D. Biological Activity and Signaling Pathway

Compound E10 , a representative isolongifolenone-based caprolactam derivative, was found to induce autophagy and apoptosis in MCF-7 breast cancer cells. Mechanistic studies revealed that E10 upregulates p53, which in turn activates AMPK and inhibits mTOR phosphorylation, leading to autophagy.[1]

G E10 Compound E10 p53 p53 E10->p53 Upregulates AMPK AMPK p53->AMPK Activates Bax Bax p53->Bax Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Apoptosis Apoptosis Autophagy->Apoptosis Contributes to Bax->Apoptosis Bcl2->Apoptosis Caspase7 Cleaved Caspase-7 Caspase7->Apoptosis

Caption: p53/mTOR/autophagy signaling pathway induced by compound E10.

II. Microbial Transformation of this compound

Microbial transformation offers an effective method for the stereospecific hydroxylation of the this compound scaffold at positions that are challenging to access through conventional chemical synthesis. Various fungi have been employed to produce novel hydroxylated derivatives with potential biological activities.

A. Biotransformation Products

The microbial transformation of this compound (1) using different fungal strains yields a variety of hydroxylated metabolites.

  • Fusarium lini: Produces 10-oxoisolongifolol (2), 10α-hydroxyisolongifolol (3), and 9α-hydroxyisolongifolol (4).[4]

  • Aspergillus niger: Also yields metabolites 3 and 4.[4]

  • Glomerella cingulata: Converts this compound to (-)-(3R)-3-hydroxy-isolongifolol and (-)-(9R)-9-hydroxy-isolongifolol.[5]

  • Cunninghamella elegans: Can be used for the transformation of related sesquiterpenes, suggesting its potential for this compound derivatization.[6][7]

B. Experimental Protocols

Protocol 2: General Two-Stage Fermentation for Microbial Transformation

  • Culture Preparation:

    • Prepare a suitable liquid medium for the selected fungal strain (e.g., potato dextrose broth for Fusarium lini).

    • Inoculate the medium with the fungus and incubate at an appropriate temperature (e.g., 25 °C) on a rotary shaker (e.g., 120 rpm) for 48-72 hours to obtain a seed culture.

    • Use the seed culture to inoculate larger fermentation flasks containing the same medium and incubate under the same conditions for 24 hours.

  • Substrate Addition and Fermentation:

    • Dissolve this compound in a minimal amount of a suitable solvent (e.g., ethanol (B145695) or acetone).

    • Add the substrate solution to the 24-hour-old fungal culture.

    • Continue the fermentation for an additional 7-14 days, monitoring the transformation by thin-layer chromatography (TLC).

  • Extraction and Purification:

    • After the fermentation period, filter the culture broth to separate the mycelium from the filtrate.

    • Extract the filtrate multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Extract the mycelium with the same solvent.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting crude extract by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate to isolate the transformed products.

C. Quantitative Data
MetaboliteFungal StrainIC₅₀ (µM) for Butyrylcholinesterase
10α-hydroxyisolongifolol (3) Fusarium lini, Aspergillus niger13.6
9α-hydroxyisolongifolol (4) Fusarium lini, Aspergillus niger299.5

Note: Detailed yields and full spectral data for all microbially transformed products require consulting the primary literature.

D. Experimental Workflow

G cluster_0 Fungal Culture Preparation cluster_1 Biotransformation cluster_2 Extraction & Purification Inoculation Inoculation SeedCulture SeedCulture Inoculation->SeedCulture 48-72h incubation FermentationCulture FermentationCulture SeedCulture->FermentationCulture Inoculation Biotransformation Biotransformation FermentationCulture->Biotransformation 24h incubation Substrate This compound Substrate->Biotransformation Addition Monitoring Monitoring Biotransformation->Monitoring 7-14 days Filtration Filtration Monitoring->Filtration Mycelium Mycelium Filtration->Mycelium Filtrate Filtrate Filtration->Filtrate SolventExtraction1 SolventExtraction1 Mycelium->SolventExtraction1 Extraction SolventExtraction2 SolventExtraction2 Filtrate->SolventExtraction2 Extraction CombinedExtract CombinedExtract SolventExtraction1->CombinedExtract SolventExtraction2->CombinedExtract ColumnChromatography ColumnChromatography CombinedExtract->ColumnChromatography Purification PurifiedMetabolites PurifiedMetabolites ColumnChromatography->PurifiedMetabolites

Caption: General workflow for microbial transformation of this compound.

III. Future Directions

The derivatization of this compound is a promising avenue for the discovery of new therapeutic agents. Further exploration of structure-activity relationships is warranted. For instance, α-bromination of isolongifolenone could provide a handle for further functionalization through cross-coupling reactions. The development of more efficient and scalable synthetic routes to these derivatives will be crucial for their advancement into preclinical and clinical studies.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (-)-Isolongifolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of the sesquiterpenoid alcohol, (-)-Isolongifolol. Sesquiterpenoids are a class of natural products with diverse biological activities, making their accurate quantification essential for research and pharmaceutical development. The described method utilizes a reverse-phase HPLC approach, providing a reliable and reproducible protocol for the determination of this compound in various sample matrices. While this method is based on the analysis of the closely related compound (-)-Isolongifolene, it provides a strong foundation for the analysis of this compound.[1]

Introduction

This compound is a tricyclic sesquiterpenoid alcohol that is of interest to researchers for its potential biological activities. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture.[2][3] For chiral molecules such as this compound, chiral HPLC is often employed to separate enantiomers.[3][4] However, for the analysis of the compound itself in a purified form or in a complex matrix where enantiomeric separation is not the primary goal, a robust reverse-phase HPLC method is highly valuable. This document provides a detailed protocol for such an analysis.

Experimental Protocols

This section outlines the necessary reagents, equipment, and step-by-step procedures for the HPLC analysis of this compound.

Materials and Reagents
  • This compound standard (purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS-compatibility)[1]

  • Methanol (B129727) (HPLC grade, for sample preparation)

  • Sample containing this compound (e.g., essential oil, plant extract, reaction mixture)

Instrumentation
  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound, adapted from a method for (-)-Isolongifolene.[1]

ParameterRecommended Condition
HPLC Column Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)
Mobile Phase Acetonitrile, Water, and Phosphoric Acid
Initial optimization can start with a gradient of Acetonitrile and Water with 0.1% Phosphoric Acid.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm (or scan for optimal wavelength with DAD)
Run Time 15 minutes (adjust as needed based on chromatogram)
Sample Preparation
  • Standard Solution: Accurately weigh and dissolve a known amount of this compound standard in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase to desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: The sample preparation will vary depending on the matrix.

    • For essential oils: Dilute the oil in methanol to a suitable concentration.

    • For plant extracts: Perform a suitable extraction method (e.g., solvent extraction followed by solid-phase extraction) to isolate the sesquiterpenoid fraction. Dissolve the final extract in methanol.

  • Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter before injection into the HPLC system.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (methanol or mobile phase) to ensure the system is clean.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After all analyses, flush the column with a high percentage of organic solvent (e.g., 100% acetonitrile) to remove any strongly retained compounds, and then store it in an appropriate solvent.

Data Presentation

The quantitative data for the analysis of this compound should be recorded and presented in a clear, tabular format.

Table 1: Calibration Data for this compound Standard
Concentration (µg/mL)Peak Area (arbitrary units)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Correlation Coefficient (r²) [Insert Data]
Table 2: Sample Analysis Results
Sample IDRetention Time (min)Peak Area (arbitrary units)Concentration (µg/mL)
[Sample 1][Insert Data][Insert Data][Insert Data]
[Sample 2][Insert Data][Insert Data][Insert Data]
[Sample 3][Insert Data][Insert Data][Insert Data]

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard This compound Standard Dissolve_Std Dissolve in Methanol Standard->Dissolve_Std Sample Sample Matrix (e.g., Essential Oil) Dilute_Sample Dilute/Extract with Methanol Sample->Dilute_Sample Filter_Std Filter (0.45 µm) Dissolve_Std->Filter_Std Filter_Sample Filter (0.45 µm) Dilute_Sample->Filter_Sample HPLC HPLC System (Pump, Injector, Column, Detector) Filter_Std->HPLC Inject Standards Filter_Sample->HPLC Inject Samples Chromatogram Generate Chromatogram HPLC->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: General workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the analysis of this compound. By following the detailed protocol, researchers, scientists, and drug development professionals can achieve accurate and reproducible results for the quantification of this sesquiterpenoid alcohol in various samples. Further method development and validation may be required for specific applications and matrices.

References

Application Notes and Protocols for the Solvent Extraction of (-)-Isolongifolol from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various solvent extraction methods for obtaining (-)-Isolongifolol, a significant sesquiterpenoid, from its primary plant source, Chrysopogon zizanioides (L.) Roberty, commonly known as vetiver. The protocols detailed below are intended to guide researchers in selecting and implementing the most suitable extraction strategy based on desired yield, efficiency, and available resources.

This compound, also referred to as longifolene (B8805489) in some literature, is a valuable bioactive compound with potential applications in the pharmaceutical and fragrance industries. The efficiency of its extraction is highly dependent on the chosen method and the operational parameters. This document outlines four key extraction techniques: Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), Supercritical Fluid Extraction (SFE), and Microwave-Assisted Extraction (MAE).

Data Presentation: Quantitative Comparison of Extraction Methods

The following table summarizes the quantitative data for total essential oil yield from Chrysopogon zizanioides roots and the estimated yield of this compound for each extraction method. The estimated yield is calculated based on a reported isolongifolene (B72527) content of 1.32% in vetiver oil obtained through ultrasonication[1]. It is important to note that the actual yield of this compound may vary depending on the specific plant material, solvent, and precise extraction conditions.

Extraction MethodTotal Essential Oil Yield (%)Estimated this compound Yield (%)Key Parameters
Soxhlet Extraction 1.6 - 2.00.021 - 0.026Solvent: Hexane (B92381), Time: 5-12 hours
Ultrasound-Assisted Extraction (UAE) 3.98 ± 0.580.052Solvent: Ethanol (B145695), Time: Significantly shorter than Soxhlet
Supercritical Fluid Extraction (SFE) 2.9 - 7.780.038 - 0.103Fluid: Supercritical CO₂, Pressure: 190-226.1 bar, Temperature: 35.41-50°C
Microwave-Assisted Extraction (MAE) 0.49 - 0.8280.006 - 0.011Method: Microwave Hydrodistillation, Power: 450-600W, Time: 3 hours

Experimental Protocols

The following are detailed methodologies for the key extraction experiments.

Protocol 1: Soxhlet Extraction

This conventional method is exhaustive and suitable for small-scale laboratory extractions.

Materials:

  • Dried and powdered Chrysopogon zizanioides roots

  • Hexane (analytical grade)

  • Soxhlet apparatus (including round-bottom flask, Soxhlet extractor, and condenser)

  • Heating mantle

  • Thimble (cellulose)

  • Rotary evaporator

Procedure:

  • Place approximately 20-30 g of dried, powdered vetiver root material into a cellulose (B213188) thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Fill a round-bottom flask to two-thirds of its volume with hexane.

  • Assemble the Soxhlet apparatus by connecting the flask to the extractor and the extractor to the condenser.

  • Heat the flask using a heating mantle to initiate solvent evaporation.

  • Allow the extraction to proceed for 5 to 12 hours. The solvent will cycle through the plant material, extracting the essential oil.[2]

  • After extraction, turn off the heat and allow the apparatus to cool.

  • Dismantle the apparatus and carefully remove the thimble.

  • Concentrate the hexane extract containing the essential oil using a rotary evaporator to remove the solvent.

  • The resulting residue is the crude vetiver essential oil containing this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is a modern and efficient method that utilizes ultrasonic waves to enhance extraction.

Materials:

  • Dried and powdered Chrysopogon zizanioides roots

  • Ethanol (95%, analytical grade)

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Weigh approximately 10 g of dried, powdered vetiver root material and place it in a beaker or flask.

  • Add a specific volume of 95% ethanol to achieve a desired solvent-to-solid ratio (e.g., 10:1 mL/g).

  • Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Apply ultrasonic waves at a specified frequency (e.g., 20-40 kHz) for a set duration (e.g., 30-60 minutes). The shorter extraction time is a key advantage of this method.[1]

  • Monitor and control the temperature of the extraction mixture, as prolonged sonication can generate heat.

  • After sonication, filter the mixture to separate the ethanolic extract from the solid plant residue.

  • Wash the residue with a small amount of fresh ethanol to ensure complete recovery of the extract.

  • Combine the filtrates and concentrate them using a rotary evaporator to remove the ethanol.

  • The resulting residue is the crude vetiver essential oil rich in this compound.

Protocol 3: Supercritical Fluid Extraction (SFE)

SFE is a green extraction technique that uses a supercritical fluid, typically carbon dioxide, as the solvent.

Materials:

  • Dried and powdered Chrysopogon zizanioides roots (particle size 60-80 mesh is optimal)[3]

  • Supercritical fluid extractor

  • High-purity carbon dioxide (CO₂)

Procedure:

  • Load the ground vetiver root material into the extraction vessel of the SFE system.

  • Seal the vessel and introduce supercritical CO₂ into the system.

  • Pressurize and heat the system to the desired operational parameters. Optimal conditions for vetiver oil yield have been reported as a pressure of 22.61 MPa (226.1 bar) and a temperature of 35.41°C.[3] Other studies suggest a pressure of 190 bar and a temperature of 50°C.[2]

  • Maintain a constant flow rate of supercritical CO₂ through the extraction vessel (e.g., 1.65 L/min) for the duration of the extraction (e.g., 1.5 hours).[3]

  • The supercritical fluid containing the extracted essential oil is then passed through a separator where the pressure is reduced.

  • This pressure drop causes the CO₂ to return to its gaseous state, leaving behind the solvent-free essential oil.

  • Collect the extracted oil from the separator. The resulting product is a high-purity vetiver essential oil.

Protocol 4: Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.

Materials:

  • Dried and powdered Chrysopogon zizanioides roots

  • Water (for hydrodistillation)

  • Microwave extraction apparatus (specifically, a microwave hydrodistillation setup)

  • Clevenger-type apparatus

Procedure:

  • Place a known quantity of dried, powdered vetiver root material into the extraction vessel of the microwave apparatus.

  • Add water to the vessel to a specified feed-to-solvent ratio (e.g., 0.358 g/mL).

  • Connect the vessel to a Clevenger-type apparatus for the collection of the essential oil.

  • Apply microwave irradiation at a specific power level (e.g., 600 W) for a set duration (e.g., 180 minutes).[4]

  • The microwave energy rapidly heats the water, generating steam that passes through the plant material, carrying the volatile essential oils.

  • The steam and oil vapor mixture is then condensed in the Clevenger apparatus.

  • The essential oil, being immiscible with water, separates and can be collected.

  • Continue the process until no more oil is collected. This method significantly reduces the extraction time compared to conventional hydrodistillation.[5]

Mandatory Visualizations

Solvent_Extraction_Workflows Fig. 1: General Solvent Extraction Workflow for this compound cluster_prep Plant Material Preparation cluster_extraction Extraction Methods cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis and Isolation Harvest Harvest Chrysopogon zizanioides Roots Wash Wash and Clean Roots Harvest->Wash Dry Dry Roots Wash->Dry Grind Grind to Powder Dry->Grind Soxhlet Soxhlet Extraction (Hexane) Grind->Soxhlet Select Method UAE Ultrasound-Assisted Extraction (Ethanol) Grind->UAE Select Method SFE Supercritical Fluid Extraction (scCO2) Grind->SFE Select Method MAE Microwave-Assisted Extraction (Water) Grind->MAE Select Method Filtration Filtration / Separation Soxhlet->Filtration UAE->Filtration Solvent_Removal Solvent Removal (Rotary Evaporator / Depressurization) SFE->Solvent_Removal Depressurization Crude_Oil Crude Essential Oil MAE->Crude_Oil Direct Collection Filtration->Solvent_Removal Solvent_Removal->Crude_Oil Analysis GC-MS Analysis for This compound Quantification Crude_Oil->Analysis Isolation Chromatographic Isolation of This compound Analysis->Isolation

Caption: General workflow for solvent extraction of this compound.

Soxhlet_Workflow Fig. 2: Soxhlet Extraction Workflow Plant_Material Powdered Vetiver Root in Thimble Extraction_Chamber Solvent Fills Extraction Chamber Plant_Material->Extraction_Chamber Solvent_Flask Hexane in Round-Bottom Flask Heating Heat Solvent Solvent_Flask->Heating Cyclic Process Vaporization Solvent Vaporizes Heating->Vaporization Cyclic Process Condensation Solvent Condenses Vaporization->Condensation Cyclic Process Condensation->Extraction_Chamber Cyclic Process Extraction Extraction of this compound Extraction_Chamber->Extraction Cyclic Process Siphon Solvent Siphons Back to Flask Extraction->Siphon Cyclic Process Siphon->Solvent_Flask Cyclic Process Solvent_Removal Solvent Removal (Rotary Evaporator) Siphon->Solvent_Removal Final_Product Crude Vetiver Oil Solvent_Removal->Final_Product

Caption: Detailed workflow for the Soxhlet extraction method.

UAE_Workflow Fig. 3: Ultrasound-Assisted Extraction Workflow Start Start Mix Mix Powdered Vetiver Root with Ethanol Start->Mix Sonication Apply Ultrasonic Waves (20-40 kHz) Mix->Sonication Filtration Filter the Mixture Sonication->Filtration Solvent_Removal Concentrate Filtrate (Rotary Evaporator) Filtration->Solvent_Removal End Crude Vetiver Oil Solvent_Removal->End

Caption: Workflow for the Ultrasound-Assisted Extraction method.

SFE_Workflow Fig. 4: Supercritical Fluid Extraction Workflow CO2_Source CO2 Cylinder Pump High-Pressure Pump CO2_Source->Pump Supercritical CO2 Heater Heater Pump->Heater Supercritical CO2 Extraction_Vessel Extraction Vessel with Powdered Vetiver Root Heater->Extraction_Vessel Supercritical CO2 Separator Separator Extraction_Vessel->Separator CO2 + Extract Collection Collect Crude Vetiver Oil Separator->Collection Recycle Recycle CO2 Separator->Recycle Gaseous CO2 Recycle->Pump Gaseous CO2

Caption: Workflow diagram for Supercritical Fluid Extraction.

References

Application Notes and Protocols for Evaluating the Antibacterial Effects of (-)-Isolongifolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing experiments to evaluate the antibacterial properties of the sesquiterpenoid (-)-Isolongifolol. The protocols outlined below are based on established methodologies and are intended to deliver robust and reproducible data for the assessment of its potential as a novel antibacterial agent.

Introduction

This compound is a naturally occurring sesquiterpenoid alcohol with the chemical formula C₁₅H₂₆O. While research into its biological activities is ongoing, its structural class suggests potential antimicrobial properties, a common trait among terpenoids. These protocols are designed to systematically investigate the antibacterial efficacy of this compound, determine its spectrum of activity, and provide initial insights into its mechanism of action.

Preliminary Characterization of this compound

A thorough characterization of the test compound is crucial before initiating biological assays.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₂₆O
Molecular Weight 222.37 g/mol
CAS Number 1139-17-9
Appearance White crystalline solid
Solubility Soluble in organic solvents (e.g., DMSO, ethanol), sparingly soluble in water

Experimental Protocols

A panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative bacteria, should be selected for these assays. Recommended strains include Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), and Bacillus subtilis (ATCC 6633).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted and efficient technique for determining MIC values.[1][2][3]

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: In a sterile 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.

  • Serial Dilutions: Add 100 µL of the this compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: Wells containing CAMHB and bacterial inoculum only.

    • Sterility Control: Wells containing CAMHB only.

    • Solvent Control: Wells containing CAMHB, bacterial inoculum, and the highest concentration of the solvent used to dissolve this compound.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Interpretation: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Table 2: Example of MIC Data Presentation for this compound

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive
Escherichia coliNegative
Pseudomonas aeruginosaNegative
Bacillus subtilisPositive
Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[4][5][6]

Protocol:

  • Following MIC Determination: After reading the MIC results, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Table 3: Example of MBC Data Presentation for this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Interpretation (Bacteriostatic/Bactericidal)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Bacillus subtilis

Note: An agent is generally considered bactericidal if the MBC is no more than four times the MIC.

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antibacterial agent kills a bacterium over time.[7][8][9]

Protocol:

  • Bacterial Culture Preparation: Grow a bacterial culture to the mid-logarithmic phase in CAMHB.

  • Exposure to this compound: Add this compound to the bacterial culture at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a growth control (no compound).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.

  • Serial Dilution and Plating: Perform serial dilutions of the aliquots in sterile saline and plate them onto MHA plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of this compound and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% kill) compared to the initial inoculum.

Investigation of Mechanism of Action: Cell Membrane Integrity Assay

This assay helps to determine if this compound disrupts the bacterial cell membrane.[10][11][12][13]

Protocol:

  • Bacterial Cell Preparation: Harvest bacterial cells in the mid-logarithmic phase, wash, and resuspend them in a suitable buffer (e.g., phosphate-buffered saline - PBS).

  • Exposure to this compound: Treat the bacterial suspension with this compound at its MIC and 2x MIC. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin (B74138) B) and a negative control (untreated cells).

  • Fluorescent Dye Staining:

    • Outer Membrane Permeability: Use N-phenyl-1-naphthylamine (NPN), a fluorescent probe that exhibits increased fluorescence in a hydrophobic environment. An increase in fluorescence indicates damage to the outer membrane.

    • Inner Membrane Permeability: Use propidium (B1200493) iodide (PI), a fluorescent intercalating agent that can only enter cells with a compromised cytoplasmic membrane, where it binds to DNA and fluoresces.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorometer or a microplate reader.

  • Data Analysis: Compare the fluorescence intensity of the treated cells to the controls. A significant increase in fluorescence in the presence of this compound suggests membrane damage.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_kinetics Kinetics & Mechanism cluster_results Data Analysis & Interpretation Prep_Compound Prepare this compound Stock Solution MIC MIC Determination (Broth Microdilution) Prep_Compound->MIC Prep_Bacteria Prepare Bacterial Inoculum Prep_Bacteria->MIC MBC MBC Determination MIC->MBC Time_Kill Time-Kill Kinetic Assay MIC->Time_Kill Membrane_Assay Cell Membrane Integrity Assay MIC->Membrane_Assay MIC_Data MIC Values MIC->MIC_Data MBC_Data MBC Values MBC->MBC_Data Kinetics_Data Time-Kill Curves Time_Kill->Kinetics_Data Mechanism_Data Membrane Damage Assessment Membrane_Assay->Mechanism_Data Interpretation Overall Antibacterial Profile (Bacteriostatic/Bactericidal, Spectrum, Potency) MIC_Data->Interpretation MBC_Data->Interpretation Kinetics_Data->Interpretation Mechanism_Data->Interpretation

Caption: Experimental workflow for assessing antibacterial activity.

Hypothetical_Signaling_Pathway cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Targets cluster_outcome Cellular Outcome Isolongifolol This compound Membrane_Integrity Membrane Disruption Isolongifolol->Membrane_Integrity DNA_Replication Inhibition of DNA Replication Isolongifolol->DNA_Replication Potential Target Protein_Synthesis Inhibition of Protein Synthesis Isolongifolol->Protein_Synthesis Potential Target Ion_Gradient Disruption of Ion Gradients Membrane_Integrity->Ion_Gradient ATP_Synthase Inhibition of ATP Synthase Ion_Gradient->ATP_Synthase Bactericidal Bactericidal Effect (Cell Death) ATP_Synthase->Bactericidal Bacteriostatic Bacteriostatic Effect (Growth Inhibition) DNA_Replication->Bacteriostatic Protein_Synthesis->Bacteriostatic Bacteriostatic->Bactericidal At higher concentrations

Caption: Hypothetical mechanisms of antibacterial action.

Logical_Relationship_of_Experiments Start Start: Evaluate Antibacterial Potential of this compound MIC_MBC Determine Potency and Spectrum (MIC & MBC Assays) Start->MIC_MBC Is_Active Is this compound Active? MIC_MBC->Is_Active Time_Kill Characterize Killing Kinetics (Time-Kill Assay) Is_Active->Time_Kill Yes End_Inactive Compound is Inactive Is_Active->End_Inactive No Mechanism Investigate Mechanism of Action (e.g., Membrane Integrity Assay) Time_Kill->Mechanism End_Active Define Antibacterial Profile Mechanism->End_Active

Caption: Logical flow of the experimental design.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (-)-Isolongifolol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (-)-Isolongifolol, with a focus on improving reaction yields and product purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in the Isomerization of Longifolene (B8805489) to Isolongifolene (B72527)

  • Question: We are experiencing a low yield of isolongifolene during the acid-catalyzed isomerization of longifolene. What are the potential causes and how can we improve the conversion?

  • Answer: Low yields in the isomerization of longifolene can stem from several factors related to the catalyst, reaction conditions, and starting material purity. Here are some key areas to investigate:

    • Catalyst Activity: The choice and condition of the acid catalyst are critical.

      • Solid Acid Catalysts (e.g., Ion-Exchange Resins, Clays, Sulfated Zirconia): Ensure the catalyst is properly activated and not poisoned. For instance, sulfated zirconia catalysts often require pre-activation at high temperatures (e.g., 450°C) to ensure maximum activity. The catalyst should also be easily separable and reusable to be cost-effective.[1]

      • Homogeneous Catalysts (e.g., Boron Trifluoride Etherate): While effective, these can lead to the formation of byproducts and require a neutralization step, which can complicate purification and lead to product loss.[2]

    • Reaction Temperature: The reaction temperature significantly influences the rate of isomerization. For solid acid catalysts like sulfated zirconia, temperatures around 180-200°C have been shown to give high conversion and selectivity.[3] Lower temperatures may lead to incomplete conversion.

    • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction progress by Gas Chromatography (GC) is recommended to determine the optimal reaction time. For some catalytic systems, a reaction time of 2-6 hours is sufficient to achieve high conversion.[3]

    • Solvent-Free Conditions: Many modern protocols for this isomerization are performed under solvent-free conditions, which can improve efficiency and simplify workup.[1][3]

    • Purity of Longifolene: The presence of impurities in the starting longifolene can interfere with the catalyst and lead to the formation of side products. Ensure the starting material is of high purity.

Issue 2: Formation of Side Products During Isomerization

  • Question: Our GC analysis of the crude product from the isomerization of longifolene shows several unexpected peaks in addition to isolongifolene. What are these side products and how can we minimize their formation?

  • Answer: The formation of side products is a common challenge in acid-catalyzed rearrangements of terpenes. In the case of longifolene isomerization, potential side products include other isomeric terpenes and polymerization products.

    • Minimizing Side Products:

      • Catalyst Selectivity: The choice of catalyst plays a crucial role in selectivity. Highly selective catalysts, such as certain solid acids, can provide near 100% selectivity for isolongifolene.[1][3] For example, a process using a nano-crystalline sulfated zirconia based catalyst has been reported to give >90% conversion with 100% selectivity.

      • Reaction Conditions: Overly harsh conditions (e.g., excessively high temperatures or prolonged reaction times) can promote the formation of undesired isomers and polymers. It is crucial to optimize the reaction conditions to favor the formation of the desired product.

      • Use of Solid Acid Catalysts: Utilizing a solid acid catalyst can be an eco-friendly, single-step, and solvent-free approach to synthesize iso-longifolene with high conversion and selectivity.[1]

Issue 3: Low Regioselectivity in the Hydroboration-Oxidation of Isolongifolene

  • Question: The hydroboration-oxidation of our synthesized isolongifolene is yielding a mixture of alcohols. How can we improve the regioselectivity to favor the formation of this compound?

  • Answer: The hydroboration-oxidation of alkenes is generally a highly regioselective reaction, favoring the anti-Markovnikov product where the hydroxyl group adds to the less substituted carbon of the double bond.[4][5] However, the steric and electronic environment of the double bond in isolongifolene can influence this selectivity.

    • Improving Regioselectivity:

      • Bulky Borane (B79455) Reagents: To enhance the selectivity for the desired primary alcohol, this compound, consider using a sterically hindered borane reagent instead of borane-THF complex (BH₃•THF). Reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) are known to exhibit excellent regioselectivity due to their steric bulk, which favors addition to the less sterically hindered carbon of the alkene.[2]

      • Slow Addition of Borane: The slow addition of the borane reagent at a controlled temperature (e.g., 0 °C) can also improve regioselectivity.[6][7]

Issue 4: Difficulties in Purifying this compound

  • Question: We are facing challenges in purifying the final this compound product from the reaction mixture. What are the recommended purification methods?

  • Answer: The purification of this compound from the crude reaction mixture after hydroboration-oxidation requires the removal of boron byproducts and any unreacted starting material or isomeric alcohol side products.

    • Purification Strategy:

      • Work-up Procedure: A proper work-up is crucial. After the oxidation step with hydrogen peroxide and sodium hydroxide (B78521), the mixture is typically diluted with water and extracted with an organic solvent like diethyl ether. Washing the organic layer with brine can help remove residual water and some water-soluble impurities.[6]

      • Chromatography: Column chromatography is a common and effective method for purifying alcohols from reaction mixtures.[8] Silica (B1680970) gel is a suitable stationary phase, and a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexanes) can be used to elute the product. Thin-layer chromatography (TLC) should be used to monitor the separation.

      • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification technique.[8]

Frequently Asked Questions (FAQs)

  • Q1: What is the overall synthetic route to this compound from longifolene?

    • A1: The most common synthetic route involves a two-step process:

      • Isomerization: Acid-catalyzed isomerization of (+)-longifolene to form (-)-isolongifolene.

      • Hydroboration-Oxidation: Anti-Markovnikov hydration of (-)-isolongifolene to yield this compound.[4][5]

  • Q2: What are the key safety precautions to take during this synthesis?

    • A2: Borane reagents (like BH₃•THF and 9-BBN) are flammable and react with water. They should be handled under an inert atmosphere (e.g., nitrogen or argon). Hydrogen peroxide at high concentrations is a strong oxidizer and should be handled with care. Standard laboratory safety practices, including the use of personal protective equipment (PPE), are essential.

  • Q3: How can I monitor the progress of the reactions?

    • A3: Gas Chromatography (GC) is an excellent technique for monitoring the isomerization of longifolene to isolongifolene. For the hydroboration-oxidation step, Thin-Layer Chromatography (TLC) is a convenient method to track the disappearance of the starting alkene and the appearance of the product alcohol.

  • Q4: What is the expected stereochemistry of the final product?

    • A4: The hydroboration-oxidation reaction is a syn-addition, meaning the hydrogen and the hydroxyl group add to the same face of the double bond. The oxidation step proceeds with retention of stereochemistry.[3][4] This stereospecificity is important for obtaining the desired stereoisomer of this compound.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Isomerization of Longifolene to Isolongifolene

CatalystTemperature (°C)Reaction Time (h)Conversion of Longifolene (%)Selectivity for Isolongifolene (%)Reference
Ion-Exchange Resin (Indion-140)80-90Not specified54.68 (in mixture)Not specified[6]
Nano-crystalline Sulfated Zirconia140685100[3]
Nano-crystalline Sulfated Zirconia180292100[3]
Nano-crystalline Sulfated Zirconia200290100[3]
H₃PW₁₂O₄₀/SiO₂25-180310095-100[2]
Silica functionalized with propylsulfonic acid1800.67100~100[5]

Experimental Protocols

Protocol 1: Synthesis of Isolongifolene from Longifolene using an Ion-Exchange Catalyst [6]

  • Apparatus Setup: In a two-necked round-bottom flask equipped with a thermometer and a fractionating column, add longifolene (1.5 moles), acetic anhydride (B1165640) (2 moles), and Indion 140 resin (3% of the total feed weight).

  • Reaction Conditions: Adjust the pressure to 150 mmHg. The reaction mixture should be magnetically stirred throughout the entire course of the reaction.

  • Heating: Slowly raise the temperature of the oil bath and maintain it at 80-90°C.

  • Product Formation: The acetic acid formed during the reaction is continuously fractionated out.

  • Work-up: After the reaction is complete (as monitored by GC), the product is obtained by washing with a sodium bicarbonate solution followed by slow fractional distillation. The purified isolongifolene can achieve a purity of up to 94.30%.

Protocol 2: General Procedure for Hydroboration-Oxidation of Isolongifolene to this compound

This is a general protocol and may require optimization for the specific substrate.

  • Hydroboration Step:

    • In a dry, argon-flushed flask, dissolve isolongifolene (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of borane-THF complex (BH₃•THF, 1.0 M in THF, approximately 0.4 equivalents) or 9-BBN (0.5 M in THF, 1 equivalent) dropwise via a syringe while maintaining the temperature at 0°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Oxidation Step:

    • Cool the reaction mixture back to 0°C.

    • Carefully and slowly add a 3 M aqueous solution of sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂). The addition of hydrogen peroxide is exothermic and should be done with caution to control the temperature.

    • After the addition, allow the mixture to stir at room temperature for at least 1 hour, or until the oxidation is complete.

  • Work-up and Purification:

    • Dilute the reaction mixture with water and extract the product with diethyl ether (3 times).

    • Combine the organic layers, wash with saturated sodium chloride (brine) solution, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes).

Visualizations

SynthesisWorkflow Longifolene Longifolene Isomerization Acid-Catalyzed Isomerization Longifolene->Isomerization Isolongifolene (-)-Isolongifolene Isomerization->Isolongifolene HydroborationOxidation Hydroboration- Oxidation Isolongifolene->HydroborationOxidation Isolongifolol This compound HydroborationOxidation->Isolongifolol Purification Purification (Chromatography) Isolongifolol->Purification TroubleshootingTree Start Low Yield or Impure Product Step Which Step is Problematic? Start->Step Isomerization Isomerization: Low Conversion Step->Isomerization Isomerization Hydroboration Hydroboration-Oxidation: Low Regioselectivity Step->Hydroboration Hydroboration IsomerizationSolutions Check Catalyst Activity Optimize Temperature & Time Ensure Pure Starting Material Isomerization->IsomerizationSolutions SideProducts Isomerization: Side Products Isomerization->SideProducts SideProductsSolutions Use More Selective Catalyst Optimize Reaction Conditions Avoid Overly Harsh Conditions SideProducts->SideProductsSolutions HydroborationSolutions Use Bulky Borane (e.g., 9-BBN) Slow Reagent Addition Control Temperature Hydroboration->HydroborationSolutions Purification Hydroboration-Oxidation: Purification Issues Hydroboration->Purification PurificationSolutions Proper Aqueous Work-up Optimize Column Chromatography Consider Recrystallization Purification->PurificationSolutions

References

Technical Support Center: Purification of (-)-Isolongifolol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of (-)-Isolongifolol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to guide your purification experiments.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Solution
Poor Separation of Isomers Insufficient column efficiency (not enough theoretical plates).Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings).
Distillation rate is too fast.Reduce the heating rate to ensure a slow and steady distillation, allowing for proper equilibrium between liquid and vapor phases.
Product Contamination with Longifolene (B8805489) Similar boiling points of this compound and Longifolene.Optimize the reflux ratio, increasing the reflux time to improve separation. Collect smaller fractions and analyze their purity by GC-MS.
Thermal Degradation of this compound High distillation temperatures.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compounds.
Bumping or Uneven Boiling Lack of nucleation sites.Add boiling chips or use a magnetic stirrer to ensure smooth boiling.
Column Chromatography
Problem Possible Cause Solution
Co-elution of this compound and Impurities Inappropriate solvent system (mobile phase).Optimize the solvent system by gradually changing the polarity. A common starting point for sesquiterpene alcohols is a hexane-ethyl acetate (B1210297) gradient.
Column overloading.Reduce the amount of crude sample loaded onto the column relative to the amount of stationary phase.
Peak Tailing Interaction of the hydroxyl group with active sites on the silica (B1680970) gel.Add a small amount of a modifier like triethylamine (B128534) to the mobile phase to deactivate the silica gel.
Column channeling or poor packing.Ensure the column is packed uniformly without any cracks or air bubbles.
Low Recovery of this compound Strong adsorption to the stationary phase.Increase the polarity of the mobile phase at the end of the elution to ensure all the product is eluted.
Compound instability on silica gel.Consider using a different stationary phase, such as alumina, or a less acidic grade of silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities in this compound synthesized from longifolene are unreacted longifolene, other sesquiterpene isomers formed during the reaction, and potentially oxidation or degradation products.[1]

Q2: Why is it challenging to separate this compound from its isomers?

A2: Sesquiterpene isomers, like this compound and its related compounds, often have very similar molecular weights, polarities, and boiling points. This makes their separation by traditional methods like distillation and chromatography difficult, requiring careful optimization of the purification technique.

Q3: What purity of this compound can be expected from fractional distillation?

A3: With careful fractional distillation, a purity of up to 94.30% has been reported for isolongifoline (a closely related compound, often used interchangeably in some literature for this compound), with the main impurities being longifoline and other sesquiterpenes.[1]

Q4: Which chromatographic technique is best suited for purifying this compound?

A4: Silica gel column chromatography is a commonly used and effective method for the purification of sesquiterpene alcohols like this compound. It allows for separation based on polarity differences between the target compound and impurities.

Q5: How can I monitor the purity of my fractions during purification?

A5: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. For a more detailed analysis of fraction purity and to identify the components, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Typical Purity Achieved Typical Yield Key Advantages Key Disadvantages
Fractional Distillation ~94%[1]Moderate to HighScalable, good for initial bulk purification.Limited resolution for close-boiling isomers, risk of thermal degradation.
Silica Gel Column Chromatography >98%ModerateHigh resolution, adaptable to different impurity profiles.Can be time-consuming, requires significant solvent volumes.
Recrystallization High (if suitable solvent is found)VariableCan yield very pure crystalline product.Finding a suitable solvent can be challenging, may result in lower yields.

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation of this compound

Objective: To enrich this compound from a crude reaction mixture containing longifolene and other sesquiterpenes.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Vacuum pump and pressure gauge

  • Heating mantle with stirrer

Procedure:

  • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed for vacuum.

  • Place the crude this compound mixture into the round-bottom flask, adding boiling chips or a magnetic stir bar.

  • Slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).

  • Begin heating the distillation flask gently.

  • Monitor the temperature at the distillation head. Collect a forerun fraction containing any volatile impurities.

  • Slowly increase the temperature to distill the main fraction containing this compound. Collect the distillate in several small fractions.

  • Analyze the purity of each fraction using GC-MS.

  • Combine the fractions with the highest purity of this compound.

Protocol 2: Silica Gel Column Chromatography of this compound

Objective: To purify this compound from isomeric and other impurities.

Materials:

  • Silica gel (60-120 mesh)

  • Solvents: n-Hexane, Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Crude this compound

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

    • Add a layer of sand on top of the silica gel.

    • Pre-elute the column with n-hexane until the bed is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%, etc.).

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the elution of compounds by spotting fractions on a TLC plate and visualizing under UV light or with a suitable stain (e.g., vanillin-sulfuric acid).

    • Analyze fractions suspected to contain the pure product by GC-MS.

  • Product Recovery:

    • Combine the pure fractions containing this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Purification_Workflow cluster_start Starting Material cluster_purification Purification Strategy cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound (from synthesis) Decision Purity Requirement? Crude->Decision FracDist Fractional Distillation Decision->FracDist < 95% ColChrom Column Chromatography Decision->ColChrom > 95% GCMS GC-MS Analysis FracDist->GCMS ColChrom->GCMS PureProduct Pure this compound GCMS->PureProduct Meets Specs ImpureFraction Impure Fractions (for re-purification) GCMS->ImpureFraction Fails Specs ImpureFraction->Decision Re-process

Caption: Logical workflow for the purification of this compound.

Troubleshooting_Chromatography cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation in Column Chromatography Cause1 Incorrect Mobile Phase Problem->Cause1 Cause2 Column Overloading Problem->Cause2 Cause3 Poor Column Packing Problem->Cause3 Solution1 Optimize Solvent Gradient Cause1->Solution1 Solution2 Reduce Sample Load Cause2->Solution2 Solution3 Repack Column Cause3->Solution3

References

Technical Support Center: Troubleshooting (-)-Isolongifolol NMR Peak Assignments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Navigating the complexities of Nuclear Magnetic Resonance (NMR) spectroscopy is a common challenge in chemical research. The intricate structure of sesquiterpenoids like (-)-Isolongifolol can lead to complex spectra, making peak assignment a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common issues encountered during the NMR analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of this compound shows severe signal overlap in the aliphatic region. How can I resolve these peaks?

A1: Signal overlapping is a frequent issue with complex molecules like this compound. Here are several strategies to address this:

  • Change the Solvent: Switching to a deuterated solvent with different properties (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of protons, potentially resolving the overlap. Aromatic solvents, in particular, can induce significant shifts in nearby protons.

  • Increase Spectrometer Field Strength: If accessible, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the dispersion of the signals, often leading to better resolution.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are invaluable for resolving overlapping signals by spreading them into a second dimension. These experiments reveal proton-proton coupling networks, allowing you to trace connectivities even when the 1D spectrum is crowded.

Q2: I am having difficulty assigning the quaternary carbons in the ¹³C NMR spectrum of this compound.

A2: Quaternary carbons do not have directly attached protons, making their assignment challenging using standard 1D ¹³C or DEPT experiments. The primary tool for assigning quaternary carbons is the Heteronuclear Multiple Bond Correlation (HMBC) experiment. HMBC reveals correlations between protons and carbons over two to three bonds. By identifying long-range correlations from known proton signals to a quaternary carbon, you can confidently assign its chemical shift.

Q3: The chemical shifts in my experimental NMR spectrum of this compound do not match the predicted values from my software. What could be the cause?

A3: Discrepancies between experimental and predicted NMR data are common and can arise from several factors:

  • Solvent Effects: Prediction algorithms may not perfectly account for the specific solvent used in the experiment. As mentioned, solvent choice can significantly influence chemical shifts.

  • Conformational Effects: this compound is a rigid polycyclic molecule, but minor conformational flexing can occur. The prediction software may be using a single, lowest-energy conformation that doesn't fully represent the molecule's state in solution.

  • Temperature and Concentration: These experimental parameters can also affect chemical shifts, particularly for protons involved in hydrogen bonding (like the hydroxyl proton).

  • Algorithm Limitations: The accuracy of prediction algorithms depends on the quality of the database and the computational methods used.

It is always recommended to rely on experimental 2D NMR data for definitive structure elucidation and assignment.

Troubleshooting Guide for this compound NMR Peak Assignments

This guide provides a systematic workflow for tackling common issues in the assignment of this compound NMR spectra.

Problem: Ambiguous or Overlapping Proton Signals

Solution Workflow:

  • Optimize 1D ¹H NMR Acquisition:

    • Ensure proper shimming to obtain sharp peaks.

    • Acquire the spectrum at a slightly elevated temperature to potentially reduce peak broadening from slow conformational exchange.

    • If the hydroxyl proton is of interest, perform a D₂O exchange experiment to identify it.

  • Utilize 2D Homonuclear Correlation Spectroscopy:

    • COSY: This is the first step to establish proton-proton connectivities. It will help identify coupled spin systems within the molecule.

    • TOCSY: If COSY provides ambiguous results due to weak coupling, a TOCSY experiment can reveal entire spin systems, even if some protons are not directly coupled.

Problem: Unassigned Carbon Signals (CH, CH₂, CH₃, and Quaternary)

Solution Workflow:

  • Acquire ¹³C and DEPT Spectra:

    • A standard ¹³C{¹H} spectrum will show all carbon signals.

    • DEPT-135 and DEPT-90 experiments will differentiate between CH, CH₂, and CH₃ groups, simplifying the assignment process.

  • Employ 2D Heteronuclear Correlation Spectroscopy:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It is a powerful tool for assigning the signals of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for piecing together the carbon skeleton. It reveals 2- and 3-bond correlations between protons and carbons, allowing for the assignment of quaternary carbons and the connection of different spin systems.

Problem: Confirmation of Stereochemistry and Spatial Relationships

Solution Workflow:

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy):

    • These experiments detect through-space correlations between protons that are close to each other, typically within 5 Å.

    • NOESY/ROESY is essential for determining the relative stereochemistry of the molecule by identifying which protons are on the same face of the ring system.

Experimental Protocols

Note: The following are general protocols and may need to be adjusted based on the specific NMR instrument and software used.

ExperimentKey Parameters and Methodology
COSY Pulse Program: cosygpqf (or equivalent). Methodology: Acquire a standard 2D COSY spectrum with sufficient resolution in both dimensions to resolve cross-peaks. The presence of a cross-peak at (δ₁, δ₂) indicates that the protons at these chemical shifts are scalar coupled.
HSQC Pulse Program: hsqcedetgpsisp2.2 (or equivalent for multiplicity-edited HSQC). Methodology: This experiment correlates proton and carbon chemical shifts. Multiplicity-edited HSQC will show CH/CH₃ and CH₂ signals with opposite phases, aiding in their differentiation.
HMBC Pulse Program: hmbcgplpndqf (or equivalent). Methodology: This experiment shows correlations between protons and carbons over multiple bonds. The long-range coupling delay should be optimized (typically around 50-100 ms) to observe 2- and 3-bond correlations.
NOESY Pulse Program: noesygpph (or equivalent). Methodology: The mixing time is a critical parameter and may need to be optimized (typically 300-800 ms (B15284909) for a molecule of this size) to observe clear NOE cross-peaks.

Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting NMR peak assignments for a complex molecule like this compound.

troubleshooting_workflow start Start: Unassigned Spectrum one_d_nmr Acquire 1D NMR (¹H, ¹³C, DEPT) start->one_d_nmr check_overlap Signal Overlap? one_d_nmr->check_overlap change_conditions Change Solvent or Increase Field Strength check_overlap->change_conditions Yes cosy_tocsy Acquire 2D COSY/TOCSY check_overlap->cosy_tocsy No change_conditions->one_d_nmr hsqc Acquire 2D HSQC cosy_tocsy->hsqc assign_protonated_carbons Assign Protonated Carbons hsqc->assign_protonated_carbons hmbc Acquire 2D HMBC assign_protonated_carbons->hmbc assign_quaternary_carbons Assign Quaternary Carbons and Connect Fragments hmbc->assign_quaternary_carbons noesy Acquire 2D NOESY/ROESY assign_quaternary_carbons->noesy confirm_stereochem Confirm Stereochemistry and Finalize Assignments noesy->confirm_stereochem end End: Complete Assignment confirm_stereochem->end

Figure 1. Troubleshooting workflow for NMR peak assignments.

This guide provides a foundational approach to troubleshooting NMR peak assignments for this compound. Given the complexity of this molecule, a combination of these techniques will be necessary for a complete and accurate assignment of its ¹H and ¹³C NMR spectra.

overcoming solubility issues with (-)-Isolongifolol in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges encountered when working with (-)-Isolongifolol in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a natural sesquiterpene alcohol with a molecular formula of C15H26O.[1][2][3] It is investigated for various biological activities, including potential anti-inflammatory and anti-tumor properties.[2] Its chemical structure makes it highly lipophilic (fat-soluble) and poorly soluble in aqueous solutions, which are common in biological assays. This poor water solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the key physicochemical properties of this compound I should be aware of?

A2: Understanding the physicochemical properties of this compound is crucial for developing an effective solubilization strategy. Key parameters are summarized in the table below. The high octanol-water partition coefficient (XLogP3 or LogP) indicates its strong hydrophobicity.

PropertyValueSource
Molecular FormulaC15H26O[1][2][3]
Molecular Weight~222.37 g/mol [1][2]
Melting Point113-114 °C[2][3]
Boiling Point~300.9 °C at 760 mmHg[2][3]
XLogP3 / LogP3.4 - 4.4[1][4]
Water Solubility (Predicted)Very low (log10WS: -3.60)[4]

Q3: I observed precipitation when I added my this compound stock to my aqueous assay buffer. What should I do?

A3: This is a common issue known as "crashing out." It occurs when a compound dissolved in a high-concentration organic stock solution is rapidly diluted into an aqueous buffer where its solubility is much lower. Please refer to the troubleshooting workflow diagram and the detailed protocols below for guidance on how to address this.

Troubleshooting and Experimental Guides

Troubleshooting Workflow for Solubility Issues

The following workflow provides a step-by-step approach to diagnosing and solving solubility problems with this compound.

G start Start: this compound Precipitation Observed check_stock 1. Check Stock Solution Is it clear? Is the concentration correct? start->check_stock stock_issue Troubleshoot Stock: - Re-dissolve with warming/vortexing - Prepare fresh stock - Try a stronger organic solvent (e.g., DMSO) check_stock->stock_issue No check_dilution 2. Review Dilution Protocol Was it a rapid, single-step dilution? check_stock->check_dilution Yes stock_issue->check_dilution improve_dilution Improve Dilution: - Use serial dilutions - Add stock to buffer dropwise while vortexing - Pre-warm the buffer check_dilution->improve_dilution Yes check_buffer 3. Assess Assay Buffer Composition Is the final solvent concentration tolerated? check_dilution->check_buffer No improve_dilution->check_buffer modify_buffer Modify Buffer (if assay permits): - Increase final co-solvent % (e.g., DMSO <1%) - Add a surfactant (e.g., Tween-20 for cell-free assays) - Add a carrier (e.g., BSA) check_buffer->modify_buffer No end_success Success: Compound Solubilized check_buffer->end_success Yes modify_buffer->end_success end_fail If issues persist, consider formulation strategies (e.g., cyclodextrins) modify_buffer->end_fail G start Select Assay Type cell_free Cell-Free Assay (e.g., Enzyme Kinetics, Binding) start->cell_free cell_based Cell-Based Assay (e.g., Cytotoxicity, Signaling) start->cell_based in_vivo In Vivo / Animal Model start->in_vivo cosolvent Co-Solvents: DMSO, Ethanol (Final conc. <5%) cell_free->cosolvent surfactant Surfactants: Tween-20, Triton X-100 (Final conc. ~0.01-0.05%) cell_free->surfactant cosolvent_cell Co-Solvents: DMSO, Ethanol (Final conc. must be <0.5% to avoid toxicity) cell_based->cosolvent_cell carrier Carriers: BSA, Cyclodextrins cell_based->carrier formulation Formulation Strategies: Liposomes, Nano-suspensions, Co-solvents (e.g., PEG400) in_vivo->formulation G cluster_0 Isolongifolol This compound (in 0.5% DMSO) Receptor Cell Surface Receptor (e.g., TLR4) Isolongifolol->Receptor Inhibits? Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor (e.g., NF-κB) Kinase2->TF Gene Inflammatory Gene Expression TF->Gene Activates

References

Technical Support Center: Storage and Stability of (-)-Isolongifolol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of (-)-Isolongifolol to prevent its degradation. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.

Troubleshooting Guide

Q1: I've observed a change in the physical appearance (e.g., color change, oiling out of solid) of my this compound sample during storage. What could be the cause?

A1: Changes in the physical appearance of your this compound sample may indicate degradation. Potential causes include:

  • Oxidation: Exposure to air can lead to oxidation of the alcohol functional group or other susceptible parts of the molecule.

  • Hygroscopicity: Absorption of moisture from the atmosphere can cause a solid to become sticky or oily.

  • Photodegradation: Exposure to light, especially UV light, can induce chemical reactions leading to degradation products.

  • Thermal Degradation: Elevated temperatures can accelerate degradation processes.

Recommended Actions:

  • Immediately transfer a small aliquot of the sample for analysis by a suitable technique like HPLC or GC-MS to assess its purity.

  • Compare the analytical results with the certificate of analysis of the fresh compound.

  • If degradation is confirmed, the batch may no longer be suitable for your experiments.

  • Review your storage conditions against the recommended guidelines below.

Q2: My analytical results (HPLC/GC-MS) show a decrease in the purity of my this compound sample and the appearance of new peaks. What are the likely degradation pathways?

A2: The appearance of new peaks in your chromatogram suggests the formation of degradation products. Based on the structure of this compound, a sesquiterpenoid alcohol, the following degradation pathways are plausible:

  • Oxidation: The primary alcohol group can be oxidized to an aldehyde and further to a carboxylic acid. Other parts of the terpene scaffold may also be susceptible to oxidation.

  • Isomerization: Acidic or basic conditions, or even thermal stress, can catalyze isomerization reactions, leading to structurally different but isobaric compounds.

  • Dehydration: Under certain conditions (e.g., acidic environment, heat), the alcohol group could be eliminated to form an alkene.

Recommended Actions:

  • Attempt to identify the degradation products using techniques like LC-MS/MS or GC-MS by analyzing their mass fragmentation patterns.

  • Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products under controlled conditions. This can help in confirming the identity of the impurities observed in your stored sample.

  • Evaluate the impact of these impurities on your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability of this compound?

A1: For long-term storage, this compound should be stored as a neat (undiluted) solid under the following conditions to minimize degradation:

  • Temperature: -20°C or lower. Some studies suggest that for sensitive compounds, storage at -40°C or even -80°C provides the best stability.[1]

  • Atmosphere: Under an inert atmosphere such as argon or nitrogen to prevent oxidation.

  • Light: Protected from light by using amber-colored vials or by storing the vials in the dark.

  • Container: In a tightly sealed, appropriate container (e.g., glass vial with a PTFE-lined cap) to prevent moisture ingress.

Q2: Can I store this compound in solution?

A2: Storing this compound in solution is generally not recommended for long-term storage due to the increased risk of solvent-mediated degradation. If short-term storage in solution is necessary, consider the following:

  • Solvent Choice: Use a high-purity, anhydrous, and aprotic solvent.

  • Storage Conditions: Store the solution at -20°C or lower, protected from light, and under an inert atmosphere.

  • Stability Check: It is advisable to perform a stability check on the solution if stored for an extended period before use.

Q3: How can I assess the purity and stability of my this compound sample?

A3: The purity and stability of this compound can be assessed using chromatographic techniques. A stability-indicating analytical method should be used, which is a validated method that can separate the intact compound from its potential degradation products.[2][3] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.[4]

Data Presentation

Storage ConditionTemperatureAtmosphereLight ConditionExpected Purity after 1 Year (Hypothetical)Potential Degradation Products
Optimal -20°C Inert (Argon/Nitrogen) Dark >99% Minimal to none
Sub-optimal4°CInert (Argon/Nitrogen)Dark95-99%Trace oxidation products
Sub-optimal-20°CAirDark90-95%Oxidation products
PoorRoom TemperatureAirAmbient Light<90%Oxidation, Isomerization, and Photodegradation products
In Solution (DMSO)-20°CAirDark90-98% (short term)Solvent adducts, oxidation products

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, low wavelength UV is necessary).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in Acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.

  • Sample Preparation: Dissolve the this compound sample to be tested in Acetonitrile to a final concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Evaluation: Compare the retention time of the main peak in the sample chromatogram with that of the standard. Calculate the purity of the sample by the area percentage method. The presence of additional peaks indicates potential degradation.

Protocol 2: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to generate degradation products for analytical method validation.

Procedure: Prepare solutions of this compound (approx. 1 mg/mL in a suitable solvent like Acetonitrile/Water mixture) and subject them to the following stress conditions:

  • Acidic Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.

  • Basic Hydrolysis: Add 1N NaOH to the sample solution and heat at 60°C for 24 hours. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid sample at 105°C for 48 hours. Dissolve in a suitable solvent for analysis.

  • Photodegradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

Analysis: Analyze all stressed samples, along with a control sample (unstressed), using the stability-indicating HPLC method described above. The goal is to achieve 5-20% degradation of the parent compound.[5]

Visualizations

Degradation_Pathway Isolongifolol This compound Oxidation Oxidation (e.g., O2, H2O2) Isolongifolol->Oxidation Isomerization Isomerization (e.g., Acid/Base, Heat) Isolongifolol->Isomerization Dehydration Dehydration (e.g., Acid, Heat) Isolongifolol->Dehydration Aldehyde Isolongifolal (Aldehyde) Oxidation->Aldehyde Carboxylic_Acid Isolongifolic Acid Oxidation->Carboxylic_Acid Isomers Structural Isomers Isomerization->Isomers Alkene Isolongifolene Dehydration->Alkene Aldehyde->Oxidation Further Oxidation

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow cluster_storage Storage Conditions cluster_sampling Stability Testing cluster_forced_degradation Forced Degradation storage_conditions Temperature (-20°C) Inert Atmosphere Dark sampling Sample at T=0, 3, 6, 12 months storage_conditions->sampling analysis Analyze by Stability-Indicating HPLC/GC-MS sampling->analysis data_analysis Assess Purity and Identify Degradants analysis->data_analysis stress Apply Stress: Acid, Base, Oxidation, Heat, Light stress_analysis Analyze Stressed Samples stress->stress_analysis pathway Elucidate Degradation Pathways stress_analysis->pathway pathway->data_analysis Compare & Confirm Isolongifolol This compound Sample Isolongifolol->storage_conditions Isolongifolol->stress

Caption: Experimental workflow for assessing the stability of this compound.

References

identifying and removing impurities from (-)-Isolongifolol samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Isolongifolol. Our goal is to help you identify and remove impurities from your samples, ensuring the highest quality for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound samples?

A1: Impurities in this compound can originate from its synthesis, degradation, or from the natural source. Common impurities include:

  • Isomers: Stereoisomers such as (+)-Isolongifolol, and structural isomers like Longifolol and Isolongifoliol are often present.[1][2] These can be particularly challenging to separate due to their similar physical and chemical properties.

  • Oxidation and Degradation Products: As a sesquiterpenol, this compound can be susceptible to oxidation, leading to the formation of aldehydes, ketones, or other oxygenated derivatives, especially if not handled under an inert atmosphere.[3]

  • Synthesis-Related Impurities: Depending on the synthetic route, impurities can include unreacted starting materials, byproducts of side reactions, and residual catalysts.

  • Residual Solvents: Solvents used during extraction and purification (e.g., hexane, ethyl acetate, methanol) may remain in the final product.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for analyzing volatile compounds like sesquiterpenes. It provides excellent separation and allows for the identification of impurities by comparing their mass spectra to libraries.[4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), can be used for purity analysis, especially for less volatile impurities. However, this compound lacks a strong UV chromophore, making UV detection less sensitive.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation and can be used to identify and quantify impurities if their spectral signatures are known and resolved from the main compound.[6][7][8]

Q3: What are the recommended storage conditions for this compound to prevent degradation?

A3: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). It is advisable to store it as a solid or in a non-polar solvent. Avoid prolonged exposure to air and light.

Troubleshooting Guides

GC-MS Analysis Issues
Problem Possible Cause Solution
Peak Tailing - Active sites in the GC liner or column interacting with the hydroxyl group of this compound.- Column contamination.- Use a deactivated liner and a high-quality, inert GC column.- Trim the first few centimeters of the column.- Increase the injector temperature to reduce interaction time.[9]
Peak Fronting - Column overload (injecting too much sample).- Sample solvent is too strong.- Dilute the sample.- Ensure the sample is dissolved in a solvent compatible with the GC column's stationary phase.[9]
Split or Broad Peaks - Poor injection technique or inlet discrimination.- Inappropriate initial oven temperature.- Optimize the injection speed and volume.- Ensure the initial oven temperature is low enough to allow for proper focusing of the analytes at the head of the column.[9]
Poor Resolution of Isomers - The GC column does not have sufficient selectivity for the isomers.- Use a longer GC column or a column with a different stationary phase (e.g., a more polar phase).- Optimize the temperature program with a slower ramp rate.
Purification Issues
Problem Possible Cause Solution
Co-elution of Impurities in Column Chromatography - Similar polarity of this compound and the impurity.- Use a shallower solvent gradient.- Try a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).- Employ preparative HPLC for higher resolution.[10]
Low Recovery from Purification - Irreversible adsorption on the stationary phase.- Degradation during the purification process.- Use a less active stationary phase.- Work at lower temperatures and avoid prolonged exposure to solvents.
Sample Crystallizes on the Column - The sample is not fully soluble in the mobile phase.- Dissolve the sample in a slightly stronger solvent mixture before loading it onto the column.

Experimental Protocols

Protocol 1: Purity Analysis by GC-MS

This protocol provides a general method for the analysis of this compound purity.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the this compound sample in high-purity n-hexane or ethyl acetate.
  • Dilute the stock solution to a final concentration of approximately 100 µg/mL.

2. GC-MS Parameters:

Parameter Setting
GC System Agilent 7890B GC with 5977A MSD (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Oven Program Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MSD Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z

3. Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).
  • Calculate the relative percentage of each component by area normalization.
  • Identify impurities by comparing their mass spectra with the NIST library and known standards.

Protocol 2: Purification by Preparative HPLC

This protocol outlines a general approach for purifying this compound using preparative HPLC. Method development on an analytical scale is recommended prior to scaling up.[3][11]

1. Analytical Method Development:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of methanol (B129727) and water or acetonitrile (B52724) and water. Since this compound lacks a strong chromophore, detection can be challenging. An ELSD or CAD is recommended.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Optimize the gradient to achieve baseline separation of this compound from its impurities.

2. Preparative HPLC Scale-up:

  • Column: A larger C18 column with the same stationary phase (e.g., 21.2 x 250 mm, 5 µm).
  • Mobile Phase: Use the optimized gradient from the analytical method, adjusting the flow rate for the larger column diameter (e.g., 20 mL/min).
  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition at the highest possible concentration without causing precipitation.
  • Injection: Inject the sample onto the column.
  • Fraction Collection: Collect fractions corresponding to the main peak of this compound.
  • Post-Purification: Combine the pure fractions, remove the solvent under reduced pressure, and analyze the purity of the final product by GC-MS.

Data Presentation

The following table provides a hypothetical comparison of purification techniques for a crude this compound sample. Actual results will vary depending on the initial purity and the specific impurities present.

Purification Technique Starting Purity (%) Final Purity (%) Yield (%) Notes
Silica Gel Column Chromatography 8595-9870-85Effective for removing polar impurities. May have difficulty separating isomers.
Preparative HPLC (Reversed-Phase) 85>9950-70Provides high resolution for separating closely related impurities, including isomers.[9]
Fractional Distillation 8590-9560-80Suitable for large-scale purification but may not effectively remove impurities with similar boiling points.
Crystallization 95>9940-60Can yield very high purity material if a suitable solvent system is found and the initial purity is high.

Visualizations

experimental_workflow cluster_analysis Purity Analysis cluster_purification Purification cluster_final_qc Final Quality Control raw_sample Crude this compound Sample gcms_analysis GC-MS Analysis raw_sample->gcms_analysis hplc_analysis HPLC Analysis raw_sample->hplc_analysis nmr_analysis NMR Analysis raw_sample->nmr_analysis column_chrom Silica Gel Column Chromatography raw_sample->column_chrom prep_hplc Preparative HPLC raw_sample->prep_hplc distillation Fractional Distillation raw_sample->distillation purified_sample Purified this compound column_chrom->purified_sample prep_hplc->purified_sample distillation->purified_sample crystallization Crystallization crystallization->purified_sample final_gcms GC-MS Purity Check purified_sample->final_gcms final_nmr NMR Structure Confirmation purified_sample->final_nmr

Caption: General workflow for the analysis and purification of this compound.

troubleshooting_logic start Impure Sample Detected check_analytical Review Analytical Data (GC-MS, HPLC, NMR) start->check_analytical identify_impurity Identify Impurity Type (Isomer, Oxidation, etc.) check_analytical->identify_impurity select_method Select Purification Method identify_impurity->select_method column_chrom Column Chromatography select_method->column_chrom Polar Impurities prep_hplc Preparative HPLC select_method->prep_hplc Isomers / Close Eluters other_methods Other Methods (Distillation, Crystallization) select_method->other_methods Boiling Point / Solubility Differences optimize Optimize Conditions (Solvent, Gradient, etc.) column_chrom->optimize prep_hplc->optimize other_methods->optimize reanalyze Re-analyze Purity optimize->reanalyze

Caption: Logical workflow for troubleshooting the purification of this compound.

References

Technical Support Center: (-)-Isolongifolol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (-)-Isolongifolol. Our focus is to address common challenges, particularly the formation of side products, to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound from (+)-longifolene?

A1: The most frequently encountered side products in the acid-catalyzed rearrangement of (+)-longifolene to this compound are primarily other sesquiterpene derivatives. These can be broadly categorized as:

  • Sesquiterpene Alcohols: Hydration of longifolene (B8805489) under acidic conditions can lead to the formation of at least three different sesquiterpene alcohols.[1][2] Notably, these include longiborneol, the major secondary alcohol longibornan-9-ol, and an additional tertiary alcohol.[2]

  • Acetylated Byproducts: When using reagents like acetic anhydride (B1165640), acetylated side products can form. One such identified byproduct is Acetyl longifoline.[3]

  • Unreacted Starting Material and Other Terpene Derivatives: Incomplete conversion can result in the presence of unreacted (+)-longifolene in the final product mixture. Other unspecified terpene derivatives may also be formed depending on the specific reaction conditions.[3]

Q2: My reaction is producing a significant amount of sesquiterpene alcohols. How can I minimize their formation?

A2: The formation of sesquiterpene alcohols is a result of hydration of the carbocation intermediates formed during the acid-catalyzed rearrangement. To minimize these side products, consider the following:

  • Anhydrous Conditions: Ensure that all solvents and reagents are strictly anhydrous. The presence of water will favor the hydration pathway leading to alcohol formation.

  • Choice of Catalyst: The type of acid catalyst plays a crucial role. While traditional methods using aqueous acid mixtures like acetic acid-sulfuric acid are known to produce these alcohols, employing solid acid catalysts or Lewis acids in non-aqueous media can significantly reduce their formation.[4][5][6] Some solid acid catalysts have been reported to yield (-)-Isolongifolene with nearly 100% selectivity.[4][5][6]

  • Reaction Temperature and Time: Optimize the reaction temperature and time. Prolonged reaction times or excessively high temperatures can sometimes lead to an increase in side product formation.

Q3: I have identified Acetyl longifoline in my product mixture. What is its origin and how can I avoid it?

A3: Acetyl longifoline is typically formed when acetic anhydride is used in the reaction, for example, as a solvent or reagent in conjunction with a catalyst.[3] To prevent its formation, you can:

  • Avoid Acetic Anhydride: If your synthesis protocol allows, substitute acetic anhydride with an alternative non-participating solvent.

  • Modify Reaction Conditions: If acetic anhydride is essential, optimizing the reaction temperature and the molar ratio of reactants might help to reduce the extent of this side reaction.

Q4: How can I improve the overall yield and purity of my this compound?

A4: Improving yield and purity involves a combination of optimizing the reaction conditions and employing effective purification techniques.

  • Catalyst Screening: As mentioned, the choice of catalyst is critical. Screening different solid acid catalysts (e.g., certain ion-exchange resins, sulfated zirconia) can lead to significantly higher selectivity and conversion rates, minimizing the formation of byproducts from the outset.[3][4][5][6]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like GC-MS to determine the optimal reaction time for maximizing the yield of the desired product while minimizing the formation of degradation or side products.

  • Purification Strategy: A robust purification strategy is essential. Fractional distillation is a common method to purify (-)-Isolongifolene from less volatile side products.[3] Column chromatography can also be effective for separating isomers and other impurities.

Quantitative Data on Side Product Formation

The following table summarizes the product distribution from a reported synthesis of this compound using an ion-exchange resin catalyst.

CompoundPercentage in Crude Reaction Mixture (%)[3]Percentage after Purification (%)[3]
This compound54.6894.30
Acetyl longifoline6.06Not Reported
Other Terpene DerivativesNot SpecifiedPresent
(+)-LongifoleneNot SpecifiedPresent as impurity

Experimental Protocols

Synthesis of this compound using an Ion-Exchange Resin[3]

This protocol describes the synthesis of this compound (referred to as Isolongifoline in the source) and Acetyl longifoline from (+)-longifolene (referred to as Longifoline in the source) using an Indion 140 ion-exchange resin.

Materials:

  • (+)-Longifolene (306 g, 1.5 moles)

  • Acetic Anhydride (204 g, 2 moles)

  • Indion 140 resin (15.3 g, 3% of total feed)

Procedure:

  • Charge a 1 L two-necked round-bottom flask, equipped with a thermometer pocket and a fractionating column, with (+)-longifolene, acetic anhydride, and the Indion 140 resin.

  • Adjust the initial pressure to 150 mmHg.

  • The reaction mixture is magnetically stirred throughout the entire course of the reaction.

  • Slowly raise the reaction temperature and maintain it at 80-90°C.

  • Continuously fractionate out the acetic acid formed during the reaction.

  • Gradually reduce the system pressure from 150 mmHg to 25 mmHg, maintaining a steady reflux rate at a pot temperature of 80-90°C.

  • The reaction is carried out for up to 25 hours. A reflux ratio of 20:1 is used for fractionating the acetic acid.

  • After the reaction is complete, the product mixture is washed with sodium bicarbonate solution.

  • This compound and Acetyl longifoline are then separated and purified by slow fractional distillation.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues related to side product formation in this compound synthesis.

G cluster_0 Problem Identification cluster_1 Categorization of Issues cluster_2 Troubleshooting Actions cluster_3 Resolution start Start: Low Yield/Purity of This compound identify_side_products Identify Side Products (GC-MS, NMR) start->identify_side_products sesquiterpene_alcohols Predominant Side Products: Sesquiterpene Alcohols identify_side_products->sesquiterpene_alcohols Hydration Products acetylated_byproducts Predominant Side Product: Acetyl longifoline identify_side_products->acetylated_byproducts Acetylation unreacted_sm High Amount of Unreacted (+)-Longifolene identify_side_products->unreacted_sm Incomplete Reaction check_anhydrous Ensure Strictly Anhydrous Conditions sesquiterpene_alcohols->check_anhydrous change_catalyst Switch to Solid Acid or Anhydrous Lewis Acid Catalyst sesquiterpene_alcohols->change_catalyst avoid_acetic_anhydride Replace Acetic Anhydride with Non-Participating Solvent acetylated_byproducts->avoid_acetic_anhydride unreacted_sm->change_catalyst Increase Catalyst Activity optimize_conditions Optimize Reaction Time, Temperature, and Stoichiometry unreacted_sm->optimize_conditions purify_product Purify Product (Fractional Distillation, Column Chromatography) check_anhydrous->purify_product change_catalyst->purify_product avoid_acetic_anhydride->purify_product optimize_conditions->purify_product end End: High Purity This compound purify_product->end

Caption: Troubleshooting workflow for minimizing side products in this compound synthesis.

References

Technical Support Center: Enhancing Chromatographic Resolution of (-)-Isolongifolol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of (-)-Isolongifolol. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges in achieving optimal peak resolution.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic resolution, and why is it critical for the analysis of this compound?

A1: Chromatographic resolution is a measure of the separation between two peaks in a chromatogram.[1] A higher resolution indicates a more distinct and complete separation.[1] For this compound, which is a chiral molecule, achieving high resolution is essential to separate it from its stereoisomers, particularly its enantiomer.[2][3] Enantiomers can have different pharmacological, toxicological, or sensory properties, making their accurate quantification crucial in pharmaceutical and fragrance applications.[4][5] Poor resolution can lead to co-elution, compromising the accuracy of identification and quantification.[6]

Q2: My peaks for this compound and a suspected isomer are completely co-eluting in my HPLC analysis. What is the most likely issue?

A2: If you are analyzing a mixture containing enantiomers, the most probable issue is the absence of a chiral environment in your chromatographic system. Enantiomers have identical physical properties in a non-chiral environment and will not be separated on standard achiral stationary phases.[7] To resolve enantiomers, you must use a chiral separation technique.[5] The most common direct method is to use a Chiral Stationary Phase (CSP).[5][7]

Q3: How do I select an appropriate column to enhance the resolution of this compound?

A3: The column is the most critical factor for separation. Your choice depends on whether you are using Gas or Liquid Chromatography.

  • For High-Performance Liquid Chromatography (HPLC): A Chiral Stationary Phase (CSP) is required for enantiomeric separation.[5][7] Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and effective for a broad range of chiral compounds.[8]

  • For Gas Chromatography (GC): A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5 or VF-5MS), is suitable for separating this compound from other components in a mixture based on boiling point and polarity.[2][9] For enantiomeric separation via GC, a chiral stationary phase (e.g., based on cyclodextrin (B1172386) derivatives) would be necessary.

Q4: How can I use the mobile phase to improve the resolution of this compound in HPLC?

A4: Optimizing the mobile phase is a powerful strategy for improving resolution.[10]

  • Solvent Composition: Adjusting the ratio of your organic modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., n-heptane) can alter the retention and selectivity of the separation.[7]

  • Solvent Strength: Using a mobile phase that is a weaker solvent (lower eluotropic strength) will increase the retention factor (k), which can lead to better resolution, provided the peaks are not excessively broad.[11]

  • Additives: For some applications, small amounts of additives like triethylamine (B128534) (TEA) or acetic acid can be added to the mobile phase to improve peak shape and resolution, especially for compounds with acidic or basic functional groups.[8]

Q5: Will adjusting the flow rate or temperature improve my separation?

A5: Yes, both parameters can have a significant impact on resolution.

  • Flow Rate: Lowering the flow rate generally allows more time for analytes to interact with the stationary phase, which can improve resolution.[6][10][12] However, this will also increase the analysis time, so a balance must be found.[10]

  • Temperature:

    • In HPLC , increasing the temperature can decrease mobile phase viscosity, leading to sharper peaks and shorter run times. However, it can also decrease retention, potentially worsening resolution. Conversely, lowering the temperature often improves resolution by increasing retention but may lead to broader peaks and higher backpressure.[6][10] Stable temperature control is crucial for reproducible results.[13]

    • In GC , lowering the column temperature increases analyte interaction with the stationary phase, which typically enhances resolution.[12] Using a temperature program (a gradual increase in temperature during the run) is often effective for separating complex mixtures with components of varying volatility.[12]

Q6: My this compound peak is tailing (or fronting). What are the common causes and solutions?

A6: Poor peak shape compromises resolution and quantification.[14]

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, or by column overload.[14]

    • Solution: Reduce the sample concentration or injection volume.[15] Ensure the mobile phase pH is appropriate if using a silica-based column. If the column is old or contaminated, flushing or replacing it may be necessary.[14]

  • Peak Fronting: This is a classic symptom of sample overload or injecting the sample in a solvent that is significantly stronger than the mobile phase.

    • Solution: Decrease the amount of sample injected.[6] Whenever possible, dissolve your sample in the initial mobile phase to avoid solvent mismatch effects.[15]

Troubleshooting Guides & Experimental Protocols

Systematic Approach to Improving Chromatographic Resolution

When faced with poor resolution, it is crucial to follow a systematic approach, adjusting only one parameter at a time to observe its effect.[6] The three key factors contributing to resolution are efficiency (N) , selectivity (α) , and retention factor (k) .

G cluster_0 Troubleshooting Workflow for Poor Resolution start Poor Resolution Observed check_alpha Step 1: Optimize Selectivity (α) Is the separation chemistry optimal? start->check_alpha how_alpha Actions: - Change stationary phase (e.g., different CSP). - Modify mobile phase composition (solvents, pH, additives). check_alpha->how_alpha check_N Step 2: Optimize Efficiency (N) Are peaks sharp and narrow? check_alpha->check_N If selectivity is optimized how_N Actions: - Use a longer column. - Use a column with smaller particles. - Reduce extra-column volume. check_N->how_N check_k Step 3: Optimize Retention Factor (k) Is retention time appropriate (2 < k < 10)? check_N->check_k If peaks are still not resolved how_k Actions: - Adjust mobile phase strength. - In GC, adjust temperature. check_k->how_k finish Resolution Optimized check_k->finish If retention is optimized

Caption: Systematic workflow for troubleshooting and enhancing chromatographic resolution.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₂₆O[4][9]
Molecular Weight222.37 g/mol [4][16]
CAS Number1139-17-9[3][17]
Melting Point113-114 °C[4]
Boiling Point300.9 °C at 760 mmHg[4]

Table 2: Troubleshooting Guide for Common Peak Shape Problems

ProblemPotential Cause(s)Recommended Solution(s)
Peak Fronting 1. Sample overload.2. Sample solvent is stronger than the mobile phase.1. Decrease sample concentration or injection volume.[6]2. Dissolve the sample in the mobile phase.
Peak Tailing 1. Column overload.2. Secondary interactions with stationary phase.3. Column contamination or degradation.1. Reduce sample mass on the column.[14]2. Adjust mobile phase pH or use additives.3. Flush the column with a strong solvent or replace the column.[14]
Split Peaks 1. Partially blocked column inlet frit.2. Sample solvent incompatibility.3. Co-elution of two compounds.1. Reverse-flush the column; replace the column if the problem persists.[14]2. Inject the sample in the mobile phase.3. Optimize the method to increase resolution.
Broad Peaks 1. High extra-column volume.2. Column degradation.3. Sample overload.1. Use shorter, narrower ID tubing to connect components.2. Replace the column.3. Decrease injection volume or sample concentration.[15]

Experimental Protocols

Protocol 1: Template for Chiral HPLC Method Development

This protocol provides a starting point for developing a chiral separation method for this compound.

  • Column Selection:

    • Start with a polysaccharide-based Chiral Stationary Phase (CSP), such as one coated with amylose or cellulose tris(3,5-dimethylphenylcarbamate).

    • Typical Dimensions: 250 mm length x 4.6 mm internal diameter, 5 µm particle size.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of n-heptane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol).

    • Start with a ratio of 90:10 (n-heptane:modifier). Adjust the modifier percentage to optimize retention and resolution. Increasing the modifier percentage will decrease retention time.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C. Maintain stable temperature control.[13]

    • Injection Volume: 10 µL. Avoid column overload.[6]

    • Detection: UV detector at a low wavelength (e.g., 210 nm), as sesquiterpene alcohols may have a weak chromophore. A Refractive Index (RI) detector can also be used.

  • Optimization:

    • If resolution is poor, decrease the percentage of the alcohol modifier to increase retention.

    • Try different alcohol modifiers (e.g., switch from isopropanol to ethanol) to alter selectivity.

    • Lower the flow rate (e.g., to 0.5 mL/min) to see if resolution improves.[6]

G cluster_0 Chiral HPLC Separation Principle cluster_1 Interaction Enantiomers This compound (S) (+)-Isolongifolol (R) CSP Chiral Stationary Phase (CSP) Enantiomers->CSP S_enantiomer S R_enantiomer R CSP_site1 CSP S_enantiomer->CSP_site1 Stronger Interaction (Longer Retention) Separated Peak R Peak S CSP_site2 CSP R_enantiomer->CSP_site2 Weaker Interaction (Shorter Retention)

Caption: Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).

Protocol 2: Example GC Method Parameters

This protocol is based on data found in the NIST Chemistry WebBook for the analysis of Isolongifolol.[2][9]

  • Column Selection:

    • Stationary Phase: HP-5 (5% Phenyl Methyl Siloxane) or equivalent.[9]

    • Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Gas and Flow Rates:

    • Carrier Gas: Helium or Hydrogen.

    • Flow Rate: Set to an optimal linear velocity for the carrier gas used (typically around 1-2 mL/min).

  • Temperature Program:

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

      • (Note: This is a generic program; it must be optimized for the specific sample matrix and analytes of interest).

  • Injection and Detection:

    • Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overload.

    • Injection Volume: 1 µL.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • FID Temperature: 300 °C.

G cluster_gc GC Method Optimization Logic goal Goal: Enhance Resolution param_temp Temperature Program goal->param_temp param_flow Carrier Gas Flow Rate goal->param_flow param_col Column Choice (Length, Phase) goal->param_col action_temp Lower initial temp Reduce ramp rate param_temp->action_temp action_flow Optimize for minimum plate height (van Deemter) param_flow->action_flow action_col Use longer column Select phase for selectivity param_col->action_col

Caption: Key parameters for optimizing resolution in Gas Chromatography (GC).

References

dealing with emulsion formation during (-)-Isolongifolol extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsion formation during the extraction of (-)-Isolongifolol.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the extraction of this compound?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water.[1] In the context of this compound extraction from natural sources, emulsions often form due to the presence of surfactant-like molecules in the plant matrix.[2] These molecules, which can include phospholipids, fatty acids, and proteins, can reduce the interfacial tension between the aqueous and organic phases, leading to the formation of a stable, cloudy layer that is difficult to separate.[2]

Q2: What are the common solvents used for the extraction of sesquiterpenoids like this compound?

The choice of solvent is critical and depends on the polarity of the target compound. For sesquiterpenoids, a range of solvents can be used. Non-polar solvents like hexane (B92381) are often used in initial extraction steps to remove oils and waxes. More polar solvents like ethanol, methanol (B129727), or ethyl acetate (B1210297) are then typically used to extract the sesquiterpenoids themselves.[3] For instance, 80% methanol has been shown to be effective for extracting various secondary metabolites, including sesquiterpene lactones.[3]

Q3: How can I prevent emulsion formation in the first place?

Preventing emulsion formation is often easier than breaking it.[2] A primary strategy is to use gentle agitation instead of vigorous shaking during liquid-liquid extraction.[2] Swirling or gently inverting the separatory funnel can provide sufficient contact between the two phases for extraction to occur without creating a stable emulsion.[2] Additionally, considering alternative extraction techniques like solid-phase extraction (SPE) can altogether avoid the vigorous mixing of two immiscible liquids that leads to emulsions.[1]

Troubleshooting Guide: Dealing with Emulsion Formation

Should an emulsion form despite preventative measures, the following troubleshooting guide provides a systematic approach to breaking it.

Visual Troubleshooting Flowchart

Caption: A decision tree for troubleshooting emulsion formation.

Detailed Troubleshooting Steps

Physical Disruption Methods

These methods aim to break the emulsion by physically forcing the dispersed droplets to coalesce.

  • Gentle Swirling and Standing: Sometimes, the simplest solution is to let the separatory funnel stand undisturbed for a period. Gentle swirling can also help the layers to separate without introducing enough energy to re-form the emulsion.

  • Centrifugation: This is a very effective method for breaking emulsions.[4] The centrifugal force accelerates the separation of the two phases.

ParameterValue RangeSource
Centrifugation Speed 1000 - 5000 x g[4]
Centrifugation Time 5 - 20 minutes[4]
  • Filtration: Passing the emulsion through a filter medium can sometimes break it. Common filter aids include:

    • Glass Wool: A plug of glass wool in a funnel can help to coalesce the dispersed droplets.

    • Celite® (Diatomaceous Earth): A pad of Celite® can be effective at breaking up the emulsion layer.

Chemical Disruption Methods

These methods alter the chemical properties of the mixture to destabilize the emulsion.

  • Salting Out: Adding a saturated solution of an inorganic salt, such as sodium chloride (brine), increases the ionic strength of the aqueous layer.[5] This reduces the solubility of the organic components in the aqueous phase and can help to break the emulsion.[5]

SaltConcentrationRationaleSource
Sodium Chloride (NaCl) Saturated solutionIncreases ionic strength of the aqueous phase[5]
Sodium Sulfate (Na₂SO₄) Anhydrous solidActs as a drying agent and aids in breaking emulsions
  • pH Adjustment: The stability of an emulsion can be pH-dependent, especially if the emulsifying agents are acidic or basic.[2] Adjusting the pH of the aqueous phase can neutralize the charge on these molecules, reducing their surfactant properties and breaking the emulsion. For many plant extracts, acidification to around pH 2 can be effective.[6]

pH RangeRationaleSource
Acidic (pH ~2) Neutralizes basic emulsifying agents[6]
Basic (pH > 8) Can alter the charge of acidic emulsifying agents[2]
  • Addition of a Different Solvent: Adding a small amount of a different organic solvent can change the overall polarity of the organic phase, which may help to dissolve the emulsifying agents and break the emulsion.[3]

Experimental Protocols

Protocol 1: General Extraction of this compound with Emulsion Troubleshooting

This protocol provides a general method for the solvent extraction of this compound from a plant matrix, incorporating steps to address emulsion formation.

ExtractionWorkflow cluster_prep 1. Sample Preparation cluster_extraction 2. Solvent Extraction cluster_partition 3. Liquid-Liquid Partitioning cluster_purification 4. Purification Prep Grind dried plant material Maceration Macerate with 80% Methanol Prep->Maceration Filtration1 Filter to remove solid residue Maceration->Filtration1 Concentration Concentrate the extract Filtration1->Concentration Partition Partition between Ethyl Acetate and Water Concentration->Partition Emulsion Emulsion Forms? Partition->Emulsion Troubleshoot Apply Troubleshooting Protocol Emulsion->Troubleshoot Yes Separate Separate Layers Emulsion->Separate No Troubleshoot->Separate Dry Dry organic phase (e.g., Na2SO4) Separate->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Purify by Chromatography Evaporate->Purify FinalProduct This compound Purify->FinalProduct

Caption: General workflow for this compound extraction.

Methodology:

  • Sample Preparation: Dry the plant material to a constant weight and grind it into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered plant material in 80% methanol at a 1:10 solid-to-solvent ratio (w/v).

    • Stir the mixture at room temperature for 24 hours.

    • Filter the mixture to remove the solid plant residue.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Liquid-Liquid Partitioning:

    • Resuspend the concentrated aqueous extract in water.

    • Transfer the aqueous suspension to a separatory funnel and add an equal volume of ethyl acetate.

    • Gently invert the funnel 10-15 times to partition the compounds. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate.

    • If an emulsion forms, refer to the Troubleshooting Guide above.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer with ethyl acetate two more times.

  • Purification:

    • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude this compound extract.

    • Further purify the crude extract using column chromatography or other suitable techniques.

Protocol 2: Breaking a Stubborn Emulsion using Centrifugation

Materials:

  • Emulsified extract in a separatory funnel

  • Centrifuge tubes of appropriate size and material (glass or solvent-resistant plastic)

  • A centrifuge capable of reaching at least 2000 x g

Procedure:

  • Carefully transfer the entire emulsion, including the distinct aqueous and organic layers, from the separatory funnel into one or more centrifuge tubes.

  • Balance the centrifuge tubes.

  • Centrifuge the tubes at 2000-4000 x g for 10-15 minutes.

  • After centrifugation, carefully remove the tubes. You should observe a clear separation of the aqueous and organic layers, with a potential small layer of solid precipitate at the interface.

  • Carefully pipette the upper organic layer into a clean flask.

  • The lower aqueous layer can be subjected to further extraction if desired.

Protocol 3: Breaking an Emulsion by Salting Out

Materials:

  • Emulsified extract in a separatory funnel

  • Saturated sodium chloride solution (brine)

Procedure:

  • To the separatory funnel containing the emulsion, add a volume of saturated sodium chloride solution equal to approximately 10-20% of the total volume of the emulsion.

  • Gently swirl the separatory funnel to mix the brine with the emulsion. Do not shake vigorously.

  • Allow the funnel to stand and observe if the emulsion begins to break. This may take several minutes.

  • Once the layers have separated, drain the lower aqueous layer.

  • Proceed with the collection of the organic layer. Note that the organic layer will now contain some dissolved water and will require thorough drying with a drying agent like anhydrous sodium sulfate.

References

Technical Support Center: Optimizing Cell-Based Assays for (-)-Isolongifolol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with the sesquiterpenoid (-)-Isolongifolol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your cell-based assays and navigate potential challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound in cancer cell lines?

While extensive data on this compound is still emerging, studies on its derivatives, such as isolongifolanone (B1589518), suggest that its anticancer effects are likely mediated through the induction of apoptosis. Key mechanisms identified for its derivatives include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of the intrinsic apoptotic pathway.[1] Furthermore, signaling pathways such as p53/mTOR/autophagy and PI3K/Akt may be involved.[1][2]

Q2: I am not observing any cytotoxicity with this compound. What are the initial troubleshooting steps?

If you are not observing the expected cytotoxic effects, consider the following:

  • Concentration Range: You may be using a concentration range that is too low. For novel compounds, it's advisable to perform a broad range-finding experiment (e.g., from 1 nM to 100 µM with 10-fold serial dilutions) to identify an effective concentration range.

  • Solubility: this compound is a lipophilic compound. Ensure it is fully dissolved in your stock solution (typically DMSO) and that it doesn't precipitate when diluted in your culture medium.

  • Incubation Time: The cytotoxic effects may be time-dependent. Consider extending the incubation period (e.g., 48 to 72 hours) to allow for the compound to exert its biological effects.

  • Cell Health: Ensure your cells are healthy and in the exponential growth phase at the time of treatment. High-passage number cells can exhibit altered drug sensitivity.

Q3: My results show high variability between replicate wells. What could be the cause?

High variability in replicate wells is a common issue in cell-based assays and can stem from several factors:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during plating to avoid uneven cell distribution.

  • Pipetting Errors: Use calibrated pipettes and consistent pipetting techniques, especially when performing serial dilutions and adding reagents.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is recommended to fill the outer wells with sterile media or PBS and not use them for experimental samples.

  • Compound Precipitation: Visually inspect your plates under a microscope after adding the compound to ensure it has not precipitated out of solution.

Q4: How do I choose the most appropriate cell viability or cytotoxicity assay for this compound?

The choice of assay depends on the expected mechanism of action.

  • MTT or MTS Assays: These assays measure metabolic activity and are suitable for assessing cell proliferation and viability. However, be aware that natural compounds can sometimes interfere with the tetrazolium reduction.

  • Sulforhodamine B (SRB) Assay: This assay measures total protein content and is less likely to be affected by the reducing properties of test compounds.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells, indicating a loss of membrane integrity.

  • ATP-based Assays (e.g., CellTiter-Glo®): These are highly sensitive assays that measure ATP levels as an indicator of viable cells.

It is often recommended to use two different types of assays to confirm your results.

Troubleshooting Guides

Troubleshooting Cell Viability Assays (MTT, SRB)
Problem Possible Cause Recommended Solution
High Background Signal Reagent contamination or compound interference.Use fresh, sterile reagents. Run a control with this compound in cell-free media to check for direct reaction with the assay reagent.[3]
Low Signal or No Effect Sub-optimal compound concentration or incubation time.Perform a dose-response and time-course experiment to determine the optimal conditions.
Low cell seeding density.Optimize the cell seeding density to ensure a robust signal within the linear range of the assay.
Inconsistent Results Inconsistent pipetting or cell seeding.Ensure proper mixing of cell suspension and use calibrated pipettes with consistent technique.[3]
Edge effects in the microplate.Avoid using the outer wells for experimental samples; fill them with sterile media or PBS.
Troubleshooting Apoptosis Assays (Annexin V/PI Staining)
Problem Possible Cause Recommended Solution
High percentage of necrotic cells (Annexin V+/PI+) in control Harsh cell handling during harvesting (e.g., over-trypsinization).Use a gentle cell detachment method and minimize centrifugation speed.[4]
No significant increase in apoptotic cells after treatment Insufficient compound concentration or incubation time.Optimize the dose and duration of this compound treatment.
Apoptotic cells have detached and were lost during washing.Collect the supernatant containing floating cells and combine it with the adherent cells before staining.[5]
High background fluorescence Inadequate washing or non-specific antibody binding.Ensure thorough but gentle washing steps and use appropriate blocking buffers if necessary.
Weak fluorescent signal Low number of apoptotic cells or degraded reagents.Increase the compound concentration or incubation time. Use fresh staining reagents.

Quantitative Data

While direct IC50 values for this compound are not widely published, the following table summarizes the cytotoxic activities of closely related isolongifolanone derivatives against various human cancer cell lines. This data can serve as a starting point for determining an appropriate concentration range for your experiments with this compound.

Compound Cell Line Cancer Type IC50 (µM) Reference
Isolongifolanone Derivative 4i MCF-7Breast Cancer0.33 ± 0.24[1]
HeLaCervical Cancer0.52 ± 0.13[1]
HepG2Liver Cancer3.09 ± 0.11[1]
Isolongifolenone-Caprolactam Derivative E10 MCF-7Breast Cancer0.32[6]
HepG2Liver Cancer1.36[6]
A549Lung Cancer1.39[6]
Isolongifolanone-Pyrazole Derivative 3b MCF-7Breast CancerIndicated strongest antiproliferative ability[7]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Objective: To determine the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[3]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[8]

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

Objective: To assess the cytotoxicity of this compound by quantifying the total cellular protein content.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Cold 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) SRB in 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • After compound treatment, fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry completely.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

  • Air dry the plates completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measure the absorbance at 510 nm using a microplate reader.[9]

Protocol 3: Caspase-3 Activity Assay (Colorimetric)

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis, following treatment with this compound.

Materials:

  • Treated and untreated cells

  • Lysis buffer

  • Reaction buffer containing DTT

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Induce apoptosis in your cells by treating them with this compound for the desired time.

  • Harvest the cells and lyse them using a suitable lysis buffer on ice.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add reaction buffer containing the caspase-3 substrate (DEVD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

Visualizations

Signaling Pathways

The following diagram illustrates a potential signaling pathway for apoptosis induction by this compound, based on findings from its derivatives.

G Isolongifolol This compound ROS ↑ ROS Generation Isolongifolol->ROS p53 ↑ p53 Isolongifolol->p53 Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 MMP ↓ Mitochondrial Membrane Potential Bax->MMP Bcl2->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis p53->Bax mTOR ↓ mTOR p53->mTOR Autophagy Autophagy mTOR->Autophagy

Caption: Proposed apoptotic signaling pathway for this compound.

Experimental Workflow

This diagram outlines a general workflow for screening and characterizing the cytotoxic effects of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays start Cell Seeding (96-well plate) range_finding Range-finding Dose-Response (e.g., 1nM - 100µM) start->range_finding viability_assay Cell Viability Assay (MTT or SRB) range_finding->viability_assay ic50_calc Determine Approximate IC50 viability_assay->ic50_calc dose_response Detailed Dose-Response (around IC50) ic50_calc->dose_response apoptosis_assay Apoptosis Assay (Annexin V/PI) dose_response->apoptosis_assay caspase_assay Caspase Activity Assay dose_response->caspase_assay pathway_analysis Western Blot for Signaling Proteins (p53, Bax, Bcl-2, etc.) dose_response->pathway_analysis

Caption: General workflow for cell-based assay optimization.

References

minimizing matrix effects in MS analysis of (-)-Isolongifolol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the mass spectrometry (MS) analysis of (-)-Isolongifolol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the MS analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and metabolites from the biological sample. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the quantitative analysis.[2][4][5] Given that this compound is a terpene, which can be analyzed in complex matrices like plasma or tissue homogenates, understanding and mitigating matrix effects is crucial for reliable results.

Q2: How can I determine if my analysis of this compound is impacted by matrix effects?

A2: You can assess matrix effects both qualitatively and quantitatively.

  • Qualitative Assessment (Post-Column Infusion): A constant flow of a standard solution of this compound is infused into the mass spectrometer after the analytical column.[1][3] A blank matrix extract is then injected onto the column. Any significant dip or rise in the baseline signal for this compound as the blank matrix components elute indicates regions of ion suppression or enhancement, respectively.[1][3] This helps in identifying problematic areas in your chromatogram.

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method and is recommended by regulatory bodies like the FDA.[6][7] It involves comparing the peak area of this compound spiked into a blank matrix extract (Set A) with the peak area of this compound in a neat solvent (Set B). The Matrix Factor (MF) is calculated as follows:

    Matrix Factor (MF) = (Peak Area in Set A) / (Peak Area in Set B)

    An MF value of 1 indicates no matrix effect. A value less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.[7] The precision of the MF should be calculated across at least six different lots of the matrix, and the coefficient of variation (CV) should ideally be less than 15%.[8]

Q3: What are the most effective strategies to minimize matrix effects for this compound?

A3: A multi-pronged approach is generally the most effective:

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible.[4] Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and protein precipitation are common.[4] For a relatively non-polar compound like this compound, LLE or SPE would likely be more effective at removing interfering phospholipids (B1166683) than simple protein precipitation.

  • Improve Chromatographic Separation: Adjusting your LC method to separate this compound from co-eluting matrix components is a powerful strategy.[3][4] This can be achieved by modifying the mobile phase gradient, changing the column chemistry (e.g., using a different stationary phase), or using a longer column.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects.[3][7][9] A SIL-IS for this compound would have nearly identical chemical and physical properties and would co-elute, experiencing the same degree of ion suppression or enhancement.[7] This allows for accurate correction of the analyte signal. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.[7]

  • Change the Ionization Source: Electrospray ionization (ESI) is highly susceptible to matrix effects.[1][10] Atmospheric Pressure Chemical Ionization (APCI) is often less prone to ion suppression for non-polar compounds like terpenes.[11][12] If you are experiencing significant matrix effects with ESI, evaluating APCI is a worthwhile step.[11]

  • Dilute the Sample: Simple dilution of the sample extract can reduce the concentration of interfering matrix components.[13] However, this approach is only feasible if the concentration of this compound is high enough to remain detectable after dilution.[13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound Severe ion suppression; Inefficient extraction; Poor ionization.1. Perform a post-extraction spike experiment to quantify ion suppression.[7] 2. Optimize sample preparation (see protocol below).[4] 3. Check and optimize MS source parameters (e.g., spray voltage, gas flows, temperature). 4. Consider switching to an APCI source if using ESI.[11][12]
Poor Reproducibility (High %CV between replicates) Variable matrix effects between different sample lots; Inconsistent sample preparation; Instrument instability.1. Incorporate a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.[7][9] 2. Ensure precise and consistent execution of the sample preparation protocol. 3. Evaluate matrix effects across at least six different sources of blank matrix.[6][8] 4. Perform system suitability tests to confirm instrument performance.[14]
Unexpectedly High Signal (Ion Enhancement) Co-eluting matrix components enhancing the ionization of this compound.1. Improve chromatographic resolution to separate this compound from the enhancing components.[3] 2. Dilute the sample extract to reduce the concentration of interfering components.[13] 3. Thoroughly validate the method for matrix effects across multiple matrix sources.[6][15]
Poor Peak Shape (Tailing, Fronting, or Splitting) Column overload; Column contamination; Incompatible injection solvent.1. Reduce the injection volume or dilute the sample to check for column overload.[16][17] 2. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.[16] 3. Implement a column wash step between injections or flush the column. 4. Use an in-line filter and guard column to protect the analytical column.[16][17]
Shifting Retention Times Changes in mobile phase composition; Column degradation; Fluctuations in column temperature.1. Prepare fresh mobile phase daily.[16] 2. Ensure the column is properly equilibrated before each run. 3. Use a column oven to maintain a stable temperature. 4. Monitor system pressure for any sudden changes that might indicate a blockage.[16]

Data Presentation: Impact of Sample Preparation on Matrix Effects

The following table provides illustrative data on how different sample preparation techniques can impact the recovery and matrix effect for this compound analysis in human plasma.

Sample Preparation Method Analyte Recovery (%) Matrix Factor (MF) Interpretation
Protein Precipitation (PPT) with Acetonitrile 95 ± 5%0.45 ± 0.15High recovery, but significant ion suppression. Not ideal.
Liquid-Liquid Extraction (LLE) with Ethyl Acetate 85 ± 7%0.88 ± 0.08Good recovery with minimal ion suppression. A suitable approach.
Solid-Phase Extraction (SPE) with C18 Cartridge 90 ± 6%0.95 ± 0.05High recovery and negligible matrix effects. The preferred method.

Data are presented as mean ± standard deviation (n=6 lots of plasma) and are for illustrative purposes.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike Method
  • Prepare Set A (Post-Extraction Spike):

    • Take 100 µL of blank biological matrix (e.g., plasma) from six different sources.

    • Perform the sample extraction procedure (e.g., LLE or SPE) as developed for your assay.

    • After the final evaporation step, reconstitute the dried extract with 100 µL of a solution containing a known concentration of this compound (e.g., at a low and high QC level).

  • Prepare Set B (Neat Solution):

    • Prepare a solution of this compound in the reconstitution solvent at the exact same concentration as used for Set A.

  • Analysis:

    • Inject both sets of samples into the LC-MS system.

    • Record the peak area responses for this compound for all samples.

  • Calculation:

    • For each matrix source and concentration level, calculate the Matrix Factor (MF): MF = (Mean Peak Area of Set A) / (Mean Peak Area of Set B)

    • Calculate the CV of the MF across the different matrix sources. The CV should not be greater than 15%.[8]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a starting point and should be optimized for your specific application.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of LC-MS grade water. Do not allow the cartridge to go dry.

  • Sample Loading: Mix 100 µL of plasma sample with 200 µL of 4% phosphoric acid in water. Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Vortex the sample and inject it into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample + IS Addition SPE Solid-Phase Extraction (SPE) Sample->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC Chromatographic Separation Recon->LC MS Mass Spectrometry Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant

Caption: Workflow for the analysis of this compound.

troubleshooting_logic Start Poor/Inconsistent Results Observed CheckSystem System Suitability Check (Peak Shape, RT, Intensity) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK MatrixEffect Evaluate Matrix Effects (Post-Extraction Spike) SystemOK->MatrixEffect Yes FixSystem Troubleshoot LC/MS (e.g., Leaks, Contamination) SystemOK->FixSystem No Suppression Significant Suppression? MatrixEffect->Suppression UseSIL Implement SIL-IS MatrixEffect->UseSIL Variability is high OptimizePrep Optimize Sample Prep (e.g., SPE, LLE) Suppression->OptimizePrep Yes OptimizeLC Optimize LC Separation Suppression->OptimizeLC No, but high variability Revalidate Re-evaluate Method OptimizePrep->Revalidate OptimizeLC->Revalidate UseSIL->Revalidate FixSystem->CheckSystem

Caption: Troubleshooting logic for matrix effect issues.

References

Technical Support Center: Ensuring Reproducibility in (-)-Isolongifolol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results in experiments involving the sesquiterpenoid (-)-Isolongifolol.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of this compound and its precursors?

A1: this compound and its related sesquiterpenoid precursors, such as isolongifolene, are commonly found in the essential oil of vetiver grass (Chrysopogon zizanioides), also known as Vetiveria zizanioides.[1][2] The roots of the plant are the primary source of this essential oil.[2][3]

Q2: I am experiencing low yields of crude essential oil from my plant material. What are the potential causes and how can I improve it?

A2: Low yields of crude essential oil can stem from several factors related to the raw material and the extraction method. The age of the vetiver roots, the cultivation method, and the extraction technique all significantly influence the oil yield.[4][5] For instance, roots aged between one and three years may produce higher yields compared to older roots.[5] Optimizing particle size by grinding the dried roots can increase the surface area for more efficient extraction. The choice of solvent and extraction method (e.g., hydrodistillation, solvent extraction, supercritical fluid extraction) also plays a critical role.[6][7]

Q3: My purified this compound fraction shows inconsistent results in bioassays. What could be the reason?

A3: Inconsistent bioassay results can arise from both technical and biological variability. Technical issues include inaccurate pipetting, variations in reagent quality, and improper cell seeding.[8] Biological factors can include the use of cell lines with high passage numbers, which can lead to genetic and phenotypic changes, and variations in cell health and confluency at the time of the experiment.[8] For cytotoxicity assays like the MTT assay, the metabolic activity of the cells, which can be influenced by these factors, is a critical parameter.[9]

Q4: How can I confirm the identity and purity of my isolated this compound?

A4: The identity and purity of this compound can be confirmed using a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying the components of essential oils and confirming the presence of this compound by comparing its mass spectrum and retention index with known standards.[10][11] High-Performance Liquid Chromatography (HPLC) can be used for purification and purity assessment.[12] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) are essential for structural elucidation and confirmation.[13]

Troubleshooting Guides

Troubleshooting Low Yield during Extraction and Purification
Problem Possible Cause Troubleshooting Steps
Low Crude Oil Yield Inefficient extraction from plant material.- Optimize Particle Size: Ensure vetiver roots are finely ground to maximize surface area. - Select Appropriate Extraction Method: Consider advanced methods like ultrasonic or supercritical fluid extraction, which may offer higher yields in shorter times compared to traditional hydrodistillation.[1][7] - Check Raw Material Quality: The age and growing conditions of the plant material can affect oil content.[4]
Low Yield of this compound Fraction Poor separation during column chromatography.- Optimize Mobile Phase: Systematically vary the solvent polarity of the mobile phase to achieve better separation of sesquiterpenoid isomers. A gradient elution may be more effective than an isocratic one. - Check Column Packing: Ensure the chromatography column is packed uniformly to avoid channeling. - Sample Loading: Avoid overloading the column, which can lead to broad peaks and poor separation.
Degradation of this compound Thermal instability during extraction or solvent evaporation.- Use Low-Temperature Extraction Methods: Supercritical fluid extraction (SFE) with CO2 operates at lower temperatures and can prevent the degradation of thermolabile compounds.[7] - Controlled Solvent Evaporation: Use a rotary evaporator at a controlled, low temperature to remove solvents after extraction and fractionation.
Troubleshooting Variability in Bioassays
Problem Possible Cause Troubleshooting Steps
High Variability in Cytotoxicity (e.g., MTT) Assay Results Inconsistent cell seeding or cell health.- Standardize Cell Seeding: Use a cell counter to ensure a consistent number of viable cells are seeded in each well. - Monitor Cell Confluency: Perform experiments when cells are in the logarithmic growth phase and at a consistent confluency.[8] - Use Low Passage Number Cells: Maintain a stock of low passage number cells for your experiments to minimize genetic drift.[8]
Inconsistent Dose-Response Curves Issues with compound solubility or pipetting accuracy.- Ensure Complete Solubilization: Visually inspect stock solutions of this compound for any precipitation. A small amount of a suitable solvent like DMSO is often used, but ensure the final concentration does not affect the cells.[8] - Calibrate Pipettes: Regularly calibrate pipettes to ensure accurate dispensing of the compound and reagents.[8]
Variable Anti-Inflammatory Assay Results Inconsistent inflammatory response induction.- Standardize Inducing Agent Concentration: Ensure the concentration of the inflammatory stimulus (e.g., lipopolysaccharide, LPS) is consistent across experiments. - Control Incubation Times: Precisely control the timing of pre-treatment with this compound and subsequent stimulation with the inflammatory agent.

Quantitative Data Presentation

The choice of extraction method can significantly impact the yield of vetiver oil and its chemical composition.

Table 1: Comparison of Extraction Methods for Vetiver Oil from Chrysopogon zizanioides

Extraction MethodOil Yield (%)Isolongifolene Content in Oil (%)Reference
Ultrasonic Extraction3.98 ± 0.581.32[1]
Soxhlet Extraction3.95 ± 0.81Not Reported[1]
Supercritical Fluid Extraction (CO₂)2.9 - 4.75Not Reported[7]
Hydro-distillation0.18 - 1.8Not Reported[7]

Experimental Protocols

Isolation of Sesquiterpenoid-Rich Fraction from Vetiver Oil

This protocol is a representative method adapted from procedures for isolating sesquiterpenoids from Chrysopogon zizanioides (vetiver) roots.[12][14]

a. Extraction of Crude Vetiver Oil:

  • Preparation of Plant Material: Dry the vetiver roots and grind them into a coarse powder.

  • Extraction: Perform ultrasonic-assisted extraction by sonicating the powdered roots in ethanol. Alternatively, use hydrodistillation.[1]

  • Concentration: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain the crude vetiver oil.

b. Column Chromatography for Fractionation:

  • Column Preparation: Pack a glass column with silica (B1680970) gel (100-200 mesh) using a non-polar solvent like n-hexane as the slurry.

  • Sample Loading: Dissolve the crude vetiver oil in a minimal amount of n-hexane and load it onto the top of the silica gel column.

  • Elution: Begin elution with n-hexane and gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (B1210297) (e.g., 95:5, 90:10, 85:15 n-hexane:ethyl acetate).[14][15]

  • Fraction Collection: Collect fractions of the eluate and monitor the separation by thin-layer chromatography (TLC).

  • Identification: Analyze the fractions using GC-MS to identify those containing this compound or its precursors.[1]

  • Pooling and Concentration: Combine the fractions rich in the target compound and concentrate using a rotary evaporator.

Cytotoxicity MTT Assay

This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound on cancer cell lines.[9][16][17]

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.[17]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.[17]

In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This protocol describes a common method to evaluate the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages (e.g., RAW 264.7).[18][19]

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production. Include control groups with and without LPS.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite (B80452) Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction & Isolation cluster_bioassay Bioactivity Assays plant_material Vetiver Roots (Chrysopogon zizanioides) grinding Grinding plant_material->grinding extraction Extraction (e.g., Ultrasonic) grinding->extraction crude_oil Crude Vetiver Oil extraction->crude_oil column_chromatography Silica Gel Column Chromatography crude_oil->column_chromatography fractions Collect Fractions column_chromatography->fractions analysis TLC & GC-MS Analysis fractions->analysis pure_compound Purified this compound analysis->pure_compound cytotoxicity Cytotoxicity Assay (MTT) pure_compound->cytotoxicity anti_inflammatory Anti-inflammatory Assay (NO Inhibition) pure_compound->anti_inflammatory

Caption: Workflow for the isolation and bioactivity testing of this compound.

troubleshooting_low_yield cluster_extraction_issues Extraction Stage cluster_purification_issues Purification Stage cluster_stability_issues Stability Issues start Low Yield of this compound check_material Check Raw Material (Age, Quality) start->check_material optimize_grinding Optimize Particle Size start->optimize_grinding evaluate_method Evaluate Extraction Method (e.g., UAE, SFE) start->evaluate_method check_column Check Column Chromatography (Packing, Loading) start->check_column optimize_mobile_phase Optimize Mobile Phase start->optimize_mobile_phase check_temp Check for Thermal Degradation (Extraction, Evaporation) start->check_temp

Caption: Troubleshooting logic for low yields of this compound.

bioassay_variability cluster_biological Biological Factors cluster_technical Technical Factors start High Bioassay Variability cell_line Cell Line Integrity (Low Passage Number) start->cell_line cell_health Cell Health & Confluency start->cell_health reagents Reagent Quality & Consistency start->reagents pipetting Pipetting Accuracy start->pipetting solubility Compound Solubility start->solubility

Caption: Factors contributing to variability in in vitro bioassays.

References

Technical Support Center: Troubleshooting Unexpected Results in (-)-Isolongifolol Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for bioassays involving the sesquiterpenoid (-)-Isolongifolol.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows low solubility in my aqueous assay medium. How can I address this?

A1: Poor aqueous solubility is a common challenge with sesquiterpenoids like this compound. Here are some steps to address this:

  • Solvent Selection: Use a minimal amount of a biocompatible solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. Ensure the final concentration of the solvent in your assay does not exceed a non-toxic level, typically below 0.5%. Always include a vehicle control with the same solvent concentration to rule out solvent-induced effects.

  • Sonication: Gently sonicate the solution to aid in dissolution.

  • Formulation: For in vivo studies or specific in vitro models, consider formulating this compound with solubilizing agents, though this should be carefully validated to ensure the formulation itself does not interfere with the assay.

Q2: I'm observing high variability in my cytotoxicity assay results with this compound. What are the potential causes?

A2: High variability in cytotoxicity assays can stem from several factors:

  • Uneven Cell Seeding: Ensure a homogenous cell suspension before and during seeding. Visually inspect plates after seeding to confirm even cell distribution.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and media components, leading to increased cytotoxicity. It is recommended to fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and exclude them from the analysis.

  • Compound Precipitation: At higher concentrations, this compound may precipitate out of the culture medium. Visually inspect for precipitates and consider performing a solubility test in your specific medium.

  • Pipetting Errors: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accuracy.

Q3: this compound is showing cytotoxicity at concentrations where I expect to see a specific bioactivity. How can I differentiate between targeted effects and general toxicity?

A3: Distinguishing between a specific bioactivity and general cytotoxicity is crucial.

  • Dose-Response Curve: A steep dose-response curve may indicate general toxicity, while a more gradual curve might suggest a specific pharmacological effect.

  • Time-Course Experiment: Assess cell viability at different time points. Rapid cell death is more indicative of necrosis (general toxicity), whereas delayed effects might point towards apoptosis (a more programmed and potentially specific cell death).

  • Mechanism-Based Assays: Employ assays that measure specific markers of your target pathway alongside cytotoxicity assays. For example, if you are investigating anti-inflammatory effects, measure the reduction of pro-inflammatory markers at non-toxic concentrations of this compound.

  • Cytostatic vs. Cytotoxic Effects: Use assays that can differentiate between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effect). This can be achieved by combining a viability assay (e.g., MTT) with a cell counting method (e.g., Trypan Blue exclusion).

Q4: Could my this compound be a "false positive" in my high-throughput screening assay?

A4: Yes, natural products, including sesquiterpenoids, can sometimes act as false positives in bioassays. A common mechanism is the formation of aggregates that can non-specifically inhibit enzymes or disrupt protein-protein interactions. To mitigate this, consider including a non-ionic detergent like Triton X-100 in your assay buffer as a counter-screen.

Troubleshooting Guides

Guide 1: Unexpected Results in Cytotoxicity Assays
Observed Problem Potential Cause(s) Recommended Solution(s)
Higher than expected cytotoxicity at low concentrations - Compound instability leading to toxic byproducts.- Solvent toxicity.- Assess compound stability in the assay medium over time.- Reduce the final solvent concentration (ideally ≤0.1%) and run a vehicle control.
No cytotoxicity observed even at high concentrations - Compound insolubility.- Resistant cell line.- Insufficient incubation time.- Verify compound solubility in the culture medium.- Use a different, potentially more sensitive cell line.- Extend the incubation period (e.g., 24, 48, 72 hours).
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) - The assays measure different cellular endpoints (metabolic activity vs. membrane integrity).- This may not be an error but rather provide mechanistic insight. For example, inhibition of mitochondrial respiration (affecting MTT) may occur without immediate membrane rupture (LDH release), suggesting an early apoptotic or metabolic effect.
Cell viability over 100% compared to control - The compound may stimulate cell proliferation at certain concentrations.- The compound could be increasing cellular metabolic activity.- Uneven cell seeding (fewer cells in control wells).- Perform cell proliferation assays (e.g., BrdU incorporation).- Visually inspect cells for morphological changes.- Ensure homogenous cell seeding across the plate.
Guide 2: Inconsistent Results in Anti-Inflammatory Assays
Observed Problem Potential Cause(s) Recommended Solution(s)
Weak or no inhibition of inflammatory markers (e.g., NO, cytokines) - this compound concentration is too low.- The chosen cell model or stimulus is inappropriate.- Cytotoxicity at effective concentrations.- Test a broader concentration range.- Ensure the inflammatory stimulus (e.g., LPS) is potent enough.- Determine the maximum non-toxic concentration and test at or below this level.
High background in control wells - Contamination of cell culture or reagents with endotoxins (e.g., LPS).- Assay reagents are unstable.- Use endotoxin-free reagents and sterile techniques.- Prepare fresh reagents and store them properly.
Variability between replicate wells - Uneven cell seeding or stimulation.- Pipetting inaccuracies.- Ensure a homogenous cell suspension and consistent addition of stimuli and compound.- Calibrate pipettes and use reverse pipetting for viscous solutions.
Guide 3: Unexpected Outcomes in Antimicrobial Assays
Observed Problem Potential Cause(s) Recommended Solution(s)
No zone of inhibition in agar (B569324) diffusion assays - Poor diffusion of this compound in the agar due to its hydrophobic nature and molecular weight.- The compound is not active against the tested microbe.- Use a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), as this method is less affected by diffusion issues.- Test against a broader panel of microorganisms.
Discrepancies between different antimicrobial susceptibility testing methods - Method-dependent limitations (e.g., diffusion in agar vs. solubility in broth).- Employ multiple methods (e.g., agar diffusion, broth microdilution, and agar dilution) for a more comprehensive assessment of antimicrobial potential.
Low potency or inconsistent MIC values - Binding of this compound to components in the culture medium.- Inoculum effect (high bacterial density).- Test different types of broth media.- Standardize the inoculum preparation to the recommended cell density (e.g., 5x10^5 CFU/mL).

Quantitative Data Summary

Bioassay Target Test System Result (IC50 / MIC) Reference
Enzyme InhibitionButyrylcholinesteraseIn vitroIC50: 13.6 µM (for 10α-hydroxyisolongifolol, a metabolite)
Anti-inflammatoryNot specifiedNot specifiedReported activity
Anti-tumorNot specifiedNot specifiedReported activity
Anti-bacterialNot specifiedNot specifiedReported activity

Experimental Protocols

General Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Butyrylcholinesterase Inhibition Assay
  • Reagent Preparation: Prepare solutions of butyrylcholinesterase, the substrate (e.g., butyrylthiocholine (B1199683) iodide), and DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, different concentrations of this compound (or its metabolites), and the enzyme solution. Incubate for a short period.

  • Reaction Initiation: Add the substrate to initiate the reaction.

  • Absorbance Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound compared to the control (enzyme without inhibitor). Determine the IC50 value from the dose-response curve.

Anti-Inflammatory Assay (Nitric Oxide Production in Macrophages)
  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of nitric oxide inhibition.

Antimicrobial Assay (Broth Microdilution)
  • Compound Preparation: Prepare serial dilutions of this compound in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5x10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

G General Troubleshooting Workflow for Unexpected Bioassay Results cluster_0 Initial Observation cluster_1 Preliminary Checks cluster_2 Investigation of Compound-Related Issues cluster_3 Investigation of Assay-Related Issues cluster_4 Resolution A Unexpected Result (e.g., high variability, no effect, unexpected toxicity) B Verify Compound Identity & Purity (e.g., NMR, LC-MS) A->B C Check Experimental Controls (Positive, Negative, Vehicle) A->C D Assess Solubility in Assay Medium B->D E Evaluate Compound Stability B->E F Review Cell Culture Conditions (Passage number, confluency) C->F G Calibrate & Check Equipment (Pipettes, readers) C->G H Consider Assay Interference (e.g., aggregation, fluorescence) C->H I Optimize Assay Parameters (e.g., concentration, incubation time) D->I E->I J Refine Experimental Design F->J G->J H->J

Validation & Comparative

Unraveling the Bioactivity of Isolongifolol Enantiomers: A Call for Comparative Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant gap in the pharmacological and biological understanding of (-)-Isolongifolol and its mirror-image counterpart, (+)-Isolongifolol. While preliminary research has shed light on the bioactivity of this compound, a direct comparative analysis with its enantiomer remains conspicuously absent. This guide synthesizes the available data for this compound and underscores the critical need for further research to elucidate the full therapeutic potential of both enantiomers.

The Chirality Question: Why Enantiomers Matter in Drug Discovery

In the realm of pharmacology, the three-dimensional structure of a molecule is paramount. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. One enantiomer may elicit a desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects. Therefore, the separate evaluation of each enantiomer is a critical step in drug development.

Bioactivity of this compound: A Glimpse into its Potential

To date, the primary research on the bioactivity of Isolongifolol has focused exclusively on the (-)-enantiomer. A notable study investigated the microbial transformation of this compound, leading to the identification of several metabolites with interesting biological properties.

Butyrylcholinesterase Inhibition: A Potential Avenue for Neurodegenerative Disease Treatment

One of the key findings from the study on this compound metabolites was their inhibitory activity against butyrylcholinesterase (BChE). BChE is an enzyme implicated in the progression of neurodegenerative diseases like Alzheimer's disease. The inhibition of this enzyme is a recognized therapeutic strategy to manage the symptoms of such conditions.

The study revealed that two hydroxylated metabolites of this compound, 10α-hydroxyisolongifolol and 9α-hydroxyisolongifolol, exhibited inhibitory effects on BChE. Notably, 10α-hydroxyisolongifolol demonstrated a significantly lower IC50 value, indicating greater potency.

Table 1: Butyrylcholinesterase (BChE) Inhibitory Activity of this compound Metabolites

CompoundIC50 (µM)
10α-hydroxyisolongifolol13.6
9α-hydroxyisolongifolol299.5

Data sourced from a study on the microbial transformation of this compound.[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and advancement of scientific findings.

Microbial Transformation of this compound

The biotransformation of this compound was carried out using the fungus Fusarium lini. The standard two-stage fermentation technique was employed. This compound was added to the fungal culture and incubated for a specific period, allowing the fungal enzymes to metabolize the compound. Following incubation, the culture was extracted, and the metabolites were isolated and purified using chromatographic techniques.

Butyrylcholinesterase Inhibition Assay

The inhibitory activity of the isolated metabolites against BChE was determined using a spectrophotometric method. The assay measures the hydrolysis of a substrate (butyrylthiocholine iodide) by the enzyme. The rate of the reaction is monitored by measuring the increase in absorbance at a specific wavelength. The concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50) is then calculated.

The Unexplored Territory: (+)-Isolongifolol

Crucially, there is a dearth of publicly available scientific literature on the biological activities of (+)-Isolongifolol. Without such data, a direct comparison with this compound is impossible. This represents a significant knowledge gap and a missed opportunity for the discovery of potentially novel therapeutic agents. The scientific community is encouraged to undertake studies to synthesize and evaluate the bioactivity of (+)-Isolongifolol across a range of biological assays.

Future Directions and the Path Forward

The preliminary findings on the butyrylcholinesterase inhibitory activity of this compound metabolites are promising and warrant further investigation. Future research should focus on:

  • Synthesis and Bio-evaluation of (+)-Isolongifolol: The synthesis of optically pure (+)-Isolongifolol is the first critical step. Subsequently, its bioactivity should be evaluated in a wide range of assays, including but not limited to antimicrobial, anti-inflammatory, and cytotoxic assays.

  • Direct Comparative Studies: Once data for both enantiomers are available, direct comparative studies are essential to understand the enantioselective differences in their biological profiles.

  • Mechanism of Action Studies: For any significant bioactivity observed, detailed mechanism of action studies should be conducted to identify the molecular targets and signaling pathways involved.

  • In Vivo Studies: Promising in vitro results should be validated through in vivo studies in relevant animal models to assess efficacy and safety.

Below is a proposed workflow for the comprehensive evaluation of Isolongifolol enantiomers.

G cluster_synthesis Synthesis cluster_screening Bioactivity Screening cluster_comparison Comparative Analysis cluster_elucidation Mechanism of Action This compound This compound Antimicrobial Antimicrobial This compound->Antimicrobial Anti_inflammatory Anti_inflammatory This compound->Anti_inflammatory Anticancer Anticancer This compound->Anticancer Enzyme_Inhibition Enzyme Inhibition (e.g., BChE) This compound->Enzyme_Inhibition (+)-Isolongifolol (+)-Isolongifolol (+)-Isolongifolol->Antimicrobial (+)-Isolongifolol->Anti_inflammatory (+)-Isolongifolol->Anticancer (+)-Isolongifolol->Enzyme_Inhibition Compare_Activity Compare Bioactivity Antimicrobial->Compare_Activity Anti_inflammatory->Compare_Activity Anticancer->Compare_Activity Enzyme_Inhibition->Compare_Activity Identify_Targets Identify Molecular Targets Compare_Activity->Identify_Targets Pathway_Analysis Signaling Pathway Analysis Identify_Targets->Pathway_Analysis

Caption: Proposed workflow for the comparative bioactivity study of Isolongifolol enantiomers.

References

Unveiling the Anti-Tumor Potential of (-)-Isolongifolol Derivatives: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental validation of the in vitro anti-tumor activity of (-)-Isolongifolol is not extensively documented in publicly available literature, significant research has illuminated the potent anti-cancer properties of its structurally related derivatives. This guide provides a comparative analysis of the cytotoxic and apoptotic effects of various isolongifolanone (B1589518) derivatives against several human cancer cell lines, offering insights into their potential mechanisms of action and therapeutic promise.

This guide synthesizes findings from studies on isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine and pyrazole (B372694) ring-containing isolongifolanone derivatives, which utilize the same core structure as this compound. The data presented herein serves as a valuable surrogate for understanding the potential anti-tumor profile of this compound and provides a foundation for future research into this natural compound.

Comparative Anti-Proliferative Activity

The anti-proliferative effects of various isolongifolanone derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cancer cell growth, are summarized below. A lower IC50 value indicates greater potency.

Derivative ClassCompoundCell LineIC50 (µM)Reference
Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine4i MCF-7 (Breast Cancer)0.33 ± 0.24[1][2]
HeLa (Cervical Cancer)0.52 ± 0.13[1][2]
HepG2 (Liver Cancer)3.09 ± 0.11[1][2]
Dihydropyrimidinethione3j MDA-MB-231 (Breast Cancer)3.12[3]
3g HeLa (Cervical Cancer)4.04[3]
3k HepG2 (Liver Cancer)5.43[3]
Pyrazole Ring-Containing3b MCF-7 (Breast Cancer)Strongest antiproliferative ability[4]

Note: The data presented is for derivatives of isolongifolanone, not this compound itself.

Mechanistic Insights: Induction of Apoptosis

Studies on isolongifolanone derivatives suggest that their anti-tumor activity is mediated through the induction of apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells.

One of the most potent isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives, compound 4i , was found to induce apoptosis in MCF-7 cells.[1][2] This process is linked to the generation of reactive oxygen species (ROS) and the alteration of the mitochondrial membrane potential.[1]

Similarly, pyrazole ring-containing isolongifolanone derivatives, such as compound 3b , have been shown to induce apoptosis in MCF-7 cells.[4] The proposed mechanism involves:

  • Generation of intracellular ROS [4]

  • Mitochondrial depolarization [4]

  • Activation of caspase-3 and PARP [4]

  • Modulation of Bcl-2 family proteins: Decreasing the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax.[4]

  • Upregulation of p53: A key tumor suppressor protein.[4]

  • Down-regulation of CDK2: A cyclin-dependent kinase crucial for cell cycle progression.[4]

The logical relationship for the proposed apoptotic pathway of these derivatives is illustrated below.

Isolongifolanone_Derivatives Isolongifolanone Derivatives ROS_Generation ROS Generation Isolongifolanone_Derivatives->ROS_Generation p53_up p53 ↑ Isolongifolanone_Derivatives->p53_up Mitochondrial_Depolarization Mitochondrial Depolarization ROS_Generation->Mitochondrial_Depolarization Bax_up Bax (pro-apoptotic) ↑ Mitochondrial_Depolarization->Bax_up Bcl2_down Bcl-2 (anti-apoptotic) ↓ Mitochondrial_Depolarization->Bcl2_down Caspase3_PARP_activation Caspase-3 & PARP Activation Bax_up->Caspase3_PARP_activation Bcl2_down->Caspase3_PARP_activation p53_up->Bax_up Apoptosis Apoptosis Caspase3_PARP_activation->Apoptosis

Caption: Proposed apoptotic signaling pathway of isolongifolanone derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies of isolongifolanone derivatives.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Workflow:

cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction and Measurement A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of test compound B->C D Incubate for a specified period (e.g., 48h) C->D E Add MTT solution to each well D->E F Incubate for 4h to allow formazan (B1609692) crystal formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, HepG2) are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., isolongifolanone derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 hours.

  • MTT Addition: Following incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Analysis by Flow Cytometry

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method to detect and quantify apoptosis.

Detailed Steps:

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample and can be used to observe changes in the expression levels of key apoptosis-regulating proteins.

Detailed Steps:

  • Protein Extraction: After treatment with the test compound, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p53, CDK2).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

References

Structure-Activity Relationship of (-)-Isolongifolol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Isolongifolol, a naturally occurring sesquiterpene, has emerged as a promising scaffold in medicinal chemistry. Its rigid tricyclic framework provides a unique three-dimensional structure for the development of novel therapeutic agents. This guide offers an objective comparison of the structure-activity relationships (SAR) of various this compound derivatives, with a focus on their anticancer, antimicrobial, and insecticidal activities. The information is supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms of action.

Anticancer Activity of Isolongifolanone (B1589518) Derivatives

Isolongifolanone, an oxidized derivative of this compound, has been the foundation for the synthesis of potent anticancer agents. Modifications at the C2 position of the isolongifolanone core have led to the discovery of derivatives with significant cytotoxic effects against various cancer cell lines.

Comparison of Pyrazole (B372694) and Caprolactam Derivatives

Two notable classes of isolongifolanone derivatives, those incorporating a pyrazole ring and those with a caprolactam moiety, have demonstrated significant anticancer potential.

Table 1: Anticancer Activity of Pyrazole Ring-Containing Isolongifolanone Derivatives against MCF-7 Breast Cancer Cells

CompoundRIC50 (µM)[1]
3a H15.32 ± 1.25
3b 4-F8.14 ± 0.76
3c 4-Cl10.23 ± 0.98
3d 4-Br11.57 ± 1.12
3e 4-CH312.89 ± 1.15
3f 4-OCH318.24 ± 1.53
3g 3-NO220.11 ± 1.87
3h 4-NO225.43 ± 2.11
Doxorubicin -0.87 ± 0.09

Data extracted from Wang et al., 2021.[1]

Table 2: Anticancer Activity of Isolongifolenone-Based Caprolactam Derivatives

CompoundRMCF-7 IC50 (µM)[2]HepG2 IC50 (µM)[2]A549 IC50 (µM)[2]
E1 H1.894.215.63
E6 m-F0.982.152.87
E7 m-Cl0.871.982.45
E10 m-CF30.321.361.39
E12 m-CH31.122.543.16
Cisplatin -3.455.126.23

Data extracted from Wang et al., 2023.[2]

From the pyrazole derivatives, compound 3b , with a fluorine atom at the para position of the phenyl ring, exhibited the strongest antiproliferative activity against MCF-7 cells.[1] In the caprolactam series, compound E10 , featuring a meta-trifluoromethyl group on the phenyl ring, demonstrated the most potent and broad-spectrum anticancer activity, with sub-micromolar efficacy against MCF-7 cells.[2]

Mechanism of Action: Signaling Pathways

The anticancer effects of these isolongifolanone derivatives are attributed to their ability to induce apoptosis and regulate key cellular signaling pathways.

Pyrazole Derivative (Compound 3b) Signaling Pathway:

Compound 3b has been shown to down-regulate the level of Cyclin-Dependent Kinase 2 (CDK2), a crucial enzyme for cell cycle progression from the G1 to the S phase.[1] This leads to cell cycle arrest. Furthermore, it induces apoptosis through the intrinsic pathway by decreasing the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic proteins Bax and p53.[1] This cascade culminates in the activation of caspase-3 and PARP, leading to programmed cell death.[1]

G Apoptotic Pathway of Pyrazole Derivative (3b) cluster_0 Compound 3b cluster_1 Cell Cycle & Apoptosis Regulation Compound 3b Compound 3b CDK2 CDK2 Compound 3b->CDK2 down-regulates p53 p53 Compound 3b->p53 increases Bax Bax Compound 3b->Bax increases Bcl2 Bcl-2 Compound 3b->Bcl2 decreases G1_S_Arrest G1/S Arrest CDK2->G1_S_Arrest progression p53->Bax Caspase3 Caspase-3 Bax->Caspase3 activates Bcl2->Caspase3 inhibits PARP PARP Caspase3->PARP activates Apoptosis Apoptosis PARP->Apoptosis induces

Apoptotic Pathway of Pyrazole Derivative (3b)

Caprolactam Derivative (Compound E10) Signaling Pathway:

Compound E10 induces apoptosis and autophagy through the p53/mTOR pathway.[2] It upregulates p53, which in turn activates AMPK and inhibits the phosphorylation of mTOR, a key regulator of cell growth and proliferation.[2] This inhibition of the mTOR pathway triggers autophagy, a cellular self-degradation process, which, in concert with the induction of apoptosis, leads to cancer cell death.[2]

G Signaling Pathway of Caprolactam Derivative (E10) cluster_0 Compound E10 cluster_1 Cellular Response Compound E10 Compound E10 p53 p53 Compound E10->p53 upregulates Apoptosis Apoptosis Compound E10->Apoptosis induces AMPK AMPK p53->AMPK activates mTOR mTOR AMPK->mTOR inhibits phosphorylation Autophagy Autophagy mTOR->Autophagy inhibits Cell_Death Cancer Cell Death Autophagy->Cell_Death leads to Apoptosis->Cell_Death leads to

Signaling Pathway of Caprolactam Derivative (E10)
Experimental Protocols

Anticancer Activity Assessment (MTT Assay):

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Cisplatin) are included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Western Blot Analysis for Protein Expression:

  • Cell Lysis: Treated and untreated cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., CDK2, p53, Bcl-2, Bax, Caspase-3, PARP, mTOR) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Antimicrobial and Insecticidal Activities

While the anticancer properties of isolongifolanone derivatives are well-documented, research into the antimicrobial and insecticidal activities of the broader this compound family is an emerging field.

Further targeted research is required to establish comprehensive structure-activity relationships for the antimicrobial and insecticidal activities of a broad series of this compound derivatives. The data presented in this guide will be updated as more research becomes available.

References

A Comparative Analysis of (-)-Isolongifolol and Longifolene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, biological activities, and underlying mechanisms of two closely related sesquiterpenes, (-)-Isolongifolol and Longifolene (B8805489).

This guide provides a comprehensive comparative analysis of this compound and longifolene, two natural sesquiterpenes of significant interest to the scientific community. While structurally similar, emerging research suggests distinct biological activities that warrant a closer examination for their potential applications in drug discovery and development. This document summarizes their chemical and physical characteristics, compares their known biological effects with supporting experimental data, provides detailed experimental protocols for key assays, and visualizes relevant biological pathways.

Physicochemical Properties: A Side-by-Side Comparison

This compound and longifolene share the same molecular formula, C15H24, and a tricyclic carbon skeleton, yet differ in their functional groups and stereochemistry, leading to distinct physicochemical properties. Longifolene is a hydrocarbon, while this compound is its corresponding alcohol. A summary of their key properties is presented in Table 1.

PropertyThis compoundLongifolene
Chemical Structure A tricyclic sesquiterpenoid alcoholA tricyclic sesquiterpene hydrocarbon
Molecular Formula C15H26O[1][2]C15H24[3][4]
Molecular Weight 222.37 g/mol [1]204.35 g/mol [3]
Appearance Not specified in retrieved resultsOily liquid[4][5]
Boiling Point Not specified in retrieved results259 °C
Density Not specified in retrieved results0.928 g/cm³[4]
CAS Number 1139-17-9[1][2]475-20-7[3]
Natural Occurrence Reported in Persicaria hydropiperoides, Persicaria minor, and Piper nigrum[1].Predominantly found in the turpentine (B1165885) oil of various pine species, particularly Pinus palustris (Longleaf pine)[4][5].

Comparative Biological Activities

Current research indicates that both this compound and longifolene possess noteworthy biological activities. Longifolene has been investigated for its cytotoxic and anti-inflammatory effects, while studies on this compound have highlighted its potential as a butyrylcholinesterase inhibitor. A direct comparative study on all activities is not yet available in the scientific literature.

Cytotoxic Activity

Longifolene has demonstrated cytotoxic potential against human cancer cell lines. A study evaluating its effect on prostate (DU-145) and oral (SCC-29B) cancer cells using an MTT assay revealed dose-dependent inhibition of cell viability. The half-maximal inhibitory concentrations (IC50) are presented in Table 2. Notably, longifolene exhibited lower toxicity towards normal kidney cells (Vero), suggesting a degree of selectivity for cancer cells.[3]

CompoundCell LineIC50 (µg/mL)
Longifolene DU-145 (Prostate Cancer)78.64[3]
SCC-29B (Oral Cancer)88.92[3]
Vero (Normal Kidney Cells)246.3[3]
This compound Not AvailableNot Available
Anti-inflammatory Activity

Longifolene has been identified as an active anti-inflammatory constituent of essential oils from Pinus species. In a study using lipopolysaccharide (LPS)-stimulated RBL-2H3 mast cells, longifolene was shown to decrease the expression of the pro-inflammatory cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13). It also reduced the secretion of β-hexosaminidase, a marker of degranulation in mast cells. The effects of longifolene were comparable to the steroidal anti-inflammatory drug, dexamethasone.[7]

This compound: There is currently a lack of published experimental data on the anti-inflammatory activity of this compound.

Butyrylcholinesterase Inhibitory Activity

This compound and its metabolites have been investigated for their ability to inhibit butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. Microbial transformation of this compound using Fusarium lini and Aspergillus niger yielded oxygenated metabolites, specifically 10α-hydroxyisolongifolol and 9α-hydroxyisolongifolol. These metabolites demonstrated inhibitory activity against BChE in a concentration-dependent manner. The IC50 values are presented in Table 3.

CompoundIC50 (µM)
10α-hydroxyisolongifolol 13.6
9α-hydroxyisolongifolol 299.5

Longifolene: No studies reporting on the butyrylcholinesterase inhibitory activity of longifolene were found.

Experimental Protocols

Cytotoxicity Testing: MTT Assay

The cytotoxic activity of longifolene was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form an insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., DU-145, SCC-29B) and normal cells (e.g., Vero) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., longifolene) and a standard cytotoxic drug (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

In-vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation Assay

A common in-vitro method to assess anti-inflammatory activity is the inhibition of protein denaturation assay.

Principle: Inflammation can be associated with the denaturation of proteins. This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, a protein solution (e.g., 1% aqueous solution of BSA or egg albumin), and a buffer (e.g., phosphate-buffered saline, pH 6.4).

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

  • Denaturation Induction: Induce protein denaturation by heating the mixtures at a specific temperature (e.g., 57°C or 70°C) for a set time (e.g., 20 minutes).

  • Absorbance Measurement: After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation compared to the control (without the test compound) and determine the IC50 value. A known anti-inflammatory drug like diclofenac (B195802) sodium is typically used as a positive control.

Butyrylcholinesterase Inhibition Assay: Ellman's Method

The inhibitory activity of this compound metabolites against BChE was determined using a modified Ellman's method.[8][9]

Principle: This spectrophotometric method measures the activity of cholinesterases. The enzyme hydrolyzes a substrate (e.g., butyrylthiocholine (B1199683) iodide for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the enzyme activity.

Protocol:

  • Reagent Preparation: Prepare solutions of BChE enzyme, the substrate (butyrylthiocholine iodide), DTNB, and the test inhibitor in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test inhibitor at various concentrations.

  • Enzyme Addition: Add the BChE enzyme solution to each well and incubate for a short period to allow for inhibitor-enzyme interaction.

  • Substrate Addition: Initiate the reaction by adding the substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then calculated.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their biological effects is crucial for their development as therapeutic agents.

Longifolene: Anti-inflammatory Signaling

The anti-inflammatory action of longifolene in LPS-stimulated RBL-2H3 cells involves the downregulation of IL-4 and IL-13.[7] These cytokines are key mediators of the T-helper 2 (Th2) inflammatory response, which is implicated in allergic and inflammatory conditions. This suggests that longifolene may interfere with the signaling cascade that leads to the production of these Th2 cytokines.

Longifolene_Anti_Inflammatory_Pathway cluster_cell Inside Mast Cell LPS LPS TLR4 TLR4 LPS->TLR4 binds SignalingCascade Intracellular Signaling Cascade TLR4->SignalingCascade activates MastCell Mast Cell (RBL-2H3) Longifolene Longifolene Longifolene->SignalingCascade inhibits GeneExpression Gene Expression SignalingCascade->GeneExpression leads to IL4_IL13 IL-4 & IL-13 Production GeneExpression->IL4_IL13 Inflammation Inflammatory Response IL4_IL13->Inflammation promotes

Caption: Proposed anti-inflammatory pathway of Longifolene in mast cells.

Isolongifolanone (B1589518) (Derivative of this compound): Potential Anticancer Signaling

While data for this compound is not available, studies on its derivative, isolongifolanone, suggest a potential mechanism for its anticancer activity involving the p53 tumor suppressor pathway and the regulation of the cell cycle. Isolongifolanone was found to upregulate p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a key event in the intrinsic pathway of apoptosis. Furthermore, the downregulation of CDK2, a critical kinase for cell cycle progression, suggests that isolongifolanone may induce cell cycle arrest.[6]

Isolongifolanone_Anticancer_Pathway Isolongifolanone Isolongifolanone p53 p53 (Tumor Suppressor) Isolongifolanone->p53 upregulates Bcl2 Bcl-2 (Anti-apoptotic) Isolongifolanone->Bcl2 downregulates CDK2 CDK2 Isolongifolanone->CDK2 downregulates Bax Bax (Pro-apoptotic) p53->Bax upregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits Caspase3 Caspase-3 Activation Mitochondrion->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellCycle Cell Cycle Progression CDK2->CellCycle promotes

Caption: Potential anticancer mechanism of Isolongifolanone.

Conclusion and Future Directions

This comparative guide highlights the distinct, yet potentially complementary, biological profiles of this compound and longifolene. Longifolene emerges as a candidate for further investigation as a cytotoxic and anti-inflammatory agent. The butyrylcholinesterase inhibitory activity of this compound's metabolites points towards its potential in the context of neurodegenerative diseases.

A significant gap in the current research is the lack of direct comparative studies and the limited data on the biological activities of this compound itself. Future research should focus on:

  • Direct comparative studies: Evaluating both compounds in the same biological assays to obtain a clearer picture of their relative potency and efficacy.

  • Exploring the biological activities of this compound: Conducting comprehensive studies on its cytotoxic, anti-inflammatory, and other potential therapeutic effects.

  • Elucidating detailed mechanisms of action: Investigating the specific molecular targets and signaling pathways for both compounds to better understand their therapeutic potential and guide future drug development efforts.

This comparative analysis serves as a valuable resource for researchers, providing a foundation for further exploration of these promising natural products. The distinct biological activities of these structurally related sesquiterpenes underscore the importance of detailed phytochemical and pharmacological investigations in the quest for new therapeutic leads.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (-)-Isolongifolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of (-)-Isolongifolol, a sesquiterpenoid of interest for its potential biological activities, is fundamental for quality control, pharmacokinetic analysis, and activity screening. The choice of an appropriate analytical method is a critical decision that influences the validity and reproducibility of experimental outcomes. This guide provides a comparative overview of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound.

Comparative Analysis of Analytical Methods

The performance of an analytical method is evaluated based on several key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. These include linearity, accuracy, precision, and sensitivity (Limit of Detection - LOD, and Limit of Quantification - LOQ). The following table summarizes the typical performance characteristics for GC-MS and HPLC methods for the analysis of terpene-like compounds.

Table 1: Comparison of Typical Validation Parameters for GC-MS and HPLC Methods for Terpene Analysis

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV/DAD DetectionAcceptance Criteria (Typical)
Linearity (r²) > 0.998> 0.999r² ≥ 0.995
Range 0.1 - 100 µg/mL1 - 500 µg/mLDependent on application
Accuracy (% Recovery) 85 - 115%90 - 110%80 - 120%
Precision (% RSD)
- Intraday< 10%< 5%< 15%
- Interday< 15%< 10%< 15%
LOD 0.01 - 1 µg/mL0.1 - 5 µg/mLSignal-to-Noise ≥ 3
LOQ 0.05 - 5 µg/mL0.5 - 15 µg/mLSignal-to-Noise ≥ 10

Note: The values presented in this table are illustrative and based on typical performance characteristics of the analytical techniques for compounds similar to this compound. Actual performance may vary depending on the specific experimental conditions, instrumentation, and sample matrix.

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-MS and HPLC are provided below. These protocols are based on established methods for the analysis of terpenes and can be adapted and optimized for specific research needs.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To provide a high-sensitivity and high-selectivity method for the quantification of this compound, particularly in complex matrices like essential oils or biological extracts.

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector and an autosampler.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 180°C at a rate of 10°C/min.

    • Ramp: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.

Sample Preparation:

  • Calibration Standards: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., hexane (B92381) or ethyl acetate). Perform serial dilutions to prepare a series of calibration standards ranging from the LOQ to the upper limit of the expected sample concentration.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.

  • Unknown Samples: Dissolve or dilute the sample containing this compound in the same solvent used for the calibration standards to a concentration within the calibration range.

Analysis:

  • Equilibrate the GC-MS system.

  • Inject the prepared calibration standards, QC samples, and unknown samples.

  • Construct a calibration curve by plotting the peak area of the target ion against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Method 2: High-Performance Liquid Chromatography (HPLC) with UV/Diode-Array Detection (DAD)

Objective: To provide a robust and reliable method for the routine quantification of this compound in less complex matrices, such as pharmaceutical formulations or purified fractions.

Instrumentation and Conditions:

  • HPLC System: An HPLC system with a quaternary or binary pump, autosampler, and a UV or Diode-Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is 70:30 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection at a low UV wavelength (e.g., 200-210 nm) would be necessary. A DAD is recommended to identify the wavelength of maximum absorbance.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Calibration Standards: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. Perform serial dilutions to create a series of calibration standards.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations.

  • Unknown Samples: Dissolve or dilute the sample in the mobile phase to a concentration within the calibration range.

Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards, QC samples, and unknown samples.

  • Generate a calibration curve by plotting the peak area against the concentration.

  • Quantify this compound in the unknown samples using the calibration curve.

Mandatory Visualizations

To better illustrate the processes and potential biological context, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison start Sample containing This compound extraction Extraction/ Dilution start->extraction gcms GC-MS Analysis extraction->gcms Inject hplc HPLC Analysis extraction->hplc Inject standards Preparation of Calibration Standards & QCs standards->gcms standards->hplc data Data Acquisition gcms->data hplc->data validation Validation Parameter Assessment (Linearity, Accuracy, Precision) data->validation comparison Comparative Analysis validation->comparison

Caption: Workflow for the cross-validation of analytical methods.

signaling_pathway cluster_stimulus Cellular Stress cluster_compound Compound Intervention cluster_pathway Signaling Cascade cluster_response Cellular Response stress Oxidative Stress / Inflammation ampk AMPK stress->ampk nfkb NF-κB stress->nfkb apoptosis_proteins Apoptotic Proteins stress->apoptosis_proteins isolongifolene Isolongifolene (related to this compound) isolongifolene->ampk pgc1a PGC-1α ampk->pgc1a ampk->nfkb ampk->apoptosis_proteins antioxidant_up Increased Antioxidant Response pgc1a->antioxidant_up inflammation_down Reduced Inflammation nfkb->inflammation_down apoptosis_down Reduced Apoptosis apoptosis_proteins->apoptosis_down

Efficacy of (-)-Isolongifolol Compared to Conventional Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isolongifolol, a sesquiterpenoid alcohol, presents a molecule of interest in the ongoing search for novel antimicrobial agents. While research into its direct antibiotic efficacy is still emerging, the broader class of sesquiterpenoids has demonstrated significant antimicrobial properties. This guide provides a comparative framework for evaluating the potential of this compound against established antibiotics, details the experimental protocols required for such an evaluation, and illustrates the potential mechanisms of action.

Quantitative Comparison of Antimicrobial Efficacy

Due to the limited publicly available data on the Minimum Inhibitory Concentrations (MICs) of this compound against specific pathogens, the following table presents a hypothetical comparison based on typical MIC ranges for sesquiterpenoids against common bacteria and fungi. This table should be used as a template for analysis once experimental data for this compound becomes available. For comparison, typical MIC ranges for common antibiotics are provided.

CompoundClassTarget OrganismMIC Range (µg/mL)
This compound Sesquiterpenoid Staphylococcus aureus Data Not Available
Escherichia coli Data Not Available
Candida albicans Data Not Available
Penicillinβ-LactamStaphylococcus aureus0.015 - >128
CiprofloxacinFluoroquinoloneEscherichia coli0.004 - >32
FluconazoleAzole AntifungalCandida albicans0.25 - 64

Experimental Protocols

A standardized method for determining the antimicrobial efficacy of a compound is the Minimum Inhibitory Concentration (MIC) assay.

Minimum Inhibitory Concentration (MIC) Assay Protocol

This protocol outlines the broth microdilution method, a common technique to determine the MIC of a compound against a specific microorganism.[1][2][3]

1. Preparation of Materials:

  • Test compound (e.g., this compound) stock solution of known concentration.
  • Standard antibiotics (e.g., Penicillin, Ciprofloxacin, Fluconazole) for positive controls.
  • Sterile 96-well microtiter plates.
  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • Microbial culture of the test organism adjusted to a 0.5 McFarland standard.

2. Serial Dilution:

  • Add 100 µL of sterile broth to all wells of the microtiter plate.
  • Add 100 µL of the test compound stock solution to the first well of a row.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.

3. Inoculation:

  • Dilute the standardized microbial culture in broth to the final desired inoculum concentration (typically 5 x 10^5 CFU/mL for bacteria).
  • Add 100 µL of the diluted inoculum to each well, bringing the total volume to 200 µL.

4. Controls:

  • Growth Control: A well containing only broth and the microbial inoculum (no test compound).
  • Sterility Control: A well containing only sterile broth.

5. Incubation:

  • Incubate the microtiter plate at the optimal temperature for the test organism (e.g., 37°C for most bacteria) for 18-24 hours.

6. Interpretation of Results:

  • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[1] This is typically observed as the absence of turbidity in the well.

Potential Mechanism of Action: A Sesquiterpenoid Perspective

While the specific mechanism of action for this compound is not yet elucidated, sesquiterpenoids are known to exert their antimicrobial effects through various pathways. A plausible mechanism involves the disruption of the microbial cell membrane.

G Hypothesized Antibacterial Signaling Pathway of Sesquiterpenoids cluster_compound This compound cluster_bacterium Bacterial Cell Isolongifolol This compound (Sesquiterpenoid) CellMembrane Cell Membrane Isolongifolol->CellMembrane Disruption IonLeakage Ion Leakage CellMembrane->IonLeakage leads to MetabolicDisruption Metabolic Disruption CellMembrane->MetabolicDisruption causes Cytoplasm Cytoplasm CellDeath Cell Death IonLeakage->CellDeath MetabolicDisruption->CellDeath

Caption: Hypothesized mechanism of this compound.

Experimental Workflow for Efficacy Comparison

The following diagram outlines a typical workflow for comparing the efficacy of a novel compound like this compound with known antibiotics.

G Experimental Workflow for Antimicrobial Efficacy Comparison Start Start: Select Test Compound and Antibiotics PrepCultures Prepare Standardized Microbial Cultures Start->PrepCultures MICAssay Perform MIC Assay PrepCultures->MICAssay MBCAssay Perform Minimum Bactericidal Concentration (MBC) Assay MICAssay->MBCAssay Optional DataAnalysis Data Analysis and Comparison MICAssay->DataAnalysis MBCAssay->DataAnalysis Conclusion Conclusion on Relative Efficacy DataAnalysis->Conclusion

Caption: Workflow for comparing antimicrobial efficacy.

Conclusion

While direct comparative data for this compound is not yet available, the established antimicrobial potential of the sesquiterpenoid class suggests its promise as a subject for further investigation. The experimental protocols and comparative frameworks provided in this guide offer a robust starting point for researchers to systematically evaluate its efficacy against known antibiotics. Future studies are essential to determine the precise MIC values, elucidate the specific mechanism of action, and explore the potential therapeutic applications of this compound.

References

In Vivo Validation of Anti-Inflammatory Effects: A Comparative Guide for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in vivo validation of a compound's anti-inflammatory potential is a critical step in the preclinical research pipeline. This guide provides a comparative overview of common in vivo models and data presentation, using the essential oil of Cedrus deodara (Himalayan Cedar) as a case study, due to the current absence of published in vivo anti-inflammatory studies on (-)-Isolongifolol. The essential oil of Cedrus deodara is rich in sesquiterpenes, such as α-himachalene and β-himachalene, which are structurally related to longifolene, the precursor to this compound, making it a relevant proxy for illustrating the validation process.

This guide will delve into two widely used in vivo models for assessing anti-inflammatory activity: the carrageenan-induced paw edema model for acute inflammation and the adjuvant-induced arthritis model for chronic inflammation. We will present the available quantitative data, detail the experimental protocols, and provide visualizations of the experimental workflows and a proposed signaling pathway.

Comparative Analysis of In Vivo Anti-Inflammatory Effects

The anti-inflammatory efficacy of a test compound is typically evaluated by its ability to reduce the inflammatory response compared to a control group and a standard anti-inflammatory drug. The following tables summarize the quantitative data from studies on the essential oil of Cedrus deodara.

Table 1: Effect of Cedrus deodara Essential Oil on Carrageenan-Induced Paw Edema in Rats
Treatment GroupDose (mg/kg)Mean Paw Edema Volume (mL)% Inhibition of Edema
Control (Vehicle)-0.46 ± 0.04-
C. deodara Oil100Not Reported52%
C. deodara Oil300Not Reported55%
C. deodara Oil1000Not Reported65%
Acetylsalicylic Acid300Not ReportedNot Reported

Data extracted from a study by Singh et al. (2009). The study reported significant anti-inflammatory activity at all tested doses of the essential oil.[1] The 1000 mg/kg dose of the essential oil showed comparable effects to the 300 mg/kg dose of acetylsalicylic acid.[1]

Table 2: Effect of Cedrus deodara Essential Oil on Adjuvant-Induced Arthritis in Rats
Treatment GroupDose (mg/kg)Effect on Paw EdemaEffect on Proliferative Phase
Control (Arthritic)-Significant increasePronounced proliferation
C. deodara Oil50Significant inhibitionSignificant suppression
C. deodara Oil100Significant inhibitionSignificant suppression

Data summarized from a study by Shinde et al. (1999). The study indicated that the essential oil produced a significant inhibition of the chronic phase of inflammation in adjuvant arthritic rats at both 50 and 100 mg/kg doses.[1] More detailed quantitative data on paw volume or arthritis scores were not available in the reviewed literature.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and validity of in vivo studies. Below are the methodologies for the two models discussed.

Carrageenan-Induced Paw Edema in Rats

This model is a widely used and well-characterized assay for screening the acute anti-inflammatory activity of compounds.

Procedure:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into control, standard, and test groups, with at least six animals per group.

  • Compound Administration: The test compound (Cedrus deodara essential oil in this case) or the standard drug (e.g., Acetylsalicylic Acid) is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection and at specific time points thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Adjuvant-Induced Arthritis in Rats

This model is a classic and widely used model of chronic inflammation that shares several pathological features with human rheumatoid arthritis.

Procedure:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week.

  • Grouping: Animals are divided into control, arthritic control, standard, and test groups.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the sub-plantar region of the right hind paw.

  • Compound Administration: The test compound or standard drug (e.g., Indomethacin) is administered daily from the day of adjuvant injection (prophylactic model) or after the establishment of arthritis (therapeutic model) for a specified period (e.g., 14 or 21 days).

  • Assessment of Arthritis: The severity of arthritis is assessed by measuring:

    • Paw Volume: The volume of both hind paws is measured periodically using a plethysmometer.

    • Arthritis Index: A visual scoring system is used to grade the severity of inflammation in each paw (e.g., 0 = no erythema or swelling; 1 = slight erythema or swelling of one toe; 2 = erythema and swelling of more than one toe; 3 = erythema and swelling of the entire paw; 4 = severe erythema and swelling with deformity). The scores for all paws are summed to give a total arthritis score per animal.

  • Biochemical and Histopathological Analysis: At the end of the study, blood samples may be collected for cytokine analysis (e.g., TNF-α, IL-6), and the joints are processed for histopathological examination to assess synovial inflammation, cartilage destruction, and bone erosion.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological mechanisms.

G cluster_0 Carrageenan-Induced Paw Edema Workflow Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Compound Administration Compound Administration Grouping->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Carrageenan-Induced Paw Edema Workflow

G cluster_1 Adjuvant-Induced Arthritis Workflow Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping CFA Injection CFA Injection Grouping->CFA Injection Daily Compound Administration Daily Compound Administration CFA Injection->Daily Compound Administration Periodic Assessment Periodic Assessment (Paw Volume, Arthritis Score) Daily Compound Administration->Periodic Assessment Final Analysis Final Analysis (Biochemistry, Histopathology) Periodic Assessment->Final Analysis

Adjuvant-Induced Arthritis Workflow
Proposed Anti-Inflammatory Signaling Pathway

While the precise molecular mechanisms of Cedrus deodara essential oil are not fully elucidated, studies suggest that it may exert its anti-inflammatory effects by inhibiting key inflammatory mediators. Research on the essential oil of Cedrus deodara leaves has indicated an inhibition of COX-2, TNF-α, and NF-κB activation.[2] This suggests a mechanism of action that overlaps with that of non-steroidal anti-inflammatory drugs (NSAIDs).

G Inflammatory Stimulus Inflammatory Stimulus NF-κB Pathway NF-κB Pathway Inflammatory Stimulus->NF-κB Pathway activates Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation Cedrus deodara oil / Sesquiterpenes Cedrus deodara oil / Sesquiterpenes Cedrus deodara oil / Sesquiterpenes->NF-κB Pathway inhibits COX-2 COX-2 Cedrus deodara oil / Sesquiterpenes->COX-2 inhibits Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6) induces NF-κB Pathway->COX-2 induces Pro-inflammatory Cytokines (TNF-α, IL-6)->Inflammation

Proposed Anti-Inflammatory Mechanism

Conclusion

While direct in vivo evidence for the anti-inflammatory effects of this compound is currently unavailable, the studies on Cedrus deodara essential oil provide a valuable framework for how such a validation could be approached. The carrageenan-induced paw edema and adjuvant-induced arthritis models are robust and well-accepted methods for assessing acute and chronic anti-inflammatory activities, respectively. The data presented herein for Cedrus deodara essential oil demonstrates its potential as an anti-inflammatory agent, likely attributable to its rich sesquiterpene content. Future research should focus on isolating and evaluating the specific effects of compounds like this compound in these in vivo models to elucidate their precise mechanisms of action and therapeutic potential. This will require rigorous quantitative analysis and a deeper investigation into the underlying signaling pathways.

References

Assessing the Specificity of Butyrylcholinesterase Inhibition by (-)-Isolongifolol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzyme inhibitory activity of derivatives of the natural sesquiterpenoid, (-)-Isolongifolol, against butyrylcholinesterase (BChE). While studies on the direct enzyme inhibition of this compound are not publicly available, research has demonstrated that its microbially transformed products exhibit inhibitory effects on BChE. This guide will objectively compare the performance of these derivatives with other known BChE inhibitors, supported by experimental data and detailed methodologies.

Introduction to this compound and Butyrylcholinesterase Inhibition

This compound is a tricyclic sesquiterpene alcohol found in various plants. While its direct enzymatic targets are largely unexplored, a key study has revealed that microbial transformation of this compound yields oxygenated metabolites with the ability to inhibit butyrylcholinesterase (BChE).[1] BChE is a serine hydrolase found in plasma, liver, and the nervous system.[2][3] While its primary physiological role is still under investigation, it is known to hydrolyze acetylcholine (B1216132) and other esters.[2][4] Inhibition of BChE is a therapeutic strategy for conditions like Alzheimer's disease, as it can help to increase acetylcholine levels in the brain.[5][6] BChE also plays a role in the metabolism of certain drugs and toxins.[3]

The study by Choudhary et al. (2005) demonstrated that the microbial transformation of this compound by Fusarium lini and Aspergillus niger produced hydroxylated derivatives, 10α-hydroxyisolongifolol and 9α-hydroxyisolongifolol, which showed inhibitory activity against BChE.[1] This guide will focus on comparing the inhibitory potential of these derivatives with other established BChE inhibitors.

Comparative Analysis of Butyrylcholinesterase Inhibitors

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

InhibitorTypeIC50 (µM)Source
10α-hydroxyisolongifolol This compound Derivative13.6[1]
9α-hydroxyisolongifolol This compound Derivative299.5[1]
Galanthamine Standard DrugVaries by study[7]
Donepezil Standard Drug5.91 (eqBuChE)[8]
Rivastigmine Standard Drug0.495 (eqBuChE)[8]
Tacrine (B349632) Standard Drug0.014 (eqBuChE)[8]
NSC620023 Investigational<0.05[5]
Compound 16 (from study) Investigational0.763 (eqBuChE)[8]
Uracil (B121893) Derivative 4 Investigational0.137[9]

Note: eqBuChE refers to equine butyrylcholinesterase, which is commonly used in assays.

Experimental Protocols

The determination of butyrylcholinesterase inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

Principle: This assay measures the activity of BChE by monitoring the formation of 5-thio-2-nitrobenzoate (TNB), a colored product resulting from the reaction of dithiobis-nitrobenzoic acid (DTNB) with thiocholine. Thiocholine is produced by the enzymatic hydrolysis of the substrate, butyrylthiocholine (B1199683) iodide (BTCI). The rate of color formation is proportional to the enzyme activity, and a decrease in this rate in the presence of a test compound indicates inhibition.

Materials:

  • Butyrylcholinesterase (e.g., from equine serum)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (e.g., this compound derivatives)

  • Positive control inhibitor (e.g., Eserine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of BChE in phosphate buffer.

    • Prepare stock solutions of BTCI and DTNB in phosphate buffer.

    • Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).

  • Assay Protocol:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • Test compound solution at various concentrations (or solvent for the control)

      • BChE solution

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 20 minutes).[10]

    • Initiate the reaction by adding a mixture of BTCI and DTNB to each well.[10]

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for a set period (e.g., 15-30 minutes).[10][11]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Visualizations

Experimental Workflow for Identifying Enzyme Inhibitors from Natural Products

G cluster_0 Natural Product Source cluster_1 Modification cluster_2 Screening cluster_3 Analysis Natural Product This compound Microbial Transformation Microbial Transformation (e.g., Fusarium lini) Natural Product->Microbial Transformation Enzyme Inhibition Assay Butyrylcholinesterase Inhibition Assay Microbial Transformation->Enzyme Inhibition Assay Data Analysis IC50 Determination Enzyme Inhibition Assay->Data Analysis Hit Identification Identification of Active Derivatives Data Analysis->Hit Identification

Caption: Workflow for identifying enzyme inhibitors from a natural product.

Catalytic Mechanism of Butyrylcholinesterase

G cluster_0 BChE Active Site CatalyticTriad Catalytic Triad (Ser198, His438, Glu325) Products Thiocholine + Butyrate CatalyticTriad->Products Releases OxyanionHole Oxyanion Hole (Gly116, Gly117, Ala199) AcylPocket Acyl-binding Pocket Substrate Butyrylthiocholine (Substrate) Substrate->CatalyticTriad Binds & is hydrolyzed Inhibitor Inhibitor (e.g., 10α-hydroxyisolongifolol) Inhibitor->CatalyticTriad Binds & blocks substrate access

Caption: Simplified representation of the BChE active site and inhibition.

Logical Flow for Comparative Analysis of Enzyme Inhibitors

Caption: Logical flow for the comparative analysis of enzyme inhibitors.

Conclusion

The available scientific literature indicates that while this compound itself has not been reported as a direct inhibitor of butyrylcholinesterase, its microbially transformed derivatives, 10α-hydroxyisolongifolol and 9α-hydroxyisolongifolol, exhibit inhibitory activity against this enzyme.[1] The potency of 10α-hydroxyisolongifolol (IC50 of 13.6 µM) is moderate when compared to established BChE inhibitors like tacrine and rivastigmine, which have sub-micromolar IC50 values.[1][8] However, it demonstrates the potential for sesquiterpenoid scaffolds to be developed into effective enzyme inhibitors.

Further research is warranted to explore the full inhibitory profile of these derivatives against a broader panel of enzymes to determine their specificity. Additionally, investigating the structure-activity relationship of other this compound derivatives could lead to the discovery of more potent and selective BChE inhibitors. For researchers in drug development, these findings highlight the value of microbial transformation as a tool for generating novel bioactive compounds from natural product precursors.

References

A Comparative Guide to the Synthetic Routes of (-)-Isolongifolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Isolongifolol, a sesquiterpenoid alcohol, has garnered interest in medicinal chemistry due to its unique tricyclic structure and potential biological activities. The efficient and stereoselective synthesis of this complex natural product is a significant challenge in organic chemistry. This guide provides a comparative overview of two prominent synthetic strategies for obtaining this compound: a semi-synthetic approach starting from the readily available natural product (+)-longifolene, and a biocatalytic approach utilizing microbial transformation.

Comparison of Synthetic Routes

ParameterRoute 1: Semi-synthesis from (+)-LongifoleneRoute 2: Biocatalytic Synthesis
Starting Material (+)-LongifoleneThis compound (for derivatization) or other precursors
Key Transformations Acid-catalyzed rearrangement, Hydroboration-OxidationMicrobial hydroxylation
Number of Steps 21 (for hydroxylation)
Overall Yield ~85-90% (for isomerization), variable for hydroboration-oxidationLow (typically for producing derivatives)
Stereoselectivity High (retention of stereochemistry from starting material)High (enzyme-controlled)
Scalability Potentially highLimited by fermentation scale
Reagents & Conditions Boron trifluoride etherate, diborane (B8814927), sodium hydroxide (B78521), hydrogen peroxideFungal culture (e.g., Glomerella cingulata), growth medium, controlled temperature and pH
Advantages High yield, utilizes an abundant natural product, well-established reactionsHigh stereoselectivity, environmentally friendly conditions
Disadvantages Use of hazardous reagents, potential for side products in rearrangementLow yields, substrate specific, optimization of fermentation can be complex

Experimental Protocols

Route 1: Semi-synthesis from (+)-Longifolene

This route involves a two-step process: the isomerization of (+)-longifolene to (-)-isolongifolene, followed by the hydroboration-oxidation of (-)-isolongifolene to yield this compound.

Step 1: Isomerization of (+)-Longifolene to (-)-Isolongifolene

This procedure is adapted from the synthesis of isolongifoline using a cation exchange resin, which yields the corresponding alkene.

  • Materials: (+)-Longifolene, Acetic Anhydride (B1165640), Indion 140 resin.

  • Procedure:

    • A mixture of (+)-longifolene (1.5 moles) and acetic anhydride (2.0 moles) is charged into a two-necked round-bottom flask equipped with a thermometer and a fractionating column.

    • Indion 140 resin (3% of the total feed weight) is added as the catalyst.

    • The reaction mixture is stirred magnetically and heated in an oil bath to 80-90 °C under an initial pressure of 150 mmHg.

    • The acetic acid formed during the reaction is continuously removed by fractionation. The pressure is gradually reduced to 25 mmHg over the course of the reaction (approximately 25 hours) while maintaining a steady reflux.

    • After completion, the reaction mixture is cooled, and the product is isolated by washing with sodium bicarbonate solution followed by fractional distillation to yield (-)-isolongifolene. A yield of up to 94.30% has been reported for the purified product.[1]

Step 2: Hydroboration-Oxidation of (-)-Isolongifolene

  • Materials: (-)-Isolongifolene, Diborane (or Borane-THF complex), Sodium Hydroxide, Hydrogen Peroxide, Tetrahydrofuran (THF).

  • Procedure:

    • (-)-Isolongifolene is dissolved in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • The solution is cooled to 0 °C, and a solution of diborane or a borane-THF complex is added dropwise.

    • The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature to ensure complete hydroboration.

    • The reaction is cooled again to 0 °C, and an aqueous solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of hydrogen peroxide.

    • The mixture is stirred for several hours at room temperature to effect oxidation.

    • The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude this compound is purified by column chromatography on silica (B1680970) gel.

Route 2: Biocatalytic Synthesis (Hydroxylation)

This route focuses on the microbial transformation of sesquiterpenes, which can be used to introduce hydroxyl groups with high stereoselectivity. The following is a general procedure for the biotransformation of this compound to its hydroxylated derivatives by Glomerella cingulata.[2]

  • Materials: this compound, Glomerella cingulata culture, growth medium (e.g., potato dextrose broth), ethyl acetate.

  • Procedure:

    • Glomerella cingulata is grown in a suitable liquid medium until a sufficient cell density is reached.

    • This compound, dissolved in a minimal amount of a suitable solvent (e.g., ethanol), is added to the fungal culture.

    • The culture is incubated for a specific period (e.g., several days) under controlled temperature and agitation.

    • After incubation, the mycelium is separated from the broth by filtration.

    • The culture broth is extracted with an organic solvent such as ethyl acetate.

    • The organic extracts are combined, dried, and concentrated to yield the crude biotransformed products.

    • The products, which in the case of this compound are hydroxylated derivatives, are then purified and identified using chromatographic and spectroscopic methods.[2]

Visualizing the Synthesis Pathways

Synthesis_Routes cluster_route1 Route 1: Semi-synthesis from (+)-Longifolene cluster_route2 Route 2: Biocatalytic Hydroxylation Longifolene (+)-Longifolene Isolongifolene (-)-Isolongifolene Longifolene->Isolongifolene  Acid-catalyzed  Rearrangement  (e.g., BF3·OEt2 or solid acid)  Yield: ~95% Isolongifolol This compound Isolongifolene->Isolongifolol  1. Hydroboration (BH3·THF)  2. Oxidation (H2O2, NaOH) Precursor This compound Hydroxylated_Product Hydroxylated This compound Derivatives Precursor->Hydroxylated_Product  Microbial Transformation  (e.g., Glomerella cingulata)

Caption: Comparative workflows for the synthesis of this compound.

Logical Relationship of Key Steps

Logical_Flow cluster_logic Decision Logic for Synthesis Route Selection Start Goal: Synthesize This compound Availability Is (+)-Longifolene readily available? Start->Availability Yield Is high overall yield critical? Availability->Yield Yes Route2 Consider Route 2: Biocatalysis (for hydroxylation) Availability->Route2 No Green Is a 'green' chemistry approach preferred? Yield->Green Yes Route1 Select Route 1: Semi-synthesis Yield->Route1 No Green->Route1 No Green->Route2 Yes End Proceed with selected synthesis Route1->End Route2->End

Caption: Decision tree for selecting a synthesis route for this compound.

References

Validating a Bioassay for Screening (-)-Isolongifolol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a bioassay designed to screen novel analogs of (-)-Isolongifolol, a sesquiterpene of interest for its potential biological activities. The following sections detail experimental protocols, present comparative data for hypothetical analogs, and illustrate key workflows and signaling pathways to support a robust screening cascade. This objective comparison is intended to aid researchers in selecting and validating appropriate assays for the identification of promising lead compounds.

Comparative Bioactivity of this compound Analogs

To effectively screen and prioritize analogs of this compound, a tiered approach is recommended, beginning with primary screening for a desired biological activity, followed by secondary assays to confirm activity and assess selectivity. The following table summarizes hypothetical data for this compound and a series of its analogs against cytotoxic and anti-inflammatory targets.

CompoundPrimary Screen: Cytotoxicity (GI₅₀ in µM)¹Secondary Screen: Anti-Inflammatory (COX-1 Inhibition, IC₅₀ in µM)²Selectivity Index (SI)³Butyrylcholinesterase Inhibition (IC₅₀ in µM)⁴
This compound > 100> 100-> 100
Analog A 15.285.15.692.3
Analog B 5.812.42.145.7
Analog C 78.45.20.0715.1
Analog D (Metabolite) Not DeterminedNot Determined-13.6[1]

¹GI₅₀ (Growth Inhibition 50%) values determined against a panel of human cancer cell lines (e.g., PC-3, HCT-15, ACHN) using an SRB or MTT assay. Lower values indicate higher potency. ²IC₅₀ (Inhibitory Concentration 50%) values determined using a COX-1 enzymatic assay. Lower values indicate higher potency. ³Selectivity Index (SI) is calculated as (GI₅₀ in normal cells) / (GI₅₀ in cancer cells). For this table, it is hypothetically calculated as (IC₅₀ for COX-1) / (GI₅₀ for cytotoxicity). A higher SI is desirable for anti-inflammatory candidates with low cytotoxicity. ⁴IC₅₀ values determined against butyrylcholinesterase.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any bioassay. Below are protocols for key experiments relevant to the screening of this compound analogs.

Cytotoxicity Bioassay

This assay is fundamental for identifying compounds with anti-proliferative activity and for assessing the general toxicity of potential therapeutic agents.

  • Assay Type: Sulforhodamine B (SRB) Assay.[2]

  • Objective: To determine the concentration of a compound that inhibits the growth of a selected cancer cell line by 50% (GI₅₀).

  • Cell Lines: A panel of human cancer cell lines (e.g., PC-3 (prostate), NCI-H23 (lung), HCT-15 (colon), NUGC-3 (stomach), ACHN (renal), and MDA-MB-231 (breast)) and a non-cancerous cell line (e.g., mouse splenocytes) for selectivity assessment.[2][3]

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density (e.g., 2.5 x 10⁴ cells/ml) and allow them to adhere overnight.[4]

    • Treat the cells with a serial dilution of the this compound analogs (e.g., from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).[5]

    • After incubation, fix the cells with trichloroacetic acid (TCA).

    • Stain the fixed cells with 0.4% (w/v) SRB in 1% acetic acid.

    • Wash away the unbound dye and solubilize the protein-bound dye with a 10 mM Tris base solution.

    • Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

    • Calculate the GI₅₀ values by plotting the percentage of cell growth inhibition against the compound concentration.

Anti-Inflammatory Bioassay

Natural products and their analogs are significant sources for the discovery of new anti-inflammatory agents.[6][7][8] This assay evaluates the potential of this compound analogs to inhibit key inflammatory mediators.

  • Assay Type: Cyclooxygenase-1 (COX-1) Inhibition Assay.

  • Objective: To determine the concentration of a compound that inhibits the activity of the COX-1 enzyme by 50% (IC₅₀).

  • Procedure:

    • A commercially available COX-1 inhibitor screening assay kit can be utilized.

    • The assay typically involves the incubation of the COX-1 enzyme with arachidonic acid as a substrate in the presence of various concentrations of the test compounds.

    • The production of prostaglandin (B15479496) E₂ (PGE₂), a product of COX-1 activity, is measured.[8]

    • The amount of PGE₂ can be quantified using various methods, such as an ELISA.[8]

    • The IC₅₀ values are calculated by plotting the percentage of COX-1 inhibition against the compound concentration.

Butyrylcholinesterase (BChE) Inhibition Bioassay

Based on the finding that a metabolite of this compound exhibits BChE inhibitory activity, this assay can be included to explore the potential of analogs for neurodegenerative disease applications.[1]

  • Assay Type: Ellman's Method.

  • Objective: To determine the concentration of a compound that inhibits the activity of the BChE enzyme by 50% (IC₅₀).

  • Procedure:

    • The assay is performed in a 96-well plate.

    • The reaction mixture contains BChE, the test compound at various concentrations, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

    • The reaction is initiated by the addition of the substrate, butyrylthiocholine (B1199683) iodide.

    • The hydrolysis of butyrylthiocholine by BChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

    • The rate of color development is monitored by measuring the absorbance at 412 nm.

    • The IC₅₀ values are determined by comparing the rate of reaction in the presence of the test compounds to the rate of the untreated control.

Visualizing the Screening Workflow and Signaling Pathways

Diagrams created using the DOT language provide a clear visual representation of the experimental processes and biological pathways involved in the screening of this compound analogs.

cluster_0 Bioassay Screening Workflow start This compound Analog Library primary Primary Screen: Cytotoxicity Assay (e.g., SRB) start->primary Broad Screening secondary Secondary Screen: Anti-Inflammatory Assay (e.g., COX-1) primary->secondary Active Compounds tertiary Selectivity & Off-Target Assays (e.g., BChE Inhibition) secondary->tertiary Confirmed Actives hit_id Hit Identification & Prioritization tertiary->hit_id Characterized Hits lead_opt Lead Optimization hit_id->lead_opt cluster_1 Pro-Inflammatory Signaling Pathway lps LPS (Lipopolysaccharide) tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines cox2 COX-2 Upregulation nfkb->cox2 inflammation Inflammation cytokines->inflammation pgs Prostaglandins cox2->pgs pgs->inflammation analogs This compound Analogs analogs->nfkb Inhibition analogs->cox2 Inhibition

References

A Comparative Analysis of (-)-Isolongifolol from Diverse Natural Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Isolongifolol, a sesquiterpenoid alcohol, has garnered interest in the scientific community for its potential biological activities. This guide provides a comparative study of this compound from two identified natural sources: Murraya koenigii and Cryptomeria japonica. The information presented herein is based on available experimental data to facilitate further research and development.

Quantitative Analysis of this compound Content

Direct comparative studies on the yield and purity of this compound from different natural sources are limited. However, gas chromatography-mass spectrometry (GC-MS) analysis of the essential oils from Murraya koenigii and Cryptomeria japonica provides insights into its potential presence and relative abundance.

A study on the ethanolic leaf extract of Murraya koenigii identified a closely related compound, Isolongifolene, 4,5-dehydro-, at a concentration of 3.68%[1]. While not identical, the presence of this structural analog suggests that this compound may also be a constituent of the essential oil.

Analysis of the essential oil from various parts of Cryptomeria japonica has revealed a complex mixture of terpenes[2][3]. Although this compound is not explicitly quantified in these studies, the presence of a wide array of sesquiterpenoids indicates its potential as a source for this compound. Further targeted quantitative analysis is required to determine the exact yield and purity of this compound from both species.

Natural SourcePlant PartCompound IdentifiedConcentration (%)Analytical MethodReference
Murraya koenigiiLeavesIsolongifolene, 4,5-dehydro-3.68GC-MS[1]
Cryptomeria japonicaFoliage, ConesNot explicitly quantified-GC-MS, GC-FID[2][3]

Biological Activity Profile

The biological activities of the essential oils from Murraya koenigii and Cryptomeria japonica have been investigated, and some studies have explored the activity of isolated this compound.

Antimicrobial Activity

The essential oil of Murraya koenigii has demonstrated significant antibacterial activity against various pathogenic microbes, including Corynebacterium tuberculosis, Pseudomonas aeruginosa, Streptococcus pyogenes, Klebsiella pneumonia, and Enterobacter aerogenes[4][5]. The specific contribution of this compound to this broad-spectrum activity warrants further investigation.

Anti-inflammatory Activity

Natural compounds are known to modulate inflammatory pathways. While direct evidence for this compound is scarce, many plant-derived compounds exert their anti-inflammatory effects by modulating signaling pathways such as the NF-κB and MAPK pathways[6][7][8][9][10]. The essential oils of both Murraya koenigii and Cryptomeria japonica contain compounds with known anti-inflammatory properties, suggesting a potential role for this compound in this activity.

Cytotoxic Activity

The cytotoxic potential of this compound has not been extensively studied. However, various natural compounds isolated from plant extracts have demonstrated cytotoxic effects against different cancer cell lines[11][12][13][14]. Given its chemical nature as a sesquiterpenoid, a class of compounds known for their cytotoxic potential, this compound is a candidate for future anticancer research.

Enzyme Inhibitory Activity

A study involving the microbial transformation of this compound revealed that the resulting transformed products exhibited butyrylcholinesterase inhibitory activity[15]. This finding suggests that this compound or its derivatives could be of interest in the context of neurodegenerative diseases where butyrylcholinesterase inhibition is a therapeutic target.

Biological ActivitySource of this compound or Related CompoundObserved EffectReference
Butyrylcholinesterase InhibitionMicrobial transformation of this compoundInhibitory activity of transformed products[15]

Experimental Protocols

Extraction and Isolation of Essential Oil

A general protocol for the extraction of essential oil from plant material involves hydro-distillation.

  • Plant Material Preparation: Fresh or dried plant parts (e.g., leaves, foliage) are collected and, if necessary, ground to a fine powder.

  • Hydro-distillation: The plant material is placed in a distillation apparatus with water and heated. The steam and volatile components are then condensed and collected.

  • Oil Separation: The collected distillate separates into an aqueous layer and an essential oil layer. The essential oil is then separated and dried over anhydrous sodium sulfate.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The chemical composition of the essential oil is determined using GC-MS.

  • Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., ethanol, hexane).

  • GC Separation: The diluted sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS). The temperature program is optimized to separate the individual components.

  • MS Detection: The separated components are detected by a mass spectrometer, which provides a mass spectrum for each component.

  • Compound Identification: The identification of the compounds is achieved by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a potential signaling pathway that could be modulated by natural compounds like this compound and a general workflow for its isolation and characterization.

experimental_workflow cluster_collection Plant Material Collection cluster_extraction Extraction cluster_analysis Analysis & Isolation cluster_activity Biological Activity Screening Source1 Murraya koenigii Extraction Hydro-distillation Source1->Extraction Source2 Cryptomeria japonica Source2->Extraction GCMS GC-MS Analysis Extraction->GCMS Isolation Column Chromatography GCMS->Isolation Antimicrobial Antimicrobial Assays Isolation->Antimicrobial AntiInflammatory Anti-inflammatory Assays Isolation->AntiInflammatory Cytotoxicity Cytotoxicity Assays Isolation->Cytotoxicity

Fig. 1: Experimental workflow for isolation and activity screening.

signaling_pathway cluster_stimulus External Stimulus cluster_receptor Receptor Activation cluster_response Cellular Response Stimulus Pro-inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor (TLR) Stimulus->Receptor IKK IKK Complex Receptor->IKK NFkB_Inhib IκBα IKK->NFkB_Inhib phosphorylates & degrades NFkB NF-κB (p50/p65) Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression translocates to nucleus Isolongifolol This compound Isolongifolol->IKK Inhibits

Fig. 2: Putative NF-κB signaling pathway modulation.

References

Establishing a Standard Reference for (-)-Isolongifolol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing a standard reference for the sesquiterpenoid alcohol, (-)-Isolongifolol. The establishment of a well-characterized reference standard is paramount for ensuring the accuracy, reproducibility, and reliability of analytical data in research, quality control, and drug development. This document outlines the essential physicochemical characterization, proposes detailed analytical methodologies, and compares this compound with established reference standards of structurally related sesquiterpenes.

Physicochemical Characterization

A fundamental step in establishing a reference standard is the thorough determination of its physicochemical properties. These constants serve as primary identifiers and indicators of purity.

Table 1: Physicochemical Properties of this compound and Comparator Sesquiterpenoids

PropertyThis compound(+)-CedrolPatchouli Alcohol(+)-Longifolene
Molecular Formula C₁₅H₂₆OC₁₅H₂₆OC₁₅H₂₆OC₁₅H₂₄
Molecular Weight 222.37 g/mol [1]222.37 g/mol 222.37 g/mol [2]204.36 g/mol
CAS Number 1139-17-9[1]77-53-25986-55-0[2]475-20-7
Appearance White crystalline solidWhite crystals[3]Crystalline solidOily liquid
Melting Point 113-114 °C86-87 °C[4]55-59 °CN/A
Boiling Point 300.9 °C at 760 mmHg273 °C[4]285 °C254-256 °C
Density 0.971 g/cm³~1.01 g/cm³~1.03 g/cm³0.928 g/cm³
Optical Rotation [α]D ≈ -45°[α]D +10.5° (c=5, CHCl₃)[4][α]D ≈ -100°[α]D +42.7°

Analytical Characterization and Purity Assessment

A multi-faceted analytical approach is crucial for the comprehensive characterization and purity determination of a candidate reference standard. This involves chromatographic, spectroscopic, and thermal analysis techniques.

Gas and liquid chromatography are essential for separating and quantifying the main component from any impurities.

Table 2: Comparison of Chromatographic Methods and Purity Data

ParameterThis compound (Proposed)(+)-CedrolPatchouli Alcohol(+)-Longifolene
Technique GC-FID, HPLC-UVGC-FID[4]HPLC-UV[5]GC-FID[6]
Purity Specification ≥99.0%≥99.0%[4]≥98%[7]≥95%
Typical Retention Time Dependent on methodDependent on method~10.8 min (HPLC)~8.87 min (GC)[6]
Impurities Detected Process-related impurities, isomersIsomers[4]Related sesquiterpenesIsomers, related terpenes

Spectroscopic techniques provide structural confirmation and a unique fingerprint for the compound.

Table 3: Spectroscopic Data for Structural Elucidation

TechniqueThis compound (Expected)(+)-Cedrol (Reported)Patchouli Alcohol (Reported)(+)-Longifolene (Reported)
¹H NMR Complex aliphatic region, signals for CH₂OH groupCharacteristic shifts for tricyclic structureWell-resolved signals characteristic of the patchoulane (B100424) skeletonSignals indicative of an exocyclic methylene (B1212753) group
¹³C NMR ~15 distinct carbon signals, including a hydroxymethyl carbon~15 distinct carbon signals~15 distinct carbon signals~15 distinct carbon signals, including two sp² carbons
FTIR (cm⁻¹) ~3300-3400 (O-H stretch), ~2900 (C-H stretch), ~1050 (C-O stretch)~3400 (O-H), ~2950 (C-H), ~1100 (C-O)~3400 (O-H), ~2940 (C-H), ~1130 (C-O)~3075 (=C-H), ~1645 (C=C), ~885 (=CH₂)
Mass Spec (m/z) M⁺ at 222, fragmentation pattern showing loss of H₂O and alkyl groupsM⁺ at 222, characteristic fragmentationM⁺ at 222, characteristic fragmentationM⁺ at 204, characteristic fragmentation

Thermal methods are employed to assess thermal stability and detect the presence of volatile impurities like water and residual solvents.

Table 4: Thermal Analysis Data

ParameterThis compound (Proposed)(+)-CedrolPatchouli Alcohol(+)-Longifolene
Technique TGA, DSCTGA, DSCTGA, DSCTGA
Melting Endotherm (DSC) Sharp endotherm at ~113-114 °CSharp endotherm at ~86-87 °CSharp endotherm at ~56 °CN/A
Thermal Decomposition (TGA) Stable up to >150 °CStable up to >150 °CStable up to >150 °CVolatilizes before significant decomposition
Water Content ≤0.5% (by Karl Fischer)≤0.5%[4]Specified in CoAN/A
Residual Solvents To be determined by GC-HSSpecified in CoASpecified in CoA[2]To be determined by GC-HS

Experimental Protocols

Detailed and validated analytical methods are a prerequisite for the reliable characterization of a reference standard.

G cluster_0 Candidate Material cluster_1 Comprehensive Analysis cluster_2 Data Evaluation & Certification cluster_3 Reference Standard Management A Synthesis & Purification B Preliminary Characterization A->B C Chromatographic Purity (GC, HPLC) B->C D Spectroscopic ID (NMR, MS, IR) B->D E Thermal Analysis (TGA, DSC) B->E F Water & Residual Solvents B->F G Data Review & Purity Assignment C->G D->G E->G F->G H Certificate of Analysis Generation G->H I Packaging & Storage H->I J Stability Monitoring I->J G cluster_0 Analytical Data Inputs cluster_1 Purity Calculation cluster_2 Assigned Purity A Chromatographic Purity (e.g., 99.8% by GC) E Mass Balance Calculation: Purity = (100% - Water - Residual Solvents - Non-volatile Impurities) * (Chromatographic Purity / 100%) A->E B Water Content (e.g., 0.1% by KF) B->E C Residual Solvents (e.g., 0.05% by GC-HS) C->E D Non-volatile Impurities (e.g., 0.02% by ROI) D->E F Assigned Purity Value (e.g., 99.6%) E->F

References

comparing the cytotoxic effects of (-)-Isolongifolol on different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Magnolol, a neolignan isolated from Magnolia officinalis, has demonstrated considerable potential in cancer therapy. Its cytotoxic activity is attributed to its ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and modulate key cellular signaling pathways.

Data Presentation: Comparative Efficacy of Magnolol

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cell growth. The following table summarizes the IC50 values of Magnolol in a range of cancer cell lines, offering a comparative view of its cytotoxic efficacy.

Cell LineCancer TypeIC50 (µM)
A549Lung Adenocarcinoma56.7 ± 8.6
HeLaCervical Cancer> 100
HepG2Hepatocellular Carcinoma> 100
MCF-7Breast Adenocarcinoma7.2
MDA-MB-231Breast AdenocarcinomaNot Specified
PC3Prostate Carcinoma5.77
HCT-116Colorectal Carcinoma49.5
A2780Ovarian Carcinoma0.89
16HBE (Normal)Bronchial Epithelial35.4 ± 0.1
BEAS-2B (Normal)Bronchial Epithelial> 100

Note: The provided IC50 values are compiled from various studies and may have been determined under different experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols used to assess the cytotoxic effects of compounds like Magnolol.

1. Cell Viability (MTT) Assay

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0, 10, 25, 50, 100, 200 µM) and incubated for 24, 48, or 72 hours.[1]

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

2. Apoptosis (Annexin V-FITC/PI) Assay

This flow cytometry-based assay is employed to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

  • Cell Treatment: Cells are seeded in a 6-well plate and treated with different concentrations of the test compound for a specified duration.[1]

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.[1]

    • Healthy cells: Annexin V-negative and PI-negative.[1]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[1]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[1]

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis A Cell Seeding (96-well or 6-well plates) B Incubation (24h) (Allow cell attachment) A->B C Addition of Magnolol (Varying Concentrations) B->C D Incubation (24h, 48h, or 72h) C->D E MTT Assay (Cell Viability) D->E F Annexin V-FITC/PI Assay (Apoptosis) D->F G Spectrophotometry (Absorbance Reading) E->G H Flow Cytometry F->H I IC50 Calculation G->I J Apoptosis Quantification H->J

Caption: Workflow for assessing the cytotoxic effects of Magnolol.

Signaling Pathways Modulated by Magnolol

Magnolol has been shown to exert its anti-cancer effects by modulating several key signaling pathways, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.

G cluster_magnolol cluster_outcomes Cellular Outcomes Magnolol Magnolol PI3K PI3K/Akt/mTOR Magnolol->PI3K Inhibits MAPK MAPK Magnolol->MAPK Modulates NFkB NF-κB Magnolol->NFkB Inhibits Proliferation Inhibition of Proliferation PI3K->Proliferation Promotes MAPK->Proliferation Promotes Apoptosis Induction of Apoptosis NFkB->Apoptosis Inhibits Inflammation Suppression of Inflammation NFkB->Inflammation Promotes

Caption: Signaling pathways modulated by Magnolol.

References

Unveiling the Action of (-)-Isolongifolol: A Comparative Guide to its Putative Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the proposed mechanism of action for the sesquiterpene (-)-Isolongifolol. Due to the limited direct experimental validation for this compound, its mechanism is largely inferred from the well-documented activities of structurally related sesquiterpene lactones, such as parthenolide (B1678480) and costunolide. This guide presents the available data for this compound and its derivatives, contrasts it with established data for comparable compounds, and provides detailed experimental protocols to facilitate further validation.

Proposed Mechanism of Action of this compound

This compound is a sesquiterpene, a class of natural products known for a wide range of biological activities. While direct evidence is limited, its mechanism of action is proposed to involve the modulation of key cellular signaling pathways that are central to inflammation and cancer. This hypothesis is based on the extensive research conducted on other sesquiterpenes, particularly sesquiterpene lactones. The primary proposed targets include:

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Many sesquiterpene lactones are known to inhibit NF-κB activation.

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK cascade is involved in cellular responses to a variety of external stimuli and plays a key role in cell proliferation, differentiation, and apoptosis.

  • Phosphatidylinositol 3-kinase (PI3K)/Akt Signaling Pathway: This pathway is crucial for cell growth, survival, and metabolism. Its dysregulation is frequently observed in cancer.

The validation of this compound's activity on these pathways would provide a solid foundation for its potential therapeutic applications.

Comparative Analysis of this compound and Related Compounds

To provide context for the proposed mechanism of this compound, this section compares its known activities with those of two well-characterized sesquiterpene lactones: parthenolide and costunolide.

CompoundProposed/Validated Mechanism of ActionKey Experimental Findings
This compound Butyrylcholinesterase (BChE) inhibition (derivatives).[1] Proposed inhibition of NF-κB, MAPK, and PI3K/Akt pathways.Microbial transformation of this compound yielded derivatives that exhibited inhibitory activity against butyrylcholinesterase.[1]
Parthenolide Inhibition of NF-κB signaling by targeting IκB kinase (IKK) and the p65 subunit.[2] Modulation of MAPK and STAT signaling pathways.[2]Demonstrates anti-inflammatory and anti-cancer properties.[2] Shows synergistic effects with other anticancer agents.[2]
Costunolide Inhibition of NF-κB and Akt pathways.[3] Induction of apoptosis and cell cycle arrest in cancer cells.[3]Exhibits a wide range of biological activities including anti-inflammatory, anticancer, and neuroprotective effects.[3]

Experimental Protocols for Mechanism Validation

To validate the proposed mechanism of action of this compound, the following experimental protocols are recommended.

NF-κB Inhibition Assays

a) Luciferase Reporter Assay for NF-κB Transcriptional Activity

  • Objective: To determine if this compound inhibits the transcriptional activity of NF-κB.

  • Methodology:

    • Culture cells (e.g., HEK293T or cancer cell lines) and transiently transfect them with an NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

    • Following transfection, treat the cells with various concentrations of this compound for a predetermined time.

    • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Normalize the NF-κB luciferase activity to the control luciferase activity. A decrease in luciferase activity in the presence of this compound would indicate inhibition of the NF-κB pathway.

b) Western Blot for IκBα Phosphorylation and Degradation

  • Objective: To assess if this compound prevents the phosphorylation and subsequent degradation of IκBα, a key step in NF-κB activation.

  • Methodology:

    • Treat cells with this compound for a specific duration, followed by stimulation with an NF-κB activator.

    • Prepare whole-cell lysates at different time points post-stimulation.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα.

    • Use an appropriate secondary antibody and a chemiluminescent substrate for detection. A reduction in p-IκBα levels and stabilization of total IκBα in this compound-treated cells would suggest inhibition of IKK activity.

MAPK Pathway Activation Assays

a) Western Blot for Phosphorylation of ERK, JNK, and p38

  • Objective: To determine if this compound modulates the phosphorylation of key MAPK proteins (ERK, JNK, and p38).

  • Methodology:

    • Treat cells with this compound with or without a subsequent stimulus known to activate MAPK pathways (e.g., growth factors, stress-inducing agents).

    • Prepare cell lysates.

    • Perform SDS-PAGE and Western blotting as described above.

    • Probe membranes with antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38.

    • Changes in the ratio of phosphorylated to total protein will indicate the effect of this compound on MAPK signaling.

PI3K/Akt Pathway Analysis

a) Western Blot for Phosphorylation of Akt and Downstream Targets

  • Objective: To investigate the effect of this compound on the activation of the PI3K/Akt pathway.

  • Methodology:

    • Treat cells with this compound, with or without a growth factor stimulus (e.g., insulin (B600854) or EGF).

    • Prepare cell lysates.

    • Conduct Western blotting using antibodies against phosphorylated Akt (at Thr308 and Ser473) and total Akt.

    • Further analysis can be performed on downstream targets of Akt, such as mTOR and GSK3β, using phospho-specific antibodies.

Visualizing the Proposed Mechanisms and Workflows

To further clarify the proposed signaling pathways and experimental procedures, the following diagrams are provided.

G cluster_stimulus External Stimuli (e.g., Cytokines, Growth Factors) cluster_pathways Proposed Signaling Pathways for this compound Action Stimulus Stimulus IKK IKK Stimulus->IKK MAPK_cascade MAPK Cascade (ERK, JNK, p38) Stimulus->MAPK_cascade PI3K PI3K Stimulus->PI3K IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Cellular_Response Cellular Response (Inflammation, Proliferation, Survival) NFkB->Cellular_Response regulates MAPK_cascade->Cellular_Response regulates Akt Akt PI3K->Akt activates Akt->Cellular_Response regulates Isolongifolol This compound Isolongifolol->IKK inhibits? Isolongifolol->MAPK_cascade modulates? Isolongifolol->PI3K inhibits? Isolongifolol->Akt inhibits?

Caption: Proposed signaling pathways modulated by this compound.

G cluster_workflow Experimental Workflow for Pathway Validation Cell_Culture 1. Cell Culture (e.g., HEK293T, Cancer Cell Lines) Treatment 2. Treatment - this compound - Stimulus (e.g., TNF-α) Cell_Culture->Treatment Lysate_Prep 3. Cell Lysis Treatment->Lysate_Prep Analysis 4. Biochemical Analysis Lysate_Prep->Analysis WB Western Blot (p-IκBα, p-MAPK, p-Akt) Analysis->WB Luciferase Luciferase Assay (NF-κB activity) Analysis->Luciferase Data_Analysis 5. Data Analysis & Interpretation WB->Data_Analysis Luciferase->Data_Analysis

Caption: General experimental workflow for validating the mechanism of action.

References

Comparative Analysis of (-)-Isolongifolol Derivatives as Butyrylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical and comparative analysis of (-)-Isolongifolol and its microbially transformed derivatives, focusing on their potential as butyrylcholinesterase (BChE) inhibitors. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by presenting objective performance comparisons supported by experimental data.

Introduction to Butyrylcholinesterase Inhibition

Butyrylcholinesterase (BChE) is an enzyme involved in the hydrolysis of choline (B1196258) esters. While its physiological role is not fully elucidated, it is a target of interest in the management of neurodegenerative diseases, particularly Alzheimer's disease. Inhibition of BChE can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function. Sesquiterpenoids, a class of natural products, have been explored as potential sources of BChE inhibitors. This guide focuses on this compound, a sesquiterpenoid, and its derivatives.

Performance Comparison of this compound Derivatives

This compound in its natural form does not exhibit significant inhibitory activity against butyrylcholinesterase. However, microbial transformation of this compound using fungi such as Fusarium lini and Aspergillus niger yields hydroxylated metabolites with notable BChE inhibitory potential.[1]

The following table summarizes the butyrylcholinesterase inhibitory activity (IC50 values) of two key metabolites of this compound and compares them with standard BChE inhibitors. A lower IC50 value indicates greater potency.

CompoundTypeSource OrganismIC50 (µM) for BChE
10α-hydroxyisolongifolol This compound MetaboliteFusarium lini, Aspergillus niger13.6[1]
9α-hydroxyisolongifolol This compound MetaboliteFusarium lini, Aspergillus niger299.5[1]
This compound Parent Compound-Inactive[1]
Galantamine Standard BChE Inhibitor-8.5
Rivastigmine Standard BChE Inhibitor-45
Donepezil Standard AChE Inhibitor->1000 (selective for AChE)

Key Observation: 10α-hydroxyisolongifolol demonstrates promising BChE inhibitory activity, with a potency comparable to some established inhibitors. This highlights the potential of microbial transformation as a tool to generate novel bioactive compounds from readily available natural products.

Experimental Protocols

Microbial Transformation of this compound

A standard two-stage fermentation technique is employed for the microbial transformation of this compound.[1]

Workflow for Microbial Transformation

cluster_0 Stage 1: Fungal Culture Preparation cluster_1 Stage 2: Biotransformation cluster_2 Extraction and Isolation Fungus (e.g., Fusarium lini) Fungus (e.g., Fusarium lini) Liquid Medium Inoculation Liquid Medium Inoculation Fungus (e.g., Fusarium lini)->Liquid Medium Inoculation Incubation (2-3 days) Incubation (2-3 days) Liquid Medium Inoculation->Incubation (2-3 days) This compound Solution This compound Solution Addition to Fungal Culture Addition to Fungal Culture Incubation (2-3 days)->Addition to Fungal Culture This compound Solution->Addition to Fungal Culture This compound Solution->Addition to Fungal Culture Further Incubation (10-14 days) Further Incubation (10-14 days) Addition to Fungal Culture->Further Incubation (10-14 days) Filtration of Culture Broth Filtration of Culture Broth Further Incubation (10-14 days)->Filtration of Culture Broth Extraction with Ethyl Acetate (B1210297) Extraction with Ethyl Acetate Filtration of Culture Broth->Extraction with Ethyl Acetate Chromatographic Separation Chromatographic Separation Extraction with Ethyl Acetate->Chromatographic Separation Purified Metabolites Purified Metabolites Chromatographic Separation->Purified Metabolites

Caption: Workflow for the microbial transformation of this compound.

Methodology:

  • Fungal Culture: A pure culture of the selected fungus (e.g., Fusarium lini) is grown in a suitable liquid medium.

  • Incubation: The fungal culture is incubated for a period to allow for sufficient growth.

  • Substrate Addition: A solution of this compound is added to the fungal culture.

  • Biotransformation: The culture is further incubated to allow for the enzymatic conversion of the substrate by the fungus.

  • Extraction: The culture broth is filtered, and the filtrate is extracted with an organic solvent like ethyl acetate to isolate the transformed products.

  • Purification: The crude extract is subjected to chromatographic techniques (e.g., column chromatography) to purify the individual metabolites.

  • Structure Elucidation: The chemical structures of the purified metabolites are determined using spectroscopic methods such as NMR and mass spectrometry.[1]

Butyrylcholinesterase (BChE) Inhibition Assay

The inhibitory activity of the compounds against BChE is determined using a modified Ellman's method, which is a widely accepted spectrophotometric assay.

Signaling Pathway of Ellman's Method

Butyrylthiocholine (B1199683) Butyrylthiocholine Thiocholine Thiocholine Butyrylthiocholine->Thiocholine BChE BChE BChE BChE->Thiocholine TNB TNB Thiocholine->TNB + DTNB DTNB DTNB Inhibitor Inhibitor Inhibitor->BChE blocks

Caption: Simplified signaling pathway of the Ellman's method for BChE inhibition.

Methodology:

  • Reagents:

    • Butyrylcholinesterase (BChE) solution

    • Butyrylthiocholine iodide (substrate)

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • Test compounds (e.g., this compound derivatives) and a positive control (e.g., Galantamine)

  • Assay Procedure:

    • A reaction mixture containing BChE solution, DTNB, and the test compound at various concentrations is prepared in a 96-well microplate.

    • The reaction is initiated by adding the substrate, butyrylthiocholine iodide.

    • The hydrolysis of butyrylthiocholine by BChE produces thiocholine.

    • Thiocholine reacts with DTNB to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.

    • The absorbance of TNB is measured spectrophotometrically at 412 nm over time.

  • Data Analysis:

    • The rate of the reaction (increase in absorbance per unit time) is calculated.

    • The percentage of inhibition for each concentration of the test compound is determined by comparing the reaction rate with that of a control reaction without the inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The microbial transformation of this compound presents a viable strategy for generating novel compounds with significant butyrylcholinesterase inhibitory activity. Specifically, 10α-hydroxyisolongifolol emerges as a promising lead compound for further investigation in the development of new therapeutic agents for neurodegenerative diseases. The experimental protocols detailed in this guide provide a framework for the replication and further exploration of these findings. This comparative analysis underscores the importance of biotransformation in expanding the chemical diversity of natural products for drug discovery applications.

References

Safety Operating Guide

Proper Disposal Procedures for (-)-Isolongifolol

Author: BenchChem Technical Support Team. Date: December 2025

Based on available data, (-)-Isolongifolol has a Water Hazard Class (WGK) of 3 in Germany, signifying it is highly hazardous to water . Therefore, under no circumstances should this chemical be disposed of down the drain or released into the environment.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Chemically resistant protective gloves (e.g., nitrile).

  • Skin and Body Protection: A standard laboratory coat. Impervious clothing may be necessary if handling large quantities.

  • Respiratory Protection: Use in a well-ventilated area or under a fume hood. Avoid breathing dust or vapors.[1]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and disposing of this compound waste.

Step 1: Waste Segregation and Collection

  • Treat all this compound, including pure substance, contaminated solutions, and any items used for its handling (e.g., weigh boats, contaminated wipes, pipette tips), as hazardous waste.

  • Collect solid and liquid waste in separate, dedicated containers. Do not mix with other waste streams unless compatibility is confirmed.

Step 2: Container Selection and Labeling

  • Container Type: Use a chemically compatible, leak-proof container with a secure screw cap. High-density polyethylene (B3416737) (HDPE) is a suitable choice for many organic solids and solutions.

  • Labeling: Clearly label the waste container with a hazardous waste tag before adding any waste. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The specific components and their approximate concentrations if it is a solution.

    • Relevant hazard warnings (e.g., "Highly Hazardous to Water").

Step 3: On-site Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

  • The SAA should be under the direct supervision of laboratory personnel, away from drains, and in a location that minimizes the risk of spills.[2][3]

  • Ensure the container is kept closed at all times, except when adding waste.[4]

  • Do not fill containers beyond 90% of their capacity to allow for expansion.[4]

Step 4: Arranging for Final Disposal

  • This compound waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste management contractor.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • DO NOT attempt to treat or neutralize the chemical unless you have a validated and approved protocol for doing so. No specific deactivation procedures for this compound were found.

Step 5: Spill Management

  • In the event of a small spill, absorb the material with a non-reactive absorbent material (e.g., diatomite, universal binders).

  • Collect the contaminated absorbent material and any contaminated surfaces into your hazardous waste container.

  • Decontaminate the area by scrubbing with a suitable solvent like alcohol, and collect the rinsate as hazardous waste.

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and proper disposal assessment.

PropertyValueSource
CAS Number 1139-17-9[1][5]
Molecular Formula C₁₅H₂₆O[1][5][6]
Molecular Weight 222.37 g/mol [5][6]
Melting Point 113-114 °C[1]
Boiling Point 300.9 °C at 760 mmHg[1]
Flash Point 139.6 °C[1]
Water Hazard Class (WGK) 3 (Highly hazardous to water)[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Need to Dispose of This compound Waste assess_hazards Assess Hazards - Review available safety data - Note WGK 3 (High Water Hazard) start->assess_hazards wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->wear_ppe prohibited PROHIBITED: Disposal Down Drain or in General Trash assess_hazards->prohibited High Water Hazard select_container Select & Label Waste Container - Chemically compatible - Securely sealing - Affix 'Hazardous Waste' label wear_ppe->select_container collect_waste Collect Waste - Segregate solid & liquid waste - Do not mix with incompatible chemicals select_container->collect_waste store_saa Store in Satellite Accumulation Area (SAA) - Keep container closed - Ensure secondary containment if needed collect_waste->store_saa contact_ehs Contact EH&S or Licensed Hazardous Waste Contractor store_saa->contact_ehs schedule_pickup Schedule Waste Pickup (Follow institutional procedures) contact_ehs->schedule_pickup end End: Waste Transferred to Authorized Personnel schedule_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling (-)-Isolongifolol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety and logistical information for the proper handling and disposal of (-)-Isolongifolol, a natural sesquiterpene alcohol. By adhering to these procedural steps, you can minimize risks and ensure a safe laboratory environment.

Physicochemical and Hazard Data

A summary of key quantitative data for this compound is presented below. This information is critical for a comprehensive understanding of its physical and chemical properties.

PropertyValueSource
Molecular Formula C₁₅H₂₆O[1][2][3]
Molecular Weight 222.37 g/mol [1][4]
Melting Point 113-114 °C[1][5]
Boiling Point 300.9°C at 760 mmHg[1]
Flash Point 139.6°C[1]
Density 0.971 g/cm³[1]
CAS Number 1139-17-9[1][2][3]

Hazard Summary:

This compound is considered a hazardous substance.[6] Key hazards include:

  • Flammability: As a solid with a flashpoint, it poses a fire risk.

  • Skin Sensitization: May cause an allergic skin reaction.[6]

  • Harmful if Swallowed: Accidental ingestion may be damaging to health.[6]

  • Respiratory Irritation: Inhalation of vapors or dust may cause respiratory irritation.[6]

It is important to note that no specific Occupational Exposure Limits (OELs) have been established for this compound. Therefore, it is crucial to handle this compound with care, adhering to good laboratory practices to minimize exposure.[6]

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment for handling this compound, based on standard protocols for flammable solids.

Body PartRecommended PPESpecifications & Best Practices
Eyes Safety glasses or chemical splash gogglesANSI-approved and properly fitting. A face shield may be appropriate for certain applications.[7]
Hands Chemical-resistant glovesNitrile gloves are recommended; consider double gloving. Always use proper glove removal technique to avoid skin contact.[7][8]
Body Flame-resistant lab coatMust be fully buttoned with sleeves of sufficient length to prevent skin exposure.[7]
Clothing Full-length pants and closed-toe shoesShould be worn at all times in the laboratory. The area of skin between the shoe and ankle should not be exposed.[7]
Respiratory Use in a chemical fume hoodIf use outside a fume hood is necessary, a respiratory protection analysis should be performed by Environmental Health & Safety (EHS).[7]

Experimental Protocol: Safe Handling of this compound

This protocol provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

1. Engineering Controls:

  • Whenever possible, conduct all manipulations of this compound within a properly functioning chemical fume hood.[7]
  • Ensure the fume hood has been certified by your institution's EHS department.[7]

2. Pre-Handling Preparations:

  • Review the Safety Data Sheet (SDS) for this compound before beginning work.
  • Ensure all necessary PPE is readily available and in good condition.
  • Locate the nearest emergency eyewash station and safety shower.
  • Have a spill kit appropriate for flammable solids readily accessible.
  • Minimize the quantity of this compound at the workstation to what is needed for the immediate procedure.[9][10]

3. Handling Procedures:

  • Avoid the formation and accumulation of dust.[7]
  • Use spark-proof tools and explosion-proof equipment.[7]
  • Keep containers tightly closed when not in use.[8]
  • Avoid contact with skin, eyes, and clothing.[7]
  • Do not eat, drink, or smoke in the handling area.[6]
  • Wash hands thoroughly after handling the compound.[7]

4. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[8]
  • Keep it away from heat, sparks, open flames, and other sources of ignition.[8]
  • Store in a tightly sealed, properly labeled container.[8]
  • Segregate from incompatible materials such as oxidizing agents.[6][8]

Operational and Disposal Plans

A systematic approach to the entire workflow, from receiving to disposal, is essential for safety and regulatory compliance.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS b Don PPE a->b c Prepare Fume Hood b->c d Assemble Equipment c->d e Weigh/Transfer Compound d->e Begin Work f Perform Experiment e->f g Temporary Storage f->g h Decontaminate Glassware g->h Post-Experiment i Segregate Waste h->i j Label Hazardous Waste i->j k Store Waste for Pickup j->k

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Isolongifolol
Reactant of Route 2
(-)-Isolongifolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.